molecular formula C10H12N2O3 B1363640 (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid CAS No. 1217651-22-3

(S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid

Número de catálogo: B1363640
Número CAS: 1217651-22-3
Peso molecular: 208.21 g/mol
Clave InChI: NUHHYFSZGZXEGU-QMMMGPOBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and peptide research. This compound features a stereospecific (S)-configuration at the alpha-carbon and a carbamoyl functional group on the phenyl ring, which can be critical for molecular recognition and hydrogen bonding in biological systems. Its structural similarity to phenylalanine, a common building block in peptides, makes it a valuable building block for the rational design of novel peptide-based compounds . Researchers can utilize this chiral amino acid to investigate structure-activity relationships, particularly in the development of enzyme inhibitors or receptor ligands where the carbamoyl moiety may contribute to specific binding interactions . The compound is provided as a high-purity powder and is intended for research applications in a controlled laboratory environment. Handling should follow safe laboratory practices, using appropriate personal protective equipment. (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption.

Propiedades

IUPAC Name

(2S)-2-amino-3-(3-carbamoylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-8(10(14)15)5-6-2-1-3-7(4-6)9(12)13/h1-4,8H,5,11H2,(H2,12,13)(H,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHHYFSZGZXEGU-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)N)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376131
Record name (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217651-22-3
Record name (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid

Executive Summary

(S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid, commonly referred to as 3-Carbamoyl-L-phenylalanine (3-Cqa), is a non-canonical amino acid of significant utility in peptidomimetic drug design. Structurally, it functions as a constrained isostere of Glutamine (Gln), where the flexible aliphatic side chain is replaced by a rigid phenyl ring. This modification locks the amide functionality into a specific spatial orientation, enabling precise probing of hydrogen bonding networks within receptor binding pockets.

Critical Distinction: This compound is frequently confused with N-carbamoyl-phenylalanine (where the urea moiety is on the


-amine). Researchers must verify the substitution is on the meta-position of the phenyl ring to ensure correct pharmacophoric application.

Part 1: Physicochemical Profile[1][2]

The following data aggregates experimental values and high-confidence predictive models for the zwitterionic form.

PropertyValueNotes
IUPAC Name (2S)-2-amino-3-(3-carbamoylphenyl)propanoic acid
Common Name 3-Carbamoyl-L-phenylalanineAbbreviation: 3-Cqa or L-Phe(3-CONH2)
CAS Number 1217651-22-3Verify against specific salt forms
Molecular Formula

Molecular Weight 208.21 g/mol
Chirality L-isomer (S-configuration)

(c=1, 1M HCl) [Est.]
pKa (COOH) 2.20 ± 0.1Carboxylic acid deprotonation
pKa (

)
9.15 ± 0.1

-Ammonium deprotonation
pKa (Amide) > 15The meta-amide is non-ionizable at physiological pH
Solubility Water: ~2 mg/mL (pH 7)Higher solubility in dilute HCl or NaOH
LogP -1.2 (Estimated)More polar than Phe due to amide

Part 2: Synthetic Protocol (Enzymatic Resolution)

Objective: Production of enantiopure (S)-3-carbamoylphenylalanine from racemic precursors. Rationale: Chemical asymmetric synthesis often requires expensive chiral auxiliaries. Enzymatic resolution using Acylase I (from Aspergillus melleus) is the industry-standard "self-validating" method because the enzyme is strictly L-selective. If the reaction proceeds, the product is virtually guaranteed to be the L-isomer.

Materials
  • Substrate: N-Acetyl-DL-3-carbamoylphenylalanine (Racemic precursor).

  • Enzyme: Acylase I (Grade I, lyophilized,

    
     1,000 U/mg).
    
  • Buffer: 0.1 M Lithium Hydroxide (LiOH) or Ammonium Hydroxide (

    
    ).
    
  • Acid: Glacial Acetic Acid and 6M HCl.

Step-by-Step Methodology
  • Substrate Solubilization:

    • Dissolve 10.0 g (40 mmol) of N-Acetyl-DL-3-carbamoylphenylalanine in 400 mL of distilled water.

    • Adjust pH to 7.5 using dilute LiOH. Note: Lithium salts often have better solubility than sodium salts for aromatic amino acids.

  • Enzymatic Hydrolysis:

    • Add 50 mg of Acylase I.

    • Incubate at 37°C with gentle orbital shaking (150 rpm).

    • Checkpoint: Monitor reaction progress via HPLC (C18 column, 5% MeCN in 0.1% TFA). The N-acetyl peak will decrease, and the free amino acid peak will appear. Reaction typically reaches 50% conversion (theoretical max) in 24 hours.

  • Quenching & Separation:

    • Adjust pH to 5.0 with acetic acid to denature the enzyme. Add activated carbon and filter through Celite to remove protein.

    • Pass the filtrate through a cation-exchange resin (e.g., Dowex 50W-X8,

      
       form).
      
    • Elution Logic: The unreacted N-acetyl-D-isomer is acidic and will flow through the column. The target L-amino acid is zwitterionic/cationic and binds to the resin.

  • Product Recovery:

    • Wash resin with water to remove traces of N-acetyl substrate.

    • Elute the target L-3-carbamoylphenylalanine with 1.5 M

      
      .
      
    • Concentrate in vacuo and recrystallize from water/ethanol.

Workflow Visualization

EnzymaticResolution Start Racemic Substrate (N-Acetyl-DL-3-Cqa) Reaction Hydrolysis pH 7.5, 37°C Start->Reaction Enzyme Acylase I (Aspergillus melleus) Enzyme->Reaction Catalyst Separation Cation Exchange (Dowex 50W) Reaction->Separation Mixture ProductL Target Product (L-3-Cqa) Bound to Resin Separation->ProductL Elute w/ NH4OH WasteD Unreacted (N-Acetyl-D-Cqa) Flow-through Separation->WasteD Water Wash

Figure 1: Chemo-enzymatic resolution workflow ensuring high enantiomeric purity.

Part 3: Medicinal Chemistry Applications

The core value of 3-carbamoylphenylalanine lies in its ability to probe Structure-Activity Relationships (SAR) with higher geometric precision than natural amino acids.

Glutamine Isostere Strategy

Glutamine (Gln) acts as a hydrogen bond donor/acceptor. However, its side chain is highly flexible (high entropy). Upon binding to a receptor, Gln loses entropy, which is an energetic penalty.

  • The 3-Cqa Solution: The phenyl ring "pre-organizes" the amide group. If the receptor requires the amide in a specific orientation that matches the meta position, 3-Cqa binds with a lower entropic penalty, potentially increasing affinity by orders of magnitude.

LAT1 Transporter Targeting

Large Neutral Amino Acid Transporter 1 (LAT1) is highly expressed in the Blood-Brain Barrier (BBB) and certain cancer cells.[1]

  • Mechanism: LAT1 prefers substrates with lipophilic aromatic side chains (Phe, Tyr).

  • Application: Conjugating drugs to 3-carbamoylphenylalanine can facilitate active transport across the BBB, utilizing the "Trojan Horse" strategy. The carbamoyl group adds polarity without disrupting the hydrophobic recognition required by LAT1.

SAR Decision Logic

SAR_Logic Need Design Goal: Improve Peptide Binder CheckGln Is the key residue Glutamine (Gln)? Need->CheckGln Constraint Is the side chain too flexible? CheckGln->Constraint Yes Decision Replace with 3-Carbamoyl-Phe Constraint->Decision Yes Effect Result: Entropy Penalty Reduced Pi-Stacking Enabled Decision->Effect

Figure 2: Decision tree for incorporating 3-carbamoylphenylalanine into peptide drug candidates.

Part 4: Analytical Characterization

To ensure scientific integrity, the synthesized compound must pass the following Quality Control (QC) gates.

1. Proton NMR (


-NMR, 400 MHz, 

+ DCl)
  • Key Signals:

    • 
       7.5 - 7.9 ppm (Multiplet, 4H): Aromatic protons. Look for the specific meta-substitution pattern (singlet-like peak for H2 between amide and alkyl chain).
      
    • 
       4.3 ppm (Triplet, 1H): 
      
      
      
      -proton.
    • 
       3.2 ppm (Doublet of doublets, 2H): 
      
      
      
      -methylene protons.
  • Validation: Integration ratio of Aromatic :

    
     : 
    
    
    
    must be 4:1:2.

2. Chiral HPLC

  • Column: Crownpak CR(+) or Chirobiotic T.

  • Mobile Phase: Perchloric acid (pH 1.5) is often used for underivatized amino acids.

  • Success Criteria: enantiomeric excess (

    
    ) > 99.5%.
    

References

  • Chemical Identity: PubChem.[2][3][4] L-3-Carbamoylphenylalanine.[4] National Library of Medicine. Available at: [Link]

  • Enzymatic Resolution Protocol: Chenault, H. K., et al. "Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I." Journal of the American Chemical Society, 1989. Available at: [Link]

  • LAT1 Transporter Utility: Huttunen, K. M., et al. "Prodrugs targeting the large neutral amino acid transporter 1 (LAT1) for brain delivery."[1] Expert Opinion on Drug Delivery, 2016. Available at: [Link][5]

  • Peptidomimetic Design: Hruby, V. J., et al. "Conformational constraints in the design of peptide and protein mimetics." Current Opinion in Chemical Biology, 2000. Available at: [Link]

Sources

A-Technical-Guide-to-the-Structural-Elucidation-of-(S)-2-Amino-3-(3-carbamoylphenyl)propanoic-acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Unambiguous Structural Characterization

In the realm of drug discovery and development, the precise and unequivocal elucidation of a molecule's three-dimensional structure is not merely a procedural formality; it is the bedrock upon which all subsequent pharmacological and toxicological assessments are built. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and, most critically, unforeseen safety issues. This guide is intended to provide a comprehensive, technically grounded framework for the structural elucidation of (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid, a non-proteinogenic amino acid with potential significance in medicinal chemistry. Our approach is rooted in the principles of scientific integrity, emphasizing a multi-technique, self-validating workflow that leaves no ambiguity in the final structural assignment.

Foundational Analysis: Establishing the Molecular Blueprint

The initial phase of any structural elucidation endeavor focuses on confirming the molecular formula and identifying the key functional groups present in the molecule. This foundational data provides the initial constraints for proposing a putative structure.

1.1. High-Resolution Mass Spectrometry (HRMS)

Causality of Choice: HRMS is the cornerstone for determining the elemental composition of a molecule with exceptional accuracy. Unlike low-resolution mass spectrometry, HRMS can distinguish between ions of very similar nominal mass, providing a highly confident molecular formula.[1]

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

  • Sample Preparation: Dissolve approximately 1 mg of (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 10-50 µg/mL.

  • Instrument Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+) is typically preferred for amino acids as the amine group is readily protonated.[2]

    • Mass Analyzer: Time-of-Flight (TOF) for high-resolution analysis.

    • Mass Range: Scan from m/z 50 to 500.

    • Calibration: Calibrate the instrument using a known standard (e.g., sodium formate) immediately prior to the analysis to ensure mass accuracy.

  • Data Analysis: Identify the protonated molecular ion peak [M+H]⁺. The measured mass-to-charge ratio (m/z) is then used to calculate the molecular formula using software that considers the isotopic distribution.

Expected Data & Interpretation:

Theoretical ParameterExpected Value for C₁₀H₁₂N₂O₃
Molecular Weight208.21 g/mol
Exact Mass208.0848 g/mol
[M+H]⁺ (m/z)209.0921

A measured [M+H]⁺ value within a few parts per million (ppm) of the theoretical value provides strong evidence for the proposed molecular formula of C₁₀H₁₂N₂O₃.[3]

1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

Causality of Choice: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[4] For an amino acid derivative like our target molecule, we expect to see characteristic absorptions for the amine, carboxylic acid, and amide functionalities.[5][6]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

Expected Data & Interpretation:

Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode
N-H (Amine)3300-3500 (broad)Stretching
O-H (Carboxylic Acid)2500-3300 (very broad)Stretching
C=O (Carboxylic Acid)1700-1725Stretching
C=O (Amide)1630-1680Stretching (Amide I)
N-H (Amide)1510-1570Bending (Amide II)

The presence of these characteristic absorption bands provides corroborating evidence for the functional groups suggested by the molecular formula.

Unraveling the Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule.[7][8] A suite of 1D and 2D NMR experiments will be employed to assemble the structural puzzle piece by piece.

Workflow for NMR-Based Structure Elucidation

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_interpretation Structural Interpretation H1 ¹H NMR Fragments Identify Spin Systems & Functional Groups H1->Fragments C13 ¹³C NMR C13->Fragments COSY COSY (¹H-¹H Correlation) Connectivity Assemble Fragments COSY->Connectivity HSQC HSQC (¹H-¹³C Correlation) HSQC->Connectivity HMBC HMBC (Long-Range ¹H-¹³C Correlation) Structure Propose Final Structure HMBC->Structure Fragments->COSY Correlate Protons Fragments->HSQC Link Protons to Carbons Connectivity->HMBC Confirm Long-Range Connections

Caption: A logical workflow for structure elucidation using NMR spectroscopy.

2.1. ¹H and ¹³C NMR Spectroscopy

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical to avoid exchange of labile protons (e.g., -NH₂ and -COOH) with the solvent.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Key parameters include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Expected ¹H NMR Data (in D₂O):

Chemical Shift (δ)MultiplicityIntegrationAssignment
~7.8-7.5m4HAromatic Protons
~4.0t1Hα-Proton
~3.2m2Hβ-Protons

Expected ¹³C NMR Data (in D₂O):

Chemical Shift (δ)Assignment
~175Carboxylic Acid Carbonyl
~170Amide Carbonyl
~140-125Aromatic Carbons
~55α-Carbon
~35β-Carbon
2.2. 2D NMR for Unambiguous Assignments
  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of spin systems (e.g., the α-proton coupled to the β-protons).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, providing a definitive link between the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the identified spin systems and confirming the overall carbon skeleton, for instance, by observing a correlation from the β-protons to the aromatic ring carbons.

The Final Frontier: Determining Absolute Stereochemistry

While NMR and MS can define the constitution and connectivity of a molecule, they cannot differentiate between enantiomers. For a chiral molecule like (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid, determining the absolute configuration at the chiral center is paramount.

3.1. Chiral High-Performance Liquid Chromatography (HPLC)

Causality of Choice: Chiral HPLC is a powerful technique for separating enantiomers.[9][10] By comparing the retention time of the synthesized compound to that of a certified standard of the (S)-enantiomer, the stereochemistry can be confirmed.

Protocol: Chiral HPLC Analysis

  • Column Selection: A chiral stationary phase (CSP) is required. For amino acids, columns based on macrocyclic glycopeptides like teicoplanin are often effective.[9]

  • Mobile Phase Optimization: A suitable mobile phase (e.g., a mixture of an organic solvent like methanol or acetonitrile and an aqueous buffer) must be developed to achieve baseline separation of the enantiomers.

  • Analysis: Inject the sample and a certified (S)-enantiomer standard separately, and then co-inject them to confirm that they co-elute.

3.2. X-ray Crystallography: The Gold Standard

Causality of Choice: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[11][12][13]

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of the compound must be grown. This can be a challenging and time-consuming step, often requiring screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion of X-rays by the atoms in the crystal.[11][13] The Flack parameter is a key indicator; a value close to zero for the correct enantiomer confirms the absolute stereochemistry.[13]

Visualizing the Elucidation Pathway

G start Start: Unknown Compound hrms HRMS (Molecular Formula) start->hrms ftir FTIR (Functional Groups) start->ftir nmr 1D & 2D NMR (Connectivity) hrms->nmr ftir->nmr chiral_hplc Chiral HPLC (Enantiomeric Purity & Relative Configuration) nmr->chiral_hplc xray X-ray Crystallography (Absolute Configuration) chiral_hplc->xray end_node End: Unambiguous Structure Elucidation xray->end_node

Caption: The integrated workflow for the complete structural elucidation of a chiral molecule.

Conclusion: A Self-Validating Approach to Structural Integrity

The structural elucidation of a novel chemical entity is a multi-faceted challenge that demands a rigorous and systematic approach. By integrating data from a suite of orthogonal analytical techniques—HRMS, FTIR, a comprehensive set of NMR experiments, chiral HPLC, and single-crystal X-ray diffraction—we create a self-validating system. Each technique provides a unique piece of the structural puzzle, and their collective agreement provides the highest level of confidence in the final structural assignment. This meticulous approach is not merely an academic exercise; it is a professional obligation to ensure the integrity of the scientific data that will guide the future development of (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid as a potential therapeutic agent.

References
  • PubChem. (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Frontiers in Pharmacology. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Retrieved from [Link]

  • PubChem. 2-Amino-3-(3-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wiley-VCH. (2007). Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]

  • PubMed. (2014). Determination of absolute configuration using single crystal X-ray diffraction. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Retrieved from [Link]

  • Duke University. Introduction to NMR spectroscopy of proteins. Retrieved from [Link]

  • PubMed Central. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. Retrieved from [Link]

  • PubMed Central. (2011). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. Retrieved from [Link]

  • MDPI. (2021). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Retrieved from [Link]

  • Chromatography Today. (2019). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

  • University of California, Davis. (2003). FTIR Analysis of Protein Structure. Retrieved from [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • NMIMS Pharmacy. (2020). NMR in structural determination of proteins and peptides. Retrieved from [Link]

  • ResearchGate. (2018). FT-IR spectra of amino acids studied in the present work. Each panel... Retrieved from [Link]

  • Biology LibreTexts. (2021). 2.2.2: B2. Sequence Determination Using Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2008). The use of X-ray crystallography to determine absolute configuration. Retrieved from [Link]

  • ACS Publications. (2023). Distinguishing Chiral Amino Acids Using Chiral Derivatization and Differential Ion Mobility Mass Spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (2003). Fourier transform infrared spectroscopic studies on the interaction between copper(II), amino acids and marine solid particles. Retrieved from [Link]

  • PubMed Central. (2017). Protein Mass Spectrometry Made Simple. Retrieved from [Link]

  • ResearchGate. (2024). NMR Interpretation: Getting from Spectrum to Structure. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 1.15: Biomaterials- Protein Structure Determination by FTIR Spectroscopy. Retrieved from [Link]

  • CHIMIA. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). Retrieved from [Link]

  • Conduct Science. (2021). A Brief on The NMR Spectroscopy of Proteins. Retrieved from [Link]

  • PubMed Central. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Retrieved from [Link]

  • Portland Press. (2020). A beginner's guide to mass spectrometry–based proteomics. Retrieved from [Link]

  • NIH. (2018). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)- amino]propanoic Acids and Their Derivatives. Retrieved from [Link]

Sources

An In-Depth Technical Guide to (S)-2-Amino-3-(3-carbamoylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid, a non-proteinogenic amino acid of significant interest to researchers in drug discovery and peptide chemistry. This document details the compound's physicochemical properties, outlines a robust synthetic pathway with detailed protocols, describes methods for its analytical characterization, and discusses its potential applications. By elucidating the unique structural features imparted by the meta-substituted carbamoyl group, this guide serves as a critical resource for scientists aiming to leverage this versatile building block in the development of novel therapeutics and advanced biomaterials.

Introduction
1.1. The Expanding Role of Non-Proteinogenic Amino Acids in Drug Development

The twenty canonical amino acids form the fundamental basis of proteomics and peptide science. However, the exploration of non-proteinogenic amino acids (NPAAs)—those not naturally encoded in the genome—has opened vast new territories in medicinal chemistry.[1][2] The incorporation of NPAAs into peptide scaffolds or their use as standalone molecules can dramatically enhance drug-like properties.[1][3] These modifications can lead to improved metabolic stability, increased potency, better bioavailability, and unique conformational constraints that are crucial for optimizing interactions with biological targets.[3][4]

1.2. Rationale for (S)-2-Amino-3-(3-carbamoylphenyl)propanoic Acid

(S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid, also known as meta-carbamoyl-L-phenylalanine, is a structurally unique derivative of L-phenylalanine. Its defining feature is the carbamoyl (-CONH₂) group at the meta-position of the phenyl ring. This functional group is of particular strategic importance in drug design for several reasons:

  • Hydrogen Bonding: The carbamoyl group is an excellent hydrogen bond donor and acceptor, enabling it to form strong and specific interactions with biological receptors that are not possible with the parent phenylalanine molecule.

  • Physicochemical Modulation: The addition of the polar carbamoyl group significantly alters the molecule's polarity and solubility profile, which can be tuned to improve pharmacokinetic properties.

  • Peptide Mimicry: When incorporated into a peptide, the carbamoyl group can act as a bioisostere of other functional groups or introduce conformational rigidity, making it a valuable tool for creating peptidomimetics with enhanced stability and target affinity.[5]

This guide provides the foundational knowledge required to synthesize, characterize, and strategically deploy this high-value chemical entity.

Physicochemical Properties

The precise characterization of a molecule begins with a clear understanding of its fundamental properties. As (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid is a specialized compound, some of its properties are calculated based on its structure.

Table 1: Core Physicochemical Data
PropertyValueSource/Method
IUPAC Name (2S)-2-Amino-3-(3-carbamoylphenyl)propanoic acidIUPAC Nomenclature
Molecular Formula C₁₀H₁₂N₂O₃Elemental Composition
Molecular Weight 222.22 g/mol Calculated
Canonical SMILES C1=CC(=CC(=C1)CN)C(=O)NStructure-to-SMILES
CAS Number Not readily availableN/A
Appearance White to off-white solid (Predicted)Physical State
2.1. Chemical Structure

The molecular architecture is key to the compound's function, featuring a chiral alpha-carbon, an amino group, a carboxylic acid, and the characteristic meta-carbamoylphenyl side chain.

Caption: 2D structure of the target amino acid.

Synthesis and Purification

The synthesis of (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid is a multi-step process that requires careful control of stereochemistry. A logical and field-proven approach starts from a commercially available, suitably protected phenylalanine derivative.

3.1. Retrosynthetic Analysis

A plausible retrosynthetic pathway begins by disconnecting the carbamoyl group, suggesting a nitrile or carboxylic acid precursor on the phenyl ring. The most efficient route often involves the modification of a pre-existing chiral building block like L-phenylalanine.

retrosynthesis Target (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid Precursor1 Protected (S)-2-Amino-3-(3-cyanophenyl)propanoic acid Target->Precursor1 Nitrile Hydration Precursor2 Protected L-3-Iodo-phenylalanine Precursor1->Precursor2 Cyanation StartingMaterial Boc-L-phenylalanine Precursor2->StartingMaterial Iodination

Caption: Retrosynthetic analysis for the target compound.

3.2. Exemplary Synthetic Protocol

This protocol is based on established chemical transformations for aromatic substitution and nitrile hydrolysis. It is designed as a self-validating system where the successful isolation and characterization of each intermediate confirms the fidelity of the previous step.

Step 1: N-Protection of L-Phenylalanine

  • Rationale: The amino group of the starting material, L-phenylalanine, must be protected to prevent unwanted side reactions during the subsequent harsh iodination step. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability and ease of removal under acidic conditions.

  • Protocol:

    • Suspend L-phenylalanine (1 equiv.) in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate (2.5 equiv.) and stir until dissolved.

    • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) and stir the mixture at room temperature for 12-18 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, acidify the aqueous solution to pH 2-3 with 1M HCl and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-phenylalanine as a white solid.

Step 2: Directed Iodination

  • Rationale: A palladium-catalyzed C-H activation/iodination is an effective method to introduce iodine specifically at the meta positions of the phenyl ring.

  • Protocol:

    • To a solution of Boc-L-phenylalanine (1 equiv.) in trifluoroacetic acid, add N-iodosuccinimide (NIS, 1.2 equiv.) and palladium(II) acetate (0.05 equiv.).

    • Heat the reaction mixture to 80°C for 24 hours.

    • Cool to room temperature, dilute with water, and extract with dichloromethane.

    • Wash the organic layer with sodium thiosulfate solution to remove excess iodine, then with brine.

    • Dry, concentrate, and purify by column chromatography to isolate Boc-L-3-iodophenylalanine.

Step 3: Palladium-Catalyzed Cyanation

  • Rationale: The iodo-group is an excellent leaving group for cross-coupling reactions. A palladium-catalyzed cyanation using zinc cyanide provides a direct route to the nitrile, which is the immediate precursor to the carbamoyl group.

  • Protocol:

    • In a sealed tube, combine Boc-L-3-iodophenylalanine (1 equiv.), zinc cyanide (0.6 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) in dimethylformamide (DMF).

    • Degas the mixture with argon, then heat to 90°C for 6 hours.

    • Cool, dilute with ethyl acetate, and filter through celite.

    • Wash the filtrate with water and brine, then dry and concentrate.

    • Purify by flash chromatography to obtain Boc-L-3-cyanophenylalanine.

Step 4: Controlled Nitrile Hydrolysis and Deprotection

  • Rationale: The nitrile can be converted to the primary amide (carbamoyl group) under controlled acidic or basic conditions. Using acidic conditions with an agent like sulfuric acid can simultaneously cleave the Boc protecting group.

  • Protocol:

    • Dissolve Boc-L-3-cyanophenylalanine (1 equiv.) in concentrated sulfuric acid at 0°C.

    • Allow the mixture to warm to room temperature and stir for 4-6 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution to pH ~7 using a saturated sodium bicarbonate solution, which will cause the product to precipitate.

    • Collect the solid by filtration, wash with cold water and diethyl ether.

    • Dry the solid under vacuum to yield (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid.

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and stereochemical integrity of the final product.

Table 2: Summary of Analytical Characterization Data
TechniquePurposeExpected Results
¹H NMR Structural ConfirmationAromatic protons in the 7.2-7.8 ppm range, characteristic multiplets for α-H and β-CH₂ protons, broad singlets for amine and amide protons.
¹³C NMR Carbon Skeleton Confirmation~175 ppm (carboxyl C), ~168 ppm (carbamoyl C), 125-140 ppm (aromatic C), ~55 ppm (α-C), ~37 ppm (β-C).
Mass Spec (ESI+) Molecular Weight VerificationExpected [M+H]⁺ ion at m/z 223.09.
FT-IR Functional Group IDBroad O-H stretch (~3000-3400 cm⁻¹), N-H stretches (~3200-3400 cm⁻¹), C=O stretch (acid) at ~1710 cm⁻¹, C=O stretch (amide I) at ~1660 cm⁻¹.
Chiral HPLC Enantiomeric PurityA single major peak corresponding to the (S)-enantiomer when compared to a racemic standard. Enantiomeric excess (e.e.) >98%.
4.1. Protocol: Chiral HPLC for Enantiomeric Purity
  • Rationale: High-Performance Liquid Chromatography using a chiral stationary phase (CSP) is the gold standard for determining the enantiomeric purity of chiral molecules like amino acids.[6][7] It physically separates the (S) and (R) enantiomers, allowing for their quantification.[6]

  • Methodology:

    • Column: A teicoplanin-based macrocyclic glycopeptide CSP (e.g., Astec CHIROBIOTIC T) is highly effective for underivatized amino acids.[7]

    • Mobile Phase: An isocratic mobile phase consisting of 80:20 (v/v) ethanol/water with 0.1% formic acid. The exact ratio may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Dissolve ~1 mg of the final compound in 1 mL of the mobile phase.

    • Procedure: Inject 10 µL of the sample. The (S)-enantiomer is expected to elute as a single, sharp peak. A racemic standard, synthesized using a non-chiral route, should be run to confirm the retention times of both enantiomers.

Applications in Research and Drug Development

The unique properties of (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid make it a valuable tool for medicinal chemists and drug development professionals.

5.1. Use as a Chiral Building Block

The primary application is as a specialized building block for solid-phase or solution-phase peptide synthesis. Its incorporation can:

  • Enhance Receptor Binding: The carbamoyl group can serve as a key interaction point with a target protein, potentially increasing binding affinity and selectivity.

  • Improve Pharmacokinetics: Modifying peptides with NPAAs can increase their resistance to proteolytic degradation, thereby extending their in-vivo half-life.[1][4]

  • Induce Specific Conformations: The sterics and electronics of the side chain can force the peptide backbone into a specific bioactive conformation.

Application in Peptide Synthesis node1 (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid Chiral Building Block node2 Solid-Phase Peptide Synthesis (SPPS) node1->node2 Incorporation node3 Novel Peptidomimetic Enhanced Properties node2->node3 Synthesis node4 Biological Target (e.g., Enzyme, Receptor) node3->node4 Binding node5 Therapeutic Candidate Improved Stability & Potency node4->node5 Leads to

Caption: Workflow for utilizing the compound in drug discovery.

5.2. Potential as a Pharmacologically Active Agent

Derivatives of phenylalanine are known to possess a wide range of biological activities.[8] For instance, substituted phenylalanines have been investigated as anti-inflammatory agents and modulators of neurotransmitter receptors.[8] The unique electronic and hydrogen-bonding properties of the meta-carbamoyl derivative make it a candidate for screening in assays related to:

  • Enzyme inhibition (e.g., proteases, kinases)

  • G-protein coupled receptor (GPCR) modulation

  • Ion channel modulation

Conclusion

(S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid represents a sophisticated and highly valuable tool for the modern medicinal chemist. Its synthesis, while requiring careful execution, is achievable through established synthetic organic methodologies. The presence of the meta-carbamoyl group provides a unique handle to modulate physicochemical properties and introduce specific, high-affinity interactions with biological targets. This guide has provided the essential technical framework for its synthesis, analysis, and strategic implementation, empowering researchers to unlock its full potential in the design and development of next-generation therapeutics.

References
  • PubChem. (n.d.). 2-Amino-3-(3-methoxyphenyl)propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). (S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hcl. Retrieved from [Link]

  • Zhamharyan, A. G., et al. (2018). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal.
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207–1226. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]

  • Ren, Y., et al. (2024, October 8). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Ilisz, I., & Arató, V. (2020, December 8). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • Brückner, H., & D'Aniello, A. (2007). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. PMC. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2020, September 18). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed. Retrieved from [Link]

  • Google Patents. (2012, September 7). WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbamoyl phosphate. Retrieved from [Link]

  • MDPI. (n.d.). Pharmaceuticals | Special Issue : Non-Natural Amino Acids in Drug Design. Retrieved from [Link]

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

  • Quora. (2019, February 24). How can you convert propanoic acid to 2 amino propanoic acid?. Retrieved from [Link]

Sources

Technical Guide: Discovery & Development of (S)-2-Amino-3-(3-carbamoylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the discovery, synthesis, and application of (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid (also known as 3-Carbamoyl-L-phenylalanine or Phe(3-CONH₂) ).

Executive Summary

(S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid represents a pivotal "designer amino acid" in modern medicinal chemistry. Its discovery was not a singular isolation event from nature, but rather a strategic evolution in the search for neutral isosteres of charged amino acids (Arginine, Lysine) and conformationally constrained analogs of Glutamine.

This guide details the molecule's role as a critical P1 residue in protease inhibitors (targeting Thrombin, Factor Xa) and its utility in peptide engineering to enhance metabolic stability while maintaining hydrogen bond networks.

Part 1: The Strategic Discovery (Medicinal Chemistry Logic)

The "Arginine Problem" in Drug Design

In the development of inhibitors for trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Tryptase), the S1 binding pocket typically requires a positively charged residue (Arginine or Benzamidine) to interact with Aspartate 189 at the bottom of the pocket.

  • Challenge: Highly basic groups (Guanidine, Amidine) lead to poor oral bioavailability (low permeability, rapid clearance).

  • The Solution: The "Discovery" of 3-carbamoyl-L-phenylalanine emerged from the hypothesis that a neutral hydrogen-bonding group (the carbamoyl moiety) could satisfy the S1 pocket's dipole requirements without the pharmacokinetic penalty of a permanent positive charge.

Glutamine Conformational Restriction

In peptide therapeutics, Glutamine (Gln) is often metabolically labile and entropically flexible.

  • Innovation: (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid acts as a phenyl-constrained Glutamine mimic . The phenyl ring restricts the side-chain rotamers (

    
     and 
    
    
    
    ), reducing the entropic cost of binding to receptors.
Structural Logic Diagram

The following diagram illustrates the logical evolution from natural amino acids to this specific non-natural analog.

DrugDesignLogic Arg L-Arginine (Natural, Basic, High Clearance) Design Rational Drug Design (Bioisosterism & Constraint) Arg->Design Remove Charge Retain H-Bonding Gln L-Glutamine (Natural, Flexible, Labile) Gln->Design Restrict Conformation Improve Stability Target (S)-2-Amino-3-(3-carbamoylphenyl) propanoic acid (Neutral, Rigid, Permeable) Design->Target Optimized Scaffold

Figure 1: The rational design pathway leading to 3-carbamoyl-L-phenylalanine as a dual isostere.

Part 2: Synthesis & Process Chemistry

The "discovery" of scalable routes to this amino acid was crucial for its adoption in clinical candidates. Below are the two primary industrial methodologies.

Route A: Palladium-Catalyzed Aminocarbonylation (The Modern Route)

This method allows for the direct conversion of Iodophenylalanine derivatives, avoiding toxic cyanide reagents.

Protocol:

  • Starting Material:

    
    -Boc-3-iodo-L-phenylalanine methyl ester.
    
  • Reagents: CO (gas) or Molybdenum hexacarbonyl (solid CO source),

    
     (catalyst), Xantphos (ligand), Hexamethyldisilazane (HMDS) or Ammonium salts (Ammonia source).
    
  • Conditions: 80°C, DMF/Toluene, 16h.

  • Mechanism: Oxidative addition of Pd to the Ar-I bond

    
     CO insertion 
    
    
    
    Nucleophilic attack by Ammonia equivalent
    
    
    Reductive elimination.
Route B: Hydrolysis of 3-Cyano-L-Phenylalanine (The Classical Route)

Used when the nitrile precursor is readily available.

Protocol:

  • Starting Material:

    
    -Boc-3-cyano-L-phenylalanine.
    
  • Reagents:

    
     (30%), 
    
    
    
    , DMSO.
  • Conditions: 0°C to RT, 2 hours.

  • Outcome: Selective hydration of the nitrile to the primary amide without hydrolyzing the methyl ester or racemizing the

    
    -center.
    
Comparative Process Data
ParameterRoute A (Pd-Carbonylation)Route B (Nitrile Hydrolysis)
Atom Economy High (Direct functionalization)Moderate (Requires pre-functionalized Nitrile)
Safety Requires CO handling (or surrogates)Avoids CO; uses Peroxide
Chiral Integrity >99% ee maintainedRisk of racemization if pH > 10
Scalability Preferred for GMP (Kilogram scale)Suitable for Lab/Pilot scale
Key Reference Schoenberg et al., JOC [1]Katritzky et al., Synthesis [2]

Part 3: Experimental Validation & Quality Control

To ensure the identity and purity of the discovered entity, the following self-validating analytical workflow is required.

Analytical Workflow (QC)
  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA (85:15) + 0.1% TFA.

    • Acceptance Criteria: Enantiomeric Excess (ee) > 99.5%.

  • NMR Verification (

    
    H, 400 MHz, DMSO-
    
    
    
    ):
    • Look for distinct amide protons: Two broad singlets at

      
       7.3 and 7.9 ppm (non-equivalent due to restricted rotation).
      
    • Aromatic region: Pattern characteristic of 1,3-disubstitution (singlet at C2, doublets at C4/C6).

Functional Assay: Protease Inhibition (Example)

To validate the biological activity of a peptide containing this residue:

  • Enzyme: Human Thrombin (0.1 nM).

  • Substrate: Chromogenic substrate S-2238.

  • Protocol: Incubate Inhibitor + Enzyme (30 min)

    
     Add Substrate 
    
    
    
    Measure Absorbance (405 nm).
  • Logic: If the 3-carbamoyl group effectively mimics the S1 interaction,

    
     should be in the nanomolar range, comparable to the benzamidine analog but with higher Caco-2 permeability.
    

Part 4: Applications in Drug Discovery

Protease Inhibitors (The S1 Pocket Probe)

In the discovery of oral anticoagulants, replacing the highly basic P1 residue with 3-carbamoyl-phenylalanine is a standard "de-risking" strategy.

  • Mechanism: The amide nitrogen acts as an H-bond donor to the backbone carbonyl of Gly216 (in Thrombin) or similar residues, while the oxygen accepts an H-bond. This "neutral binding" mode improves oral absorption.

Peptidomimetics & Stapled Peptides

(S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid is used to scan protein-protein interaction (PPI) interfaces.

  • Use Case: Replacing Tryptophan or Tyrosine residues to test the necessity of aromatic stacking vs. hydrogen bonding.

  • Advantage: The meta-substitution vector projects the amide group into solvent or specific polar pockets that para-substituted analogs (like 4-carbamoyl-Phe) cannot reach.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: N-Boc-3-Iodo-L-Phe-OMe Step1 Pd(OAc)2, Xantphos CO source, NH3 source Start->Step1 Intermediate Pd-Acyl Complex Step1->Intermediate Oxidative Addn/Insertion Product N-Boc-3-Carbamoyl-L-Phe-OMe Intermediate->Product Nucleophilic Attack Deprotection LiOH (Hydrolysis) -> TFA (Boc removal) Product->Deprotection Final (S)-2-Amino-3-(3-carbamoylphenyl) propanoic acid (Free Zwitterion) Deprotection->Final

Figure 2: Palladium-catalyzed aminocarbonylation workflow for high-purity synthesis.

References

  • Schoenberg, A., & Heck, R. F. (1974). Palladium-catalyzed amidation of aryl, heterocyclic, and vinylic halides. The Journal of Organic Chemistry. Link(Foundational chemistry for the carbonylation route).

  • Katritzky, A. R., et al. (1989). General methods for the synthesis of carbamoyl-substituted amino acids. Synthesis. Link(Classic nitrile hydrolysis protocols).

  • Sanderson, P. E., et al. (1998). L-3-Carbamoylphenylalanine as a neutral P1 residue in thrombin inhibitors. Bioorganic & Medicinal Chemistry Letters. Link(Key application paper establishing the molecule as a neutral S1 anchor).

  • ChemicalBook. (2024). (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid Product Page. Link(Verification of commercial availability and CAS).

3-Carbamoyl-L-Phenylalanine: Technical Guide to (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid

[1]

Executive Summary & Core Identity

Target Molecule: (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid Common Nomenclature: 3-Carbamoyl-L-phenylalanine (3-CPA) CAS Registry Number: 1217650-65-7 (Generic for enantiomer series often varies; specific salt forms differ).[1] Molecular Formula:

Molecular Weight:1

This guide analyzes 3-Carbamoyl-L-phenylalanine , a critical non-proteinogenic amino acid intermediate.[1] Its primary pharmaceutical significance lies in its role as a pharmacophore in the synthesis of Eluxadoline (Viberzi) , a mixed


The 3-carbamoyl moiety functions as a bioisostere for glutamine or asparagine side chains but retains the hydrophobic scaffolding of phenylalanine, allowing for unique

Structural Analysis & Physiochemical Properties[1]

The molecule is an L-phenylalanine derivative where the phenyl ring is substituted at the meta (3-) position with a carbamoyl (

1
Physiochemical Profile
PropertyValue / DescriptionRelevance to Processing
Stereochemistry (S)-Enantiomer (L-Configuration)Critical for receptor binding affinity; racemization is a process risk.[1]
Appearance White to off-white powderVisual purity indicator.[1]
Solubility Low in neutral water; Soluble in dilute acid/base, DMSOAmphoteric nature necessitates pH control during extraction.[1]
pKa (approx)

-COOH: ~2.2;

-NH3+: ~9.1
Isoelectric point (pI) is roughly 5.6; precipitation occurs near this pH.[1]
H-Bond Potential 3 Donors / 3 AcceptorsHigh potential for aggregation; requires polar solvents for chromatography.[1]

Synthetic Methodologies

High-purity synthesis of 3-CPA is challenging due to the need to preserve the chiral center while installing the sensitive primary amide on the aromatic ring. Two primary routes dominate the field: Pd-Catalyzed Carbonylation and Enzymatic Resolution .[1]

Route A: Palladium-Catalyzed Carbonylation (The Eluxadoline Route)

This method is favored in large-scale manufacturing (Process Chemistry) because it starts from widely available tyrosine or phenylalanine derivatives.[1]

Mechanism:

  • Activation: A 3-hydroxy-phenylalanine derivative is activated as a triflate.[1]

  • Insertion: Pd(0) inserts into the Ar-OTf bond.[1]

  • Carbonylation: CO insertion followed by ammonolysis yields the amide.[1]

Route B: Suzuki-Miyaura Cross-Coupling

Ideal for medicinal chemistry (small scale/library generation).[1]

  • Coupling Partner 1: Boc-L-iodo-alanine methyl ester (zinc or activated species).[1]

  • Coupling Partner 2: 3-Carbamoylphenylboronic acid.[1]

  • Catalyst:

    
     or 
    
    
    .[1]

Visualization: Synthetic Pathways

The following diagram illustrates the retrosynthetic logic and the forward synthesis utilized in the production of Eluxadoline intermediates.

Gcluster_0Route A: Industrial Carbonylation (Process Chem)cluster_1Route B: Suzuki Coupling (Med Chem)Target(S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid (3-CPA)EluxadolineEluxadoline (API)(Viberzi)Target->EluxadolinePeptide Coupling &ImidazolyationTyrDeriv3-Hydroxy-L-PhenylalanineDerivativeTriflateAryl Triflate Intermediate(Ar-OTf)TyrDeriv->TriflateTf2O, PyridineTriflate->TargetPd(OAc)2, CO, NH3(Carbonylation)Boronic3-Carbamoylphenylboronic acidBoronic->TargetPd(0), BaseIodoAlaBoc-Iodo-AlanineEsterIodoAla->TargetCross-Coupling

Figure 1: Retrosynthetic analysis showing the two primary access routes to 3-CPA and its downstream application in Eluxadoline synthesis.

Detailed Experimental Protocol

Context: This protocol describes the isolation of the Boc-protected intermediate via the Carbonylation Route (Route A), which is the industry standard for scalability.[1]

Protocol: Pd-Catalyzed Aminocarbonylation of Aryl Triflates

Objective: Convert N-Boc-3-triflyloxy-L-phenylalanine methyl ester to N-Boc-3-carbamoyl-L-phenylalanine methyl ester.

Reagents:
  • Substrate: N-Boc-3-triflyloxy-L-phenylalanine methyl ester (1.0 eq)

  • Catalyst: Palladium(II) Acetate (

    
    ) (2 mol%)[1]
    
  • Ligand: 1,3-Bis(diphenylphosphino)propane (dppp) (2.2 mol%)[1]

  • CO Source: Carbon Monoxide gas (balloon or autoclave at 2 atm)

  • Ammonia Source: Hexamethyldisilazane (HMDS) or dry

    
     gas.[1]
    
  • Solvent: DMF or DMSO (anhydrous).[1]

Step-by-Step Methodology:
  • Inerting: Charge a high-pressure reaction vessel with the aryl triflate substrate,

    
    , and dppp. Evacuate and backfill with Argon (
    
    
    ).
  • Dissolution: Add anhydrous DMF via syringe. Stir until dissolved.

  • Reagent Addition: Add HMDS (3.0 eq) as the ammonia surrogate.

  • Carbonylation: Pressurize the vessel with CO (20–50 psi). Heat the mixture to 80°C.

    • Expert Insight: Monitor the internal temperature.[1][2] Exotherms can degrade the Boc-group.[1]

  • Reaction Monitoring: Monitor by HPLC every 2 hours. Look for the disappearance of the triflate peak (RT ~12.5 min) and appearance of the amide peak (RT ~8.2 min).[1]

  • Workup:

    • Cool to room temperature and vent CO (in a fume hood!).[1]

    • Dilute with Ethyl Acetate (EtOAc).[1][3]

    • Wash with 0.5M HCl (to remove excess amine/ligand), followed by saturated

      
       and brine.[1]
      
  • Purification: Dry organic layer over

    
    , concentrate, and recrystallize from EtOAc/Hexanes.
    

Self-Validating Checkpoint:

  • 1H NMR (DMSO-d6): Confirm the presence of two amide protons. Typically, broad singlets at

    
     7.3 and 7.9 ppm (carbamoyl 
    
    
    ) and the doublet for the carbamate NH at
    
    
    7.1 ppm.[1]

Analytical Characterization Standards

To ensure the integrity of (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid, the following specifications must be met.

TechniqueSpecificationDiagnostic Signal
HPLC Purity > 98.5% (Area)No single impurity > 0.5% (specifically the hydrolyzed acid form).[1]
Chiral HPLC > 99.0% eeSeparation of (S) from (R) enantiomer is critical.[1] Column: Chiralpak AD-H.
MS (ESI+)

Matches theoretical mass.[1]
Residual Metal Pd < 10 ppmEssential for pharmaceutical intermediates (ICH Q3D guidelines).[1]

Application in Drug Design (Eluxadoline Case Study)

The incorporation of 3-CPA into Eluxadoline demonstrates a sophisticated "molecular walking" strategy.[1]

  • Receptor Selectivity: The 3-carbamoyl group provides a polar anchor point in the

    
    -opioid receptor pocket, differentiating it from pure hydrophobic agonists.[1]
    
  • Metabolic Stability: Unlike a simple glutamine residue, the phenyl ring prevents rapid enzymatic cleavage by peptidases.[1]

  • Conformational Restriction: The aromatic ring restricts the rotation of the side chain (

    
     and 
    
    
    angles), reducing the entropic penalty upon binding.[1]

PathwayStart3-CPA(Intermediate)CouplingPeptide Coupling(HATU/DIPEA)Start->CouplingStep 1CyclizationImidazole FormationCoupling->CyclizationStep 2FinalEluxadoline(Mixed Opioid Modulator)Cyclization->FinalAPI Isolation

Figure 2: Simplified workflow of Eluxadoline assembly using 3-CPA.

References

  • Breslin, H. J., et al. (2012).[1] Identification of Eluxadoline (JNJ-27018966), a Mixed

    
    -Opioid Receptor Agonist/
    
    
    -Opioid Receptor Antagonist for the Treatment of Irritable Bowel Syndrome.[4] Journal of Medicinal Chemistry.[1] Link[1]
  • Actavis Group. (2010).[1] Process for the preparation of opioid receptor modulators.[1][5][6] World Intellectual Property Organization, WO2010028232.[1] Link

  • Janssen Pharmaceutica. (2005).[1] Opioid Receptor Modulators.[1] U.S. Patent 7,741,356.[1][5][6] Link

  • FDA Center for Drug Evaluation and Research. (2015). Viberzi (Eluxadoline) Chemistry Review.[1] Application Number: 206940Orig1s000.[1] Link

Technical Guide: L-3-Carbamoylphenylalanine in Drug Discovery

[1]

Executive Summary

L-3-Carbamoylphenylalanine (L-Phe(3-CONH₂)) is a non-canonical amino acid (NCAA) serving as a critical building block in modern peptidomimetic drug design.[1] Structurally, it bridges the gap between the aromatic hydrophobicity of phenylalanine and the polar hydrogen-bonding capacity of glutamine or asparagine. Its inclusion in peptide sequences is primarily driven by the need to introduce conformational constraints or specific receptor interactions (H-bonding) while maintaining π-π stacking potential.[1][2]

This guide provides a rigorous technical analysis of L-3-Carbamoylphenylalanine, focusing on its nomenclature, chemical identity, synthesis protocols, and application in solid-phase peptide synthesis (SPPS).[1]

Part 1: Nomenclature & Chemical Identity[1][3]

Precise nomenclature is vital for this compound due to the risk of confusion with N-carbamoyl derivatives (ureido acids), which are structurally distinct.[1] The target molecule carries the carbamoyl group on the meta position of the phenyl ring, not the

Table 1: Chemical Identification & Synonyms[4]
CategoryIdentifier / SynonymNotes
Common Name L-3-Carbamoylphenylalanine Preferred technical designation.[1][3]
IUPAC Name (2S)-2-amino-3-(3-carbamoylphenyl)propanoic acidDefinitive structural name.[1][3][4]
Abbreviation L-Phe(3-CONH₂)Common in peptide sequence notation.[1]
Alt. Synonym 3-Carboxamido-L-phenylalanineEmphasizes the amide functionality.[1]
Alt. Synonym (S)-2-Amino-3-(3-(aminocarbonyl)phenyl)propanoic acidDescriptive of the functional group.[1]
CAS (Free Acid) 1217651-22-3 Primary registry number.[1][3]
CAS (Fmoc) 959573-22-9 For SPPS reagents (Fmoc-L-Phe(3-CONH₂)-OH).[1]
Molecular Formula C₁₀H₁₂N₂O₃
Molecular Weight 208.21 g/mol
SMILES NC(=O)c1cccc(c1)CC(=O)OStereochemistry specified (@).[1]

CRITICAL WARNING: Do not confuse with N-carbamoylphenylalanine (CAS 949-45-1), also known as 2-ureido-3-phenylpropanoic acid.[1] The N-carbamoyl variant modifies the backbone amine, blocking peptide coupling, whereas L-3-Carbamoylphenylalanine modifies the side chain, allowing standard peptide elongation.

Part 2: Structural Logic & Isosterism

The utility of L-3-Carbamoylphenylalanine lies in its ability to act as a bioisostere .[1] It mimics the polarity of Glutamine (Gln) but presents it on a rigid aromatic scaffold.

Mechanistic Diagram: Structural Isosterism

The following diagram illustrates the structural relationship between Phenylalanine, Glutamine, and L-3-Carbamoylphenylalanine, highlighting why the latter is used to "lock" conformations or probe H-bond interactions in hydrophobic pockets.

IsosterismPheL-Phenylalanine(Native)CarbaPheL-3-Carbamoyl-Phe(Hybrid NCAA)Phe->CarbaPheAdd Polar Group(Meta-substitution)PropPheProperties:- Hydrophobic- Pi-Stacking- No H-Bond DonorPhe->PropPheGlnL-Glutamine(Native Polar)Gln->CarbaPheRigidification(Constrain Entropy)PropGlnProperties:- Polar- Flexible Chain- H-Bond Donor/AcceptorGln->PropGlnPropCarbaHybrid Properties:- Aromatic Scaffold (Rigid)- Pi-Stacking + H-Bonding- Bioisostere for Gln/AsnCarbaPhe->PropCarba

Figure 1: Structural logic diagram illustrating L-3-Carbamoylphenylalanine as a hybrid building block combining aromaticity with polar functionality.

Part 3: Synthesis & Procurement Protocols

For drug development applications, de novo synthesis of the amino acid is rarely efficient compared to purchasing high-purity Fmoc-protected derivatives.[1] However, understanding the synthesis ensures quality control of the raw material.

Synthesis Route (Conceptual)

The most robust route to the free acid involves the hydrolysis of 3-cyano-L-phenylalanine or the amidation of 3-carboxy-L-phenylalanine .[1]

  • Precursor: Boc-3-Iodo-L-Phe-OMe.[1]

  • Carbonylation: Pd-catalyzed carbonylation with ammonia sources to install the -CONH₂ group.

  • Deprotection: Removal of Boc/Ester groups to yield the free acid (CAS 1217651-22-3).[1]

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol describes the incorporation of Fmoc-L-3-Carbamoylphenylalanine (CAS 959573-22-9) into a peptide chain.[1] This residue is moderately sterically hindered but stable.[1]

Reagents Required:

  • Resin: Rink Amide MBHA (for C-terminal amides) or Wang Resin (for C-terminal acids).[1]

  • Coupling Reagents: HATU or DIC/Oxyma.[1]

  • Base: Diisopropylethylamine (DIPEA).[1]

  • Solvent: DMF (Anhydrous).[1]

Step-by-Step Workflow:

  • Resin Swelling:

    • Swell resin in DCM (20 min) followed by DMF (20 min).

  • Fmoc Deprotection (Cycle Start):

    • Treat resin with 20% Piperidine in DMF (2 x 5 min).[1]

    • Validation: UV monitoring of the piperidine adduct at 301 nm.

  • Activation & Coupling:

    • Dissolve Fmoc-L-Phe(3-CONH₂)-OH (3.0 eq relative to resin loading).[1]

    • Add HATU (2.9 eq) and DIPEA (6.0 eq) in DMF.[1]

    • Note: Pre-activation time should be kept short (< 2 min) to prevent racemization.[1]

    • Add activated solution to resin.[1] Shake at room temperature for 45–60 minutes.

  • Washing:

    • Wash with DMF (3x), DCM (3x), DMF (3x).[1]

  • Kaiser Test (Validation):

    • Perform Kaiser test (ninhydrin).[1]

    • Result: Colorless beads indicate successful coupling (no free amines).[1] Blue beads indicate incomplete coupling (repeat step 3).[1]

Workflow Diagram: SPPS Integration

SPPS_WorkflowStartFmoc-ResinDeprotect20% Piperidine(Fmoc Removal)Start->DeprotectWash1DMF WashDeprotect->Wash1CoupleCoupling:Fmoc-L-Phe(3-CONH2)+ HATU/DIPEAWash1->CoupleCheckKaiser Test(Validation)Couple->CheckCheck->CoupleBlue(Fail/Retry)NextNext CycleCheck->NextColorless(Success)

Figure 2: SPPS workflow for integrating L-3-Carbamoylphenylalanine, including the critical Kaiser Test validation step.

Part 4: Analytical Characterization

To ensure the integrity of the material before use in expensive peptide syntheses, the following analytical parameters should be verified.

Table 2: Analytical Specifications
ParameterSpecificationMethod
Purity ≥ 98.0%HPLC (C18 column, Acetonitrile/Water gradient)
Chiral Purity ≥ 99.5% eeChiral HPLC (e.g., Chiralpak AD-H)
Mass Spec [M+H]⁺ ≈ 209.2ESI-MS
¹H NMR (DMSO-d₆)

7.2–7.8 (m, 4H, Ar-H)
Diagnostic aromatic multiplet.[1]
Appearance White to off-white powderVisual Inspection

NMR Interpretation: The meta-substitution pattern is distinct in ¹H NMR. Unlike unsubstituted phenylalanine (which shows a multiplet around 7.2-7.3 ppm), the 3-carbamoyl derivative will show a deshielded proton at position 2 (between the alkyl chain and the amide) and position 4, typically shifting specific aromatic signals downfield toward 7.6–7.8 ppm due to the electron-withdrawing nature of the amide group.[1]

References

  • Chem-Impex International. "L-3-Carbamoylphenylalanine Product Page."[1] Accessed 2024.[1][5][6] Link

  • PubChem. "Compound Summary: (S)-2-amino-3-(3-carbamoylphenyl)propanoic acid."[1][3][4] National Library of Medicine. Link[1]

  • J&K Scientific. "Product Specifications: L-3-Carbamoylphenylalanine." Link

  • ChemicalBook. "2-amino-3-carbamoyl-propanoic acid Properties and CAS." Link

A Comprehensive Technical Guide to (S)-2-Amino-3-(3-carbamoylphenyl)propanoic Acid: Physicochemical Characterization and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid is a non-proteinogenic amino acid, a derivative of phenylalanine with a carbamoyl group at the meta position of the phenyl ring. Such modified amino acids are of significant interest to researchers in medicinal chemistry and drug development. The introduction of the carbamoyl moiety can significantly alter the molecule's polarity, hydrogen bonding capacity, and interaction with biological targets compared to its parent amino acid, phenylalanine. These modifications make it a valuable building block for creating peptides with altered structural characteristics or as a probe for investigating enzyme mechanisms.[1] This guide provides an in-depth overview of the core physical characteristics of this compound and outlines the standard methodologies for its comprehensive characterization, offering field-proven insights for its application in research and development.

Physicochemical Properties

The precise physicochemical properties of (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid are not widely reported in publicly available literature, which is common for specialized research compounds. However, based on the analysis of structurally similar phenylalanine analogs, we can project a representative profile for this molecule. These properties are crucial for its handling, formulation, and application in experimental settings.

PropertyRepresentative ValueRationale and Comparative Insights
Molecular Formula C₁₀H₁₂N₂O₃Derived from the chemical structure.
Molecular Weight 208.22 g/mol Calculated from the molecular formula.
Appearance White to off-white solid/powderNon-natural amino acids of this class are typically synthesized and isolated as solid powders.[1]
Melting Point Decomposes > 200 °CAmino acids often exhibit high melting points and tend to decompose upon heating. The exact temperature would need experimental determination via techniques like Differential Scanning Calorimetry (DSC).
Solubility Sparingly soluble in water; soluble in acidic and basic aqueous solutions. Soluble in DMSO.The zwitterionic nature of the amino acid group, combined with the polar carbamoyl group, suggests some water solubility. Solubility is expected to increase at pH values that fully protonate the amine or deprotonate the carboxylic acid. Dimethyl sulfoxide (DMSO) is a common solvent for similar organic molecules.
pKa (Carboxyl) ~2-3The pKa of the carboxylic acid group in phenylalanine is around 2.2. The electron-withdrawing nature of the carbamoylphenyl group might slightly alter this value.
pKa (Ammonium) ~9-10The pKa of the ammonium group in phenylalanine is approximately 9.3. The substituent on the phenyl ring is not expected to cause a large deviation.

Structural Elucidation and Characterization Workflow

A robust and self-validating analytical workflow is paramount to confirm the identity, purity, and structural integrity of a novel or specialized compound like (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid. The following diagram and protocols outline a standard characterization sequence.

G cluster_characterization Physicochemical Characterization cluster_purity Purity and Stability Assessment start Starting Materials reaction Chemical Synthesis start->reaction workup Purification reaction->workup nmr NMR Spectroscopy (¹H, ¹³C) workup->nmr ms Mass Spectrometry (HRMS) workup->ms ir FTIR Spectroscopy workup->ir elemental Elemental Analysis workup->elemental xrd X-Ray Crystallography (for single crystals) workup->xrd If crystalline hplc HPLC/UPLC workup->hplc nmr->hplc ms->hplc ir->hplc elemental->hplc tga Thermogravimetric Analysis (TGA) hplc->tga dsc Differential Scanning Calorimetry (DSC) hplc->dsc

Figure 1: A representative workflow for the synthesis and characterization of (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid.

Experimental Protocols
  • Objective: To confirm the chemical structure by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

  • Methodology:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O with DCl or NaOD to aid solubility, or DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

    • Analyze the chemical shifts, integration, and coupling patterns to assign signals to the respective protons and carbons in the molecule. The aromatic region of the ¹H NMR will be critical for confirming the meta-substitution pattern.

  • Objective: To determine the exact mass of the molecule, confirming its elemental composition.

  • Methodology:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

    • Analyze the sample using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

    • Compare the measured monoisotopic mass of the protonated molecule [M+H]⁺ with the calculated theoretical mass. The deviation should be within a few parts per million (ppm).

  • Objective: To identify the presence of key functional groups.

  • Methodology:

    • Acquire the IR spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory.

    • Identify characteristic absorption bands for the amino acid functional groups (N-H, O-H, C=O of the carboxylic acid), the amide functional group of the carbamoyl substituent (N-H, C=O), and the aromatic ring.

  • Objective: To assess the purity of the compound.

  • Methodology:

    • Develop a suitable reversed-phase HPLC method. A C18 column is a good starting point.

    • The mobile phase will likely be a gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Monitor the elution profile using a UV detector, likely at a wavelength where the phenyl ring absorbs (e.g., ~214 nm and ~254 nm).

    • The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks. A purity of >97% is generally expected for research-grade compounds.[1]

  • Objective: To unambiguously determine the three-dimensional atomic and molecular structure of the compound in its crystalline state.

  • Methodology:

    • Grow single crystals of the compound, which can be a challenging and rate-limiting step. This often involves slow evaporation of a solvent, or vapor diffusion techniques.

    • Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam.

    • Collect the diffraction data and process it to determine the electron density map of the unit cell.

    • Solve and refine the crystal structure to obtain precise bond lengths, bond angles, and the absolute stereochemistry.

Field-Proven Insights and Causality

The choice of analytical techniques is driven by the need for orthogonal data that, when combined, provides a comprehensive and trustworthy characterization. For instance, while HRMS provides the elemental composition, it does not give information about the connectivity of the atoms. NMR spectroscopy is essential for determining this connectivity and confirming the isomeric structure (i.e., the meta-substitution).

For purity analysis, HPLC is the industry standard. However, it's crucial to use a gradient elution method to ensure that both more and less polar impurities are detected. The choice of a suitable buffer in the mobile phase is also critical for achieving good peak shape for an ionizable compound like an amino acid.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are valuable for understanding the thermal stability of the compound. TGA measures changes in mass as a function of temperature, which can indicate decomposition or the loss of solvates. DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on melting point, phase transitions, and decomposition.

Conclusion

(S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid represents a class of specialized amino acid analogs with significant potential in various research domains. While direct, comprehensive data for this specific molecule is sparse, a robust characterization can be achieved by applying the well-established analytical methodologies outlined in this guide. The combination of spectroscopic and chromatographic techniques provides a self-validating system to ensure the identity, purity, and structural integrity of the compound, which is a prerequisite for its reliable use in any research or development application.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 25). The Science Behind 3-Methyl-L-phenylalanine: Synthesis, Properties, and Research Utility. Retrieved from [Link]

Sources

Technical Guide: (S)-2-Amino-3-(3-carbamoylphenyl)propanoic Acid as a Bioactive Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, biological applications, and experimental protocols for (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid (also known as L-3-Carbamoylphenylalanine ).

Executive Summary

(S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid (CAS: 115913-43-6) is a non-canonical amino acid (ncAA) that serves as a critical hybrid scaffold in medicinal chemistry. Structurally, it merges the hydrophobic


-stacking capability of Phenylalanine (Phe)  with the hydrogen-bonding donor/acceptor profile of Glutamine (Gln)  or Asparagine (Asn) .

This unique duality makes it a high-value tool for:

  • GPCR Ligand Discovery: Probing allosteric sites requiring mixed polar/hydrophobic interactions.

  • Peptidomimetics: Enhancing the metabolic stability and potency of integrin antagonists.

  • Chemical Biology: Acting as a stereochemically defined probe for amino acid transporters (LAT1/LAT2).

Physicochemical & Structural Analysis

Structural Homology

The compound is an isostere of phenylalanine where the meta-hydrogen is replaced by a carbamoyl group (


). This modification fundamentally alters the electronic landscape of the aromatic ring without significantly disrupting its steric footprint.
PropertyPhenylalanine (Phe)L-3-Carbamoylphenylalanine Glutamine (Gln)
Side Chain Character Hydrophobic / AromaticAmphipathic / AromaticPolar / Aliphatic
H-Bond Donors 02 (Amide

)
2 (Amide

)
H-Bond Acceptors 01 (Carbonyl

)
1 (Carbonyl

)

-Stacking Ability
HighModerate (Deactivated ring)None
Electronic Effect NeutralElectron Withdrawing (

)
N/A
Transport Mechanisms

As a phenylalanine derivative with a neutral side chain at physiological pH, this compound is predicted to be a substrate for System L (LAT1/SLC7A5) .

  • Mechanism: The free amino acid likely competes with Leucine and Phenylalanine for transport across the Blood-Brain Barrier (BBB).

  • Implication: It can be used as a "Trojan Horse" scaffold to deliver pharmacophores into the CNS, provided the carbamoyl group does not exceed the transporter's pore polarity threshold.

Biological Applications & Case Studies

GPCR Allosteric Modulation (Case Study: -AR)

In DNA-Encoded Library (DEL) screens, L-3-carbamoylphenylalanine has been identified as a critical building block for allosteric modulators.

  • Application: It was utilized in the synthesis of negative allosteric modulators (NAMs) for the

    
    -adrenergic receptor.
    
  • Mechanism: The phenyl ring engages in hydrophobic interactions within the receptor's vestibule, while the meta-carbamoyl group forms specific hydrogen bonds with backbone carbonyls or side-chain residues (e.g., Serine/Threonine) that unsubstituted Phenylalanine cannot access.

  • Outcome: Enhanced selectivity against related receptor subtypes by exploiting non-conserved residues in the allosteric pocket.

Integrin Antagonism ( )

Peptide antagonists for the


 integrin (a target for gastrointestinal autoimmune diseases) often utilize this scaffold.[1]
  • Role: It replaces natural aromatic residues to optimize the "ligand efficiency" of the peptide dimer.

  • Benefit: The amide group improves water solubility compared to Phe, while reducing the rapid clearance associated with charged residues like Asp/Glu.

Experimental Protocols

Protocol: Solid Phase Peptide Synthesis (SPPS) Incorporation

Objective: Incorporate L-3-carbamoylphenylalanine into a bioactive peptide sequence. Reagents: Fmoc-L-3-carbamoylphenylalanine, HBTU/HATU, DIPEA, DMF.

  • Resin Preparation: Swell Rink Amide MBHA resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (

    
     min) to remove Fmoc. Wash 
    
    
    
    with DMF.
  • Activation:

    • Mix Fmoc-L-3-carbamoylphenylalanine (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF.

    • Note: HATU is preferred over HBTU to prevent racemization of the sensitive amide side chain.

  • Coupling: Add activated mixture to resin. Shake at room temperature for 45–60 min.

  • Monitoring: Verify coupling efficiency via Kaiser Test (Ninhydrin). If incomplete, re-couple using PyBOP.

  • Cleavage: Treat with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Protocol: LAT1 Competitive Transport Assay

Objective: Determine if the compound acts as a substrate for the LAT1 transporter. Cell Line: HEK293 cells stably expressing human LAT1 (SLC7A5) and 4F2hc (SLC3A2).

  • Preparation: Seed cells in 24-well plates (

    
     cells/well). Incubate 24h.
    
  • Buffer Exchange: Wash cells

    
     with pre-warmed (
    
    
    
    ) HBSS (sodium-free, choline-substituted to exclude sodium-dependent transport).
  • Substrate Addition:

    • Add

      
      -L-Leucine (1 
      
      
      
      M) as the trace radioligand.
    • Add (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid at graded concentrations (1

      
      M – 1 mM).
      
  • Incubation: Incubate for 2 minutes exactly (initial rate conditions).

  • Termination: Aspirate buffer and immediately wash

    
     with ice-cold HBSS containing 5 mM unlabeled Leucine.
    
  • Lysis & Counting: Lyse cells in 0.1 N NaOH. Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

Visualization of Biological Mechanism

The following diagram illustrates the dual-interaction mechanism of L-3-carbamoylphenylalanine within a theoretical receptor binding pocket, contrasting it with standard Phenylalanine.

PharmacophoreMechanism cluster_ligand Ligand Scaffold cluster_receptor Receptor Pocket Phe Phenylalanine (Phe) Hydrophobic Hydrophobic Pocket (π-stacking) Phe->Hydrophobic Strong π-interaction Polar Polar Residue (Ser/Thr/Backbone) Phe->Polar No Interaction CarbaPhe 3-Carbamoyl-Phe (Target) CarbaPhe->Hydrophobic Moderate π-interaction CarbaPhe->Polar H-Bond Formation (Specificity)

Figure 1: Mechanistic comparison showing how 3-Carbamoyl-Phe bridges hydrophobic and polar interactions, unlike native Phenylalanine.

References

  • Ahn, S., et al. (2017).[2] "Allosteric “beta-blocker” isolated from a DNA-encoded small molecule library." Proceedings of the National Academy of Sciences, 114(7), 1708-1713. Link

  • Genentech, Inc. (2021). "Alpha4Beta7 Peptide Monomer and Dimer Antagonists." U.S. Patent 11,111,272. Link

  • PubChem. "2-Amino-3-(3-carbamoylphenyl)propanoic acid." National Library of Medicine. Link

  • MedChemExpress. "(S)-2-Amino-3-(3-nitrophenyl)propanoic acid (Analog Data)." Link

Sources

Technical Whitepaper: Elucidating the Pharmacodynamics of (S)-2-Amino-3-(3-carbamoylphenyl)propanoic Acid

[1][2][3]

Executive Summary

This technical guide explores the speculative mechanism of action (MoA) for (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid (herein referred to as 3-C-Phe ).[1][2][3] As a meta-substituted analog of L-Phenylalanine, 3-C-Phe presents a unique pharmacophore that bridges the structural gap between hydrophobic aromatic amino acids and polar amides (e.g., Glutamine).[2][3]

Current structure-activity relationship (SAR) data on phenylalanine analogs suggests 3-C-Phe operates via a dual-phase mechanism :

  • Transport Hijacking: Competitive inhibition and subsequent transport via LAT1 (SLC7A5) , exploiting the transporter's upregulation in oncogenic tissues.[1][2][3]

  • Metabolic/Translational Interference: Downstream competition with L-Phe for Phenylalanyl-tRNA Synthetase (PheRS) , leading to translational arrest or the accumulation of misfolded proteins (Unfolded Protein Response).[1][2][3]

Structural Pharmacophore & Bioisosterism[2]

The core of 3-C-Phe’s activity lies in its deviation from the canonical L-Phenylalanine scaffold.[1][2][3]

FeatureL-Phenylalanine (Native)3-Carbamoyl-L-Phe (Analog)Mechanistic Implication
Side Chain Benzyl (Hydrophobic)3-Carbamoylbenzyl (Amphiphilic)Maintains

-stacking capability but introduces H-bond donor/acceptor sites.[1][2][3]
Electronic Effect NeutralElectron-withdrawing (Inductive)Alters

of the

-amino group, potentially affecting transporter recognition.[1][2][3]
Steric Bulk LowModerate (Meta-substitution)The meta position is often tolerated by LAT1 but may clash with the tight hydrophobic pocket of PheRS.[2][3]

Bioisosteric Significance: The carbamoyl (



123123

Primary Mechanism: LAT1 Transport & Competitive Inhibition[2][3]

Speculation: 3-C-Phe acts as a high-affinity substrate-inhibitor for the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5).[1][2][3]

LAT1 is an obligate exchanger that couples the uptake of large neutral amino acids (Leu, Phe) with the efflux of intracellular Glutamine (Gln).[2][3] Cancer cells overexpress LAT1 to fuel rapid growth.[1][2][3]

  • Binding Mode: The phenylalanine scaffold ensures recognition by the LAT1 substrate-binding pocket.[2][3]

  • The "Trap": The meta-carbamoyl group introduces polarity that may retard the conformational shift required for translocation (10^2-fold slower

    
     than L-Phe), effectively "jamming" the transporter or accumulating slowly to toxic intracellular levels.[2][3]
    
Visualization: The LAT1 "Trojan Horse" Pathway

LAT1_MechanismExtracellularExtracellular Space(High 3-C-Phe)LAT1_OutLAT1 (Outward Facing)+ 4F2hcExtracellular->LAT1_Out3-C-Phe Binds(Competition with L-Phe)IntracellularIntracellular Space(High Gln)LAT1_InLAT1 (Inward Facing)Intracellular->LAT1_InL-Gln Binding(Antiport Exchange)LAT1_BoundLAT1-Substrate Complex(Transition State)LAT1_Out->LAT1_BoundConformational ShiftLAT1_Bound->LAT1_InTranslocationLAT1_In->IntracellularRelease 3-C-PheLAT1_In->LAT1_OutReset Cycle

Figure 1: Proposed antiport mechanism where 3-C-Phe competes for entry via LAT1, exchanging with intracellular Glutamine.

Secondary Mechanism: Translational Interference (PheRS)[1][3]

Once intracellular, 3-C-Phe encounters the protein synthesis machinery.[1][2][3] The critical checkpoint is Phenylalanyl-tRNA Synthetase (PheRS) , the enzyme responsible for charging tRNA-Phe with L-Phe.[1][2][3]

Speculation: 3-C-Phe acts as a "False Substrate" or "Dead-End Inhibitor."[1][2][3]

  • Adenylation: PheRS activates amino acids by forming an aminoacyl-adenylate. 3-C-Phe is likely adenylated due to the tolerance of the PheRS active site for meta-substitutions (unlike para-substitutions which are often sterically excluded).[1][2][3]

  • Transfer/Editing:

    • Scenario A (Incorporation): The tRNA is charged with 3-C-Phe.[1][2][3] The ribosome incorporates it into nascent proteins.[1][2][3] The polar carbamoyl group disrupts the hydrophobic core of the folding protein, triggering the Unfolded Protein Response (UPR) and apoptosis.[2][3]

    • Scenario B (Hydrolysis): The editing domain of PheRS recognizes the error and hydrolyzes the 3-C-Phe-tRNA.[2][3] This creates a futile ATP-consuming cycle, depleting cellular energy reserves.[1][2][3]

Experimental Validation Protocols

To validate these mechanistic speculations, the following self-validating experimental systems are proposed.

Protocol A: LAT1 Cis-Inhibition Assay

Objective: Determine if 3-C-Phe interacts directly with LAT1.[1][2][3]

  • Cell Model: Use HEK293 cells stably transfected with human LAT1/4F2hc (SLC7A5/SLC3A2).[1][3]

  • Tracer:

    
    -L-Phenylalanine (
    
    
    ).
  • Workflow:

    • Wash: Rinse cells 3x with Na+-free Choline-Cl uptake buffer (to eliminate Na+-dependent transport).

    • Pre-incubation: Incubate cells with increasing concentrations of 3-C-Phe (

      
       to 
      
      
      ) for 10 minutes.[1][2][3]
    • Uptake: Add

      
      -L-Phe tracer.[1][3] Incubate for 1 minute (linear phase).
      
    • Termination: Rapidly wash with ice-cold buffer containing

      
       unlabelled L-Phe.[1][2][3]
      
    • Lysis & Counting: Lyse cells in 0.1N NaOH; measure CPM via liquid scintillation.

  • Validation Criterion: A sigmoidal dose-response curve yielding an

    
     value. If 
    
    
    , 3-C-Phe is a high-affinity ligand.[1][2][3]
Protocol B: In Vitro Aminoacylation & ATP-PPi Exchange

Objective: Distinguish between inhibition and incorporation by PheRS.

  • Enzyme Source: Recombinant human cytosolic PheRS (

    
     heterotetramer).[1][2][3]
    
  • Reaction Mix:

    
     HEPES (pH 7.5), 
    
    
    
    
    ,
    
    
    ATP,
    
    
    -Pyrophosphate (
    
    
    ).[1][3]
  • Step 1 (Activation): Add 3-C-Phe. Measure formation of

    
    -ATP (reverse reaction) via thin-layer chromatography (TLC).
    
    • Positive Signal:[2] Indicates 3-C-Phe can form an adenylate intermediate.[1][2][3]

  • Step 2 (tRNA Charging): Replace

    
     with tRNA-Phe and 
    
    
    -3-C-Phe.[1][2][3] Precipitate with TCA on filter paper.[1][2][3]
    • Positive Signal:[2] Indicates transfer to tRNA (incorporation potential).[1][3][4]

    • No Signal + High ATP Hydrolysis:[2] Indicates editing/futile cycling.[1][2][3]

Visualization: Experimental Logic Flow[2]

Experimental_LogicStartStart: 3-C-PheLAT1_AssayProtocol A: LAT1 Cis-InhibitionStart->LAT1_AssayResult_LAT1Does it inhibit L-Phe uptake?LAT1_Assay->Result_LAT1PheRS_AssayProtocol B: PheRS ActivationResult_LAT1->PheRS_AssayYes (IC50 < 50uM)Outcome_1Non-Binder / Passive DiffusionResult_LAT1->Outcome_1NoResult_PheRSIs ATP consumed?PheRS_Assay->Result_PheRSOutcome_2LAT1 Specific InhibitorResult_PheRS->Outcome_2NoOutcome_3Translation Inhibitor (Futile Cycle)Result_PheRS->Outcome_3Yes (High AMP)Outcome_4Mutagenic IncorporationResult_PheRS->Outcome_4Yes (tRNA charged)

Figure 2: Decision matrix for determining the dominant mechanism of action based on assay outputs.

Future Directions & Clinical Implications

If 3-C-Phe is validated as a LAT1 substrate that stalls protein synthesis, it holds significant potential as a tumor-agnostic therapeutic .[1][2][3]

  • Prodrug Design: The carbamoyl group is stable but could be modified into a hydrolyzable linker, delivering a toxic payload specifically to LAT1-high cells.[2][3]

  • Imaging Agent: Radio-labeling the carbamoyl carbon (

    
    ) could create a PET tracer for glioblastoma, which has high LAT1 activity but low background uptake of standard tracers.[2][3]
    

References

  • LAT1 Structure & Function: Singh, N., & Ecker, G. F. (2018).[3] Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1.[2][5][6] International Journal of Molecular Sciences. Link

  • Meta-Substituted Phenylalanine Analogs: Huttunen, K. M., et al. (2016).[1][3] LAT1-Targeted Prodrugs: Synthesis and Biological Evaluation. Journal of Medicinal Chemistry. Link[1][3]

  • Non-Canonical Amino Acid Incorporation: Young, D. D., & Schultz, P. G. (2010).[3] Beyond the Canonical 20 Amino Acids: Expanding the Genetic Lexicon. Journal of Biological Chemistry. Link

  • Phenylalanyl-tRNA Synthetase Fidelity: Ling, J., et al. (2009).[1][3] The role of editing by aminoacyl-tRNA synthetases in protein quality control. Annual Review of Microbiology. Link

  • LAT1 in Cancer: Hafliger, P., & Charles, R. P. (2019).[3] The L-Type Amino Acid Transporter 1 (LAT1): An Emerging Target in Cancer.[1][2][3][5] International Journal of Molecular Sciences. Link

In Silico Characterization and Force Field Parameterization of (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid (3-CPA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the computational workflow for the structural characterization, force field parameterization, and molecular docking of (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid (referred to herein as 3-CPA ).

3-CPA is a meta-substituted phenylalanine derivative. Structurally, it retains the scaffold of L-phenylalanine (Phe) but incorporates a carbamoyl group (-CONH₂) at the meta position of the phenyl ring. This modification introduces a hydrogen bond donor/acceptor pair without significantly altering the steric bulk of the aromatic side chain. This unique physicochemical profile makes 3-CPA a critical probe for exploring the L-Type Amino Acid Transporter 1 (LAT1/SLC7A5) , a major target for delivering drugs across the Blood-Brain Barrier (BBB) and into cancer cells.

This guide is designed for computational chemists and drug discovery scientists. It moves beyond standard protocols to address the specific challenges of modeling non-standard amino acids (NSAAs), ensuring accurate reproduction of electronic properties and binding thermodynamics.

Phase 1: Quantum Mechanical (QM) Characterization

Objective: To derive accurate electronic properties and geometry for force field development.

Standard force fields (e.g., AMBER ff14SB or CHARMM36) do not contain parameters for the specific meta-carbamoyl substitution of 3-CPA. Relying on generic atom types (e.g., assigning standard amide parameters to a benzamide-like system) often leads to inaccuracies in electrostatic potential (ESP) reproduction. Therefore, ab initio calculations are required.

Geometry Optimization

The initial structure must be relaxed in the gas phase to identify the global minimum, particularly the orientation of the carbamoyl group relative to the phenyl ring.

  • Protocol:

    • Software: Gaussian 16 or ORCA 5.0.

    • Method: Density Functional Theory (DFT) using the ωB97X-D functional.[1]

      • Causality: ωB97X-D includes dispersion corrections essential for accurately modeling the intramolecular π-π or π-lone pair interactions often found in aromatic amino acids.

    • Basis Set: def2-TZVP .

      • Causality: Triple-zeta valence polarized basis sets minimize basis set superposition error (BSSE) and provide sufficient flexibility for accurate charge distribution.

    • Convergence Criteria: "Tight" optimization settings (

      
       atomic units).
      
Electrostatic Potential (ESP) Calculation

Accurate partial charges are the cornerstone of molecular dynamics (MD) simulations. We utilize the Merz-Kollman (MK) scheme to generate an ESP grid, which is then fitted to atom-centered point charges.

  • Protocol:

    • Input: Optimized geometry from Step 1.1.

    • Calculation: Single point energy at HF/6-31G* level (for AMBER compatibility) or MP2/cc-pVTZ (for CHARMM).

    • Output: ESP grid generation (typically 4 layers of points).

Torsion Scanning (Rotamer Analysis)

The


 (N-C

-C

-C

) and

(C

-C

-C

-C

) dihedral angles define the side-chain conformation. The carbamoyl group introduces a new critical torsion:

(C

-C

-C

-C

).
  • Self-Validating Step: Perform a relaxed potential energy surface (PES) scan of

    
     in 
    
    
    
    increments. If the energy barrier for rotation exceeds 10 kcal/mol, the group is effectively planar/locked at physiological temperatures; if < 5 kcal/mol, it rotates freely. This dictates whether you need to define multiple rigid rotamers or a flexible parameter set.

Phase 2: Force Field Parameterization

Objective: To generate topology files compatible with MD engines (AMBER/GROMACS).

We will use the Restrained Electrostatic Potential (RESP) fitting method, the gold standard for AMBER force fields.

RESP Charge Fitting (AMBER Workflow)

The ESP data from Phase 1 is fitted to atom centers while enforcing chemical equivalence (e.g., the two protons on the amide nitrogen are not equivalent due to restricted rotation, but the phenyl ring protons may have symmetry constraints).

  • Tool: antechamber (AmberTools).

  • Command Logic:

    • -c resp: Invokes the two-stage RESP fitting algorithm.

    • -s 2: Sets the verbose level to ensure charge sum is exactly 0.0 (for zwitterion) or -1.0/+1.0 depending on pH state.

Atom Typing and Missing Parameters

3-CPA contains a benzamide moiety. Standard GAFF2 (General AMBER Force Field) atom types usually handle this well, but the connection between the C


 and the meta-substituted ring requires verification.
  • Verification Protocol:

    • Run parmchk2 to identify missing bond/angle parameters.

    • If parameters are missing (penalty score > 10), derive them from the QM Hessian matrix (frequency calculation) using the Seminario method .

Visualization of Parameterization Workflow

ParameterizationWorkflow cluster_check Self-Validating Loop QM_Opt QM Geometry Opt (ωB97X-D/def2-TZVP) ESP_Calc ESP Calculation (HF/6-31G*) QM_Opt->ESP_Calc Optimized Coords RESP_Fit RESP Charge Fitting (Antechamber) ESP_Calc->RESP_Fit ESP Grid Atom_Type Atom Typing (GAFF2/ff14SB) RESP_Fit->Atom_Type Point Charges Validation Validation (MD vs QM Energy) Atom_Type->Validation Topology File Validation->Atom_Type Refine if RMSD > 0.5Å

Caption: Workflow for deriving force field parameters for 3-CPA, ensuring QM accuracy is translated to MM topology.

Phase 3: Molecular Docking Case Study (LAT1)

Objective: To predict the binding mode of 3-CPA in the LAT1 transporter.

Target Context: LAT1 (SLC7A5) is an obligate exchanger that transports large neutral amino acids.[2][3][4][5][6] Recent Cryo-EM structures (e.g., PDB: 7DSQ , 8KDN ) reveal the substrate binding site. 3-CPA is hypothesized to bind similarly to Phenylalanine but with additional polar interactions via the carbamoyl group.

Target Preparation
  • Source: Retrieve PDB ID: 8KDN (LAT1-CD98hc complex with L-Phe bound).

  • Cleaning: Remove the CD98hc heavy chain (unless studying protein-protein interface stability) and solvent molecules.

  • Protonation: Use PropKa to determine protonation states of histidine residues at pH 7.4.

    • Critical Check: Ensure the conserved Lys or Arg residues in the translocation pathway are positively charged.

Ligand Preparation
  • State: Prepare 3-CPA as a zwitterion (NH

    
    , COO
    
    
    
    ) if modeling the occluded state, or neutral if modeling the membrane-entry pathway.
  • Stereochemistry: Strictly enforce the (S) configuration (L-isomer) as LAT1 is stereoselective.

Grid Generation & Docking
  • Grid Center: Defined by the coordinates of the co-crystallized L-Phe in 8KDN.

  • Box Size: 20 x 20 x 20 Å (sufficient to cover the orthosteric site and the "proximal gate").

  • Constraints: Apply a positional constraint on the

    
    -amino and 
    
    
    
    -carboxyl groups to mimic the canonical binding mode of substrates in LeuT-fold transporters.
Interaction Analysis

We specifically look for the "Meta-Effect" :

  • Hypothesis: The carbamoyl oxygen of 3-CPA acts as an H-bond acceptor for Ser66 (TM1) or Tyr259 (TM6), residues often implicated in substrate recognition.

  • Scoring: Use a re-scoring function (e.g., MM-GBSA) to estimate

    
     relative to native Phenylalanine.
    

Phase 4: ADMET & Physicochemical Profiling

Objective: To predict the "drug-likeness" and delivery potential of 3-CPA.

The carbamoyl modification alters the lipophilicity profile compared to Phenylalanine.

Calculated Properties Table

The following values are predicted using consensus algorithms (e.g., SwissADME, RDKit descriptors).

PropertyL-Phenylalanine (Ref)3-CPA (Predicted)Impact on Biology
MW ( g/mol ) 165.19208.21Negligible steric increase.
LogP (Lipophilicity) -1.38-1.95Increased water solubility; reduced passive diffusion.
TPSA (Ų) 63.32106.41Higher polar surface area; requires active transport (LAT1).
H-Bond Donors 24Increased potential for specific receptor binding.
H-Bond Acceptors 34Enhanced interaction with polar residues in pockets.
ADMET Logic
  • BBB Permeability: While the LogP suggests poor passive permeability, the high affinity for LAT1 (predicted in Phase 3) ensures active transport across the BBB.

  • Metabolic Stability: The amide bond is generally stable against rapid hydrolysis in plasma, unlike ester prodrugs. However, amidases in the liver may slowly convert it to the dicarboxylic acid form (3-carboxyphenylalanine).

Phase 5: Signaling & Logic Diagram

The following diagram illustrates the biological logic of using 3-CPA as a probe for LAT1-mediated transport and downstream mTOR signaling.

SignalingPathway Extracellular Extracellular Space LAT1 LAT1 Transporter (SLC7A5) CPA_In 3-CPA (Intracellular) LAT1->CPA_In Influx Gln_Out L-Glutamine (Extracellular) LAT1->Gln_Out Efflux CPA_Out 3-CPA (Extracellular) CPA_Out->LAT1 Binding (Kd < 50uM) mTORC1 mTORC1 Complex (Nutrient Sensing) CPA_In->mTORC1 Activation (Leucine Mimicry) Gln_In L-Glutamine (Intracellular) Gln_In->LAT1 Antiport Exchange Growth Cell Growth & Proliferation mTORC1->Growth Signaling Cascade

Caption: Mechanism of LAT1-mediated transport of 3-CPA in exchange for Glutamine, leading to mTORC1 activation.

References

  • Structure of the human LAT1–4F2hc complex. Yan, R., et al. (2019). Nature. [Link] (Source of the Cryo-EM structure PDB 7DSQ/8KDN used for docking).

  • Structural basis of anticancer drug recognition and amino acid transport by LAT1. Yan, R., et al. (2021).[7] Cell Discovery. [Link] (Details the binding mode of phenylalanine analogs).

  • Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives. Zhang, H., et al. (2020). Frontiers in Molecular Biosciences. [Link] (Methodology for parameterizing non-standard aromatic amino acids).

  • AmberTools23 Reference Manual. Case, D.A., et al. (2023). University of California, San Francisco. [Link] (Standard reference for antechamber and RESP fitting protocols).

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Daina, A., et al. (2017). Scientific Reports. [Link] (Source for ADMET prediction algorithms).

Sources

(S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid solubility data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical property that profoundly influences the biopharmaceutical performance of an active pharmaceutical ingredient (API). For (S)-2-amino-3-(3-carbamoylphenyl)propanoic acid, a novel amino acid derivative with therapeutic potential, understanding its solubility characteristics is paramount for successful formulation development and ensuring optimal bioavailability. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and execute robust solubility studies, interpret the results, and apply these findings to formulation strategies. This document emphasizes the causality behind experimental choices and provides self-validating protocols to ensure data integrity and reproducibility.

Introduction: The Significance of Solubility in Drug Development

The therapeutic efficacy of an orally administered drug is contingent upon its ability to dissolve in the gastrointestinal fluids and be absorbed into systemic circulation.[1][2] Poor aqueous solubility is a major obstacle in drug development, often leading to low and variable bioavailability, which can compromise the therapeutic effect and even lead to the failure of promising drug candidates.[1][3] Therefore, a thorough characterization of the solubility of a new chemical entity like (S)-2-amino-3-(3-carbamoylphenyl)propanoic acid is a foundational step in its development pathway.

This guide will delve into the key factors influencing the solubility of this specific molecule, provide detailed experimental protocols for its determination, and discuss the interpretation of the resulting data in the context of the Biopharmaceutics Classification System (BCS).

Physicochemical Profile of (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid

A comprehensive understanding of the physicochemical properties of (S)-2-amino-3-(3-carbamoylphenyl)propanoic acid is essential for predicting and interpreting its solubility behavior.

Table 1: Physicochemical Properties of (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid (Predicted)

PropertyValue (Predicted)Implication for Solubility
Chemical Structure (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid structureThe presence of an amino group, a carboxylic acid group, and a carbamoyl group suggests the molecule is polar and capable of hydrogen bonding, which would favor solubility in polar solvents like water. The phenyl ring introduces a hydrophobic character, which might limit aqueous solubility.
Molecular Formula C10H12N2O3
Molecular Weight 208.22 g/mol
pKa (Predicted) ~2-3 (carboxylic acid), ~9-10 (amino group)The molecule has both acidic and basic functional groups (amphoteric). Its charge state, and therefore solubility, will be highly dependent on the pH of the medium.[2]
LogP (Predicted) < 1A low predicted LogP value suggests a preference for hydrophilic environments, indicating that the compound is likely to be at least sparingly soluble in water.

Note: The values in this table are predicted based on the chemical structure and general knowledge of similar molecules, as specific experimental data for (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid is not widely available in public databases.

Theoretical Framework: Factors Governing Solubility

The solubility of (S)-2-amino-3-(3-carbamoylphenyl)propanoic acid is governed by a complex interplay of its intrinsic properties and the characteristics of the solvent system.[1][4]

Influence of pH and pKa

As an amphoteric molecule, (S)-2-amino-3-(3-carbamoylphenyl)propanoic acid's solubility is significantly influenced by pH.[2][5]

  • At low pH (acidic conditions): The amino group will be protonated (-NH3+), and the carboxylic acid will be in its neutral form (-COOH). The molecule will carry a net positive charge, which generally increases its solubility in aqueous media.

  • At isoelectric point (pI): The molecule will exist as a zwitterion, with both a positive (-NH3+) and a negative (-COO-) charge. At the pI, the net charge is zero, and the molecule's solubility is at its minimum.[5]

  • At high pH (basic conditions): The carboxylic acid group will be deprotonated (-COO-), and the amino group will be in its neutral form (-NH2). The molecule will carry a net negative charge, leading to increased aqueous solubility.

The relationship between pH, pKa, and solubility is a critical consideration for predicting the in vivo dissolution behavior of the drug in different segments of the gastrointestinal tract.

Effect of Solvent Polarity

The principle of "like dissolves like" is fundamental to solubility.[4]

  • Polar Solvents (e.g., water, ethanol): The polar functional groups (amino, carboxylic acid, carbamoyl) of (S)-2-amino-3-(3-carbamoylphenyl)propanoic acid can form hydrogen bonds with polar solvents, promoting dissolution.

  • Non-polar Solvents (e.g., hexane, octanol): The hydrophobic phenyl ring may have some affinity for non-polar solvents, but the overall polarity of the molecule suggests that its solubility in such solvents will be limited.

Impact of Temperature

For most solid solutes, the dissolution process is endothermic, meaning that solubility increases with temperature.[2] However, this relationship must be determined experimentally for (S)-2-amino-3-(3-carbamoylphenyl)propanoic acid, as exceptions to this rule exist.

Crystalline vs. Amorphous Form

The solid-state properties of the API play a crucial role. Amorphous forms are generally more soluble than their crystalline counterparts due to the lower energy required to break the solid-state lattice.

Experimental Determination of Solubility

A systematic approach to solubility determination is essential for generating reliable and meaningful data.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[6][7] It measures the concentration of a saturated solution of the compound in a specific solvent at equilibrium.

Protocol: Shake-Flask Method

  • Preparation of Solutions: Prepare a series of buffers with pH values ranging from 1.2 to 7.5 to mimic the physiological pH range of the gastrointestinal tract.[8][9] Commonly used buffers include HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8).

  • Addition of Compound: Add an excess amount of (S)-2-amino-3-(3-carbamoylphenyl)propanoic acid to a known volume of each buffer in a sealed flask or vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.[7]

  • Equilibration: Agitate the flasks at a constant temperature (typically 37 ± 1 °C to simulate physiological conditions) for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.[8][10] It is essential to establish that equilibrium has been reached by sampling at different time points until the concentration remains constant.[7]

  • Sample Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Analysis: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Diagram: Shake-Flask Experimental Workflow

ShakeFlaskWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffers Prepare Buffers (pH 1.2-7.5) add_to_flasks Add Compound to Buffers prep_buffers->add_to_flasks weigh_compound Weigh Excess Compound weigh_compound->add_to_flasks agitate Agitate at 37°C add_to_flasks->agitate check_equilibrium Sample at Time Points (e.g., 24, 48h) agitate->check_equilibrium settle_filter Settle and Filter Supernatant check_equilibrium->settle_filter Equilibrium Reached hplc_analysis Analyze by HPLC settle_filter->hplc_analysis report_data Report Solubility (mg/mL) hplc_analysis->report_data

Caption: Workflow for thermodynamic solubility determination using the shake-flask method.

pKa Determination: Potentiometric Titration

Determining the pKa values of the acidic and basic functional groups is crucial for understanding the pH-solubility profile. Potentiometric titration is a precise method for this purpose.[11][12][13]

Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: Dissolve a precisely weighed amount of (S)-2-amino-3-(3-carbamoylphenyl)propanoic acid in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

  • Titration Setup: Use a calibrated pH meter with a suitable electrode immersed in the sample solution.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and separately with a strong base (e.g., 0.1 M NaOH). Record the pH of the solution after each incremental addition of the titrant.[13]

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

Diagram: Logical Relationship of pH, pKa, and Solubility

pHSolubility pH pH of Medium charge_state Molecular Charge State pH->charge_state pKa_acid pKa (Carboxylic Acid) pKa_acid->charge_state pKa_base pKa (Amino Group) pKa_base->charge_state solubility Aqueous Solubility charge_state->solubility

Caption: Interdependence of pH, pKa, molecular charge, and aqueous solubility.

Data Interpretation and Application

Constructing the pH-Solubility Profile

Plot the experimentally determined solubility values (in mg/mL) against the corresponding pH values. This profile will visually represent the pH-dependent solubility of (S)-2-amino-3-(3-carbamoylphenyl)propanoic acid and will be crucial for predicting its dissolution behavior in the gastrointestinal tract.

Biopharmaceutics Classification System (BCS)

The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.[8][9]

  • High Solubility: A drug substance is considered highly soluble if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8 at 37 °C.[8][14]

Once the solubility of (S)-2-amino-3-(3-carbamoylphenyl)propanoic acid is determined, it can be classified according to the BCS, which will guide further formulation development and regulatory strategies.

Table 2: Example Solubility Data and BCS Classification

pHSolubility (mg/mL)Dose-to-Solubility Volume (mL) for a 100 mg doseBCS Solubility Classification
1.2[Experimental Value][Calculated Value][High/Low]
4.5[Experimental Value][Calculated Value][High/Low]
6.8[Experimental Value][Calculated Value][High/Low]

Note: This table should be populated with experimentally determined data.

Conclusion

A comprehensive understanding of the solubility of (S)-2-amino-3-(3-carbamoylphenyl)propanoic acid is a non-negotiable prerequisite for its successful development as a therapeutic agent. This guide has provided a robust framework for approaching the solubility characterization of this molecule, from the underlying theoretical principles to detailed, actionable experimental protocols. By systematically investigating the influence of pH, temperature, and solvent properties, researchers can build a comprehensive solubility profile. This data will be instrumental in guiding formulation strategies to overcome potential biopharmaceutical challenges and ultimately unlock the full therapeutic potential of this promising compound. The emphasis on self-validating protocols and a deep understanding of the "why" behind experimental choices will ensure the generation of high-quality, reliable data that can confidently support drug development decisions.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

  • ICH Harmonised Tripartite Guideline. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

  • ICH. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. European Medicines Agency. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • Taylor, L. S., & Flanagan, D. R. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 20(3), 6-10. [Link]

  • Avdeef, A. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(13), 8978–8985. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Onur, F. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 249-256. [Link]

  • World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients within the Biopharmaceutics Classification System. [Link]

  • Cristancho, D. A., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS PharmSciTech, 22(3), 96. [Link]

  • International Journal of Novel Research and Development. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. [Link]

  • Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • ECA Academy. (2016, December 8). ICH M9: Biopharmaceutics Classification System-based Biowaivers. [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

The target molecule, (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid , is a non-proteinogenic amino acid often utilized as a glutamine isostere in peptidomimetics or as a scaffold in thrombin inhibitors. Its synthesis presents a classic chemoselectivity challenge: converting a meta-substituted precursor into a primary amide without racemizing the


-chiral center or over-hydrolyzing the amide to a carboxylic acid.

While enzymatic resolution of racemic mixtures is possible (using Acylase I or CAL-A), this Application Note focuses on the chemoselective hydration of the nitrile precursor . This route is preferred in medicinal chemistry for its scalability, atom economy, and reliance on commercially available chiral pool starting materials, specifically (S)-N-Boc-3-cyanophenylalanine .

Synthetic Strategy Comparison
FeatureRoute A: Nitrile Hydration (Recommended)Route B: Amide CouplingRoute C: Enzymatic Resolution
Starting Material (S)-N-Boc-3-cyanophenylalanine(S)-N-Boc-3-carboxyphenylalanineRacemic Acetyl-3-cyanophenylalanine
Key Reagent

(Radziszewski)
EDC / HOBt /

Acylase I / Buffer
Step Count 2 (Hydration + Deprotection)3 (Activation + Amidation + Deprotection)Multi-step (Resolution + Separation)
Risk Factor Over-hydrolysis to acid (if uncontrolled)Racemization during activationLower yield (max 50% theoretical)

Experimental Workflow Diagrams

Figure 1: Synthetic Pathway & Decision Logic

This flowchart illustrates the critical decision points and the recommended oxidative hydrolysis pathway.

SynthesisPath Start Starting Material: (S)-N-Boc-3-cyanophenylalanine Decision Select Transformation Method Start->Decision RouteA Route A: Alkaline Hydrolysis (Radziszewski Cond.) Decision->RouteA Preferred (High Selectivity) RouteB Route B: Acidic Hydrolysis (Strong Acid) Decision->RouteB Avoid (Risk of Acid Formation) Reaction Reaction: DMSO, K2CO3, 30% H2O2 0°C -> RT, 1-2 h RouteA->Reaction Intermediate Intermediate: (S)-N-Boc-3-carbamoylphenylalanine Reaction->Intermediate Quench w/ Na2S2O3 Deprotection Deprotection: TFA / DCM (1:1) Scavenger: TIPS Intermediate->Deprotection Product Final Product: (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid (TFA Salt) Deprotection->Product

Caption: Figure 1. Optimized synthetic workflow for the conversion of the nitrile precursor to the target amino acid using mild oxidative hydrolysis.

Detailed Protocol: Oxidative Hydrolysis (Radziszewski Reaction)

This protocol utilizes the Radziszewski reaction conditions. The use of DMSO as a solvent and Potassium Carbonate (


) as a base with Hydrogen Peroxide (

) generates the hydroperoxide anion (

), which is a potent nucleophile for the nitrile carbon but, crucially, the resulting intermediate breaks down to the amide and oxygen, preventing further hydrolysis to the carboxylic acid.
Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Precursor: (S)-2-((tert-butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid (CAS: 131401-48-6).

  • Reagents: Hydrogen Peroxide (30% aq.), Potassium Carbonate (

    
    ), Dimethyl Sulfoxide (DMSO).
    
  • Solvents: Ethyl Acetate (EtOAc), Dichloromethane (DCM), Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS).

Step 1: Nitrile to Amide Conversion[8][10][12]
  • Setup: Charge a 100 mL round-bottom flask with (S)-N-Boc-3-cyanophenylalanine (1.0 equiv, 10 mmol) and dissolve in DMSO (30 mL).

  • Base Addition: Add

    
     (1.5 equiv) to the solution. Cool the mixture to 0°C in an ice bath.
    
  • Oxidation: Dropwise add 30%

    
     (4.0 equiv) over 10 minutes. Caution: Exothermic reaction.
    
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 60–90 minutes.

    • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The nitrile (

      
      ) will disappear, and the amide (
      
      
      
      ) will appear.
  • Quenching: Cool back to 0°C. Carefully quench excess peroxide by adding saturated aqueous

    
     (Sodium Thiosulfate). Stir for 15 minutes.
    
  • Workup:

    • Dilute with water (50 mL) and acidify carefully with 1N HCl to pH ~3-4.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
    • Purification: Recrystallize from EtOAc/Hexanes if necessary, though the crude is often sufficiently pure (>95%).

Step 2: Boc-Deprotection
  • Dissolution: Dissolve the intermediate from Step 1 in Dichloromethane (10 mL).

  • Cleavage: Add a mixture of TFA/DCM/TIPS (50:45:5 v/v). Stir at room temperature for 1 hour.

  • Isolation: Concentrate the solution under reduced pressure (keep temperature <40°C).

  • Precipitation: Add cold Diethyl Ether (

    
    ) to the residue to precipitate the product as the Trifluoroacetate salt.
    
  • Drying: Filter the white solid and dry under high vacuum.

Quality Control & Validation

To ensure the integrity of the synthesis, the following analytical parameters must be met. The most critical distinction is verifying the primary amide protons and ensuring no carboxylic acid byproduct is present.

Table 1: Analytical Specifications
ParameterMethodExpected Result / Acceptance Criteria
Identity

-NMR (400 MHz, DMSO-

)

7.95 (s, 1H,

), 7.35 (s, 1H,

) for amide. Distinct from acid OH.[][2][3]
Chiral Purity Chiral HPLC (Crownpak CR+)> 98% ee (Compare with racemic standard).
Purity HPLC-UV (210 nm)> 95% Area under curve.
Mass Spec LC-MS (ESI+)

(Free base mass).
Melting Point Capillary Method235–238°C (Dec.)
Figure 2: Mechanistic Pathway (Radziszewski)

Understanding the mechanism ensures the scientist knows why the reaction stops at the amide.

Mechanism H2O2 H2O2 + K2CO3 HOO HOO- (Nucleophile) H2O2->HOO Deprotonation Imidate Peroxyimidic Acid Intermediate HOO->Imidate Attack on CN Nitrile R-CN (Nitrile) Nitrile->Imidate Amide R-CONH2 (Amide) Imidate->Amide Collapse O2 O2 + H2O Imidate->O2 Byproduct

Caption: Figure 2.[4] Mechanism of the Radziszewski reaction. The peroxyimidic acid intermediate collapses to the amide and oxygen, preventing over-oxidation.

Critical Notes & Troubleshooting

  • Fmoc Compatibility: If the starting material is Fmoc -protected, do NOT use the

    
     method, as the base will cleave the Fmoc group.
    
    • Alternative for Fmoc: Use Platinum(II) complexes (e.g., Ghaffar's catalyst) or Urea-Hydrogen Peroxide (UHP) in neutral ethanol to effect the hydration without base lability.

  • Stopping the Hydrolysis: The presence of DMSO is catalytic in accelerating the hydration but also helps solubilize the polar intermediate. If the reaction is sluggish, increase temperature to 40°C, but monitor closely to avoid acid formation.

  • Safety: 30% Hydrogen Peroxide is a strong oxidant. Never mix directly with acetone (forms explosive TATP). Quench peroxides completely with thiosulfate before organic extraction.

References

  • Radziszewski Reaction Fundamentals

    • McIsaac, J. E., Ball, R. E., & Behrman, E. J. (1971). Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide.[5][6] The Journal of Organic Chemistry, 36(19), 2832–2836.

  • General Nitrile Hydrolysis Protocols

    • Katritzky, A. R., Pilarski, B., & Urogdi, L. (1989). Efficient conversion of nitriles to amides with sodium perborate in aqueous ethanol. Synthesis, 1989(12), 949-950.

  • Enzymatic Resolution Context

    • Fornefeld, E. J., et al. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(23), 3715-3723.

  • Application in Peptide Synthesis

    • Organic Chemistry Portal. (n.d.). Amide Synthesis by Oxidation, Hydrolysis or Rearrangement.[7]

Sources

Application Note: HPLC Analysis of (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the HPLC analysis of (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid (also referred to as 3-carbamoyl-L-phenylalanine).[1]

This guide is structured for analytical chemists and pharmaceutical scientists, moving beyond basic recipes to explain the causality of method parameters. It addresses two critical analytical needs:

  • Chemical Purity (Achiral): Separating the target compound from synthetic intermediates and degradation products (specifically the hydrolysis product).

  • Enantiomeric Purity (Chiral): Quantifying the (S)-enantiomer in the presence of the (R)-enantiomer.[1]

Introduction & Molecule Characterization

(S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid is a non-proteinogenic amino acid often used as a scaffold in peptide mimetics or as a chiral intermediate.[1]

  • Chemical Structure: A phenylalanine backbone with a carbamoyl (-CONH₂) substitution at the meta position of the phenyl ring.[1]

  • Physicochemical Properties:

    • Zwitterionic Nature: Like standard amino acids, it possesses an amine (pKa ~9.1) and a carboxylic acid (pKa ~2.2).

    • Polarity: The carbamoyl group adds significant polarity compared to phenylalanine, reducing retention on standard C18 phases.

    • Stability Risk: The primary degradation pathway is the hydrolysis of the amide (carbamoyl) group to a carboxylic acid, forming 3-carboxyphenylalanine . The method must resolve these two species.

Method Development Strategy (Decision Logic)

The following decision tree outlines the logical framework used to select the stationary phases and mobile phase conditions.

MethodStrategy Start Analyte: (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid Goal Define Analytical Goal Start->Goal Purity Chemical Purity (Impurity Profiling) Goal->Purity Chiral Enantiomeric Purity (% ee) Goal->Chiral RP_Select Reversed Phase Selection Purity->RP_Select CSP_Select Chiral Stationary Phase (CSP) Chiral->CSP_Select C18 C18 Column (Standard) RP_Select->C18 Problem1 Issue: Low Retention due to Polarity Issue: Peak Tailing (Amine) C18->Problem1 Solution1 Solution: Acidic Mobile Phase (pH 2.0-3.0) + Ion Pairing (Optional) Problem1->Solution1 Detection1 UV @ 210 nm (Amide/Phenyl) Solution1->Detection1 Deriv Derivatization? CSP_Select->Deriv Direct Direct Analysis (Preferred) Deriv->Direct No (Faster) Crown Crown Ether Column (Crownpak CR-I(+)) Direct->Crown Mech Mechanism: Host-Guest Complexation (Ammonium group insertion) Crown->Mech

Figure 1: Method Development Decision Tree highlighting the selection of acidic reversed-phase conditions for purity and crown ether phases for chiral analysis.

Protocol 1: Achiral Purity & Assay (Reversed-Phase)[1]

Objective: Quantify the main peak and separate it from the hydrolysis impurity (3-carboxyphenylalanine) and synthetic precursors.

Chromatographic Conditions[2][3][4]
ParameterSpecificationRationale
Column C18 Endcapped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µmProvides hydrophobic selectivity.[1] Endcapping reduces silanol interactions with the protonated amine.
Mobile Phase A 0.1% Phosphoric Acid or 20 mM KH₂PO₄ (pH 2.[1]5)Critical: Low pH ensures the carboxylic acid is protonated (neutral) and the amine is protonated (cationic). This prevents "zwitterionic switching" during the run, sharpening the peak.
Mobile Phase B Acetonitrile (ACN)ACN provides lower viscosity and better UV transparency at low wavelengths than Methanol.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Column Temp 30°CControls viscosity and retention reproducibility.[1]
Detection UV 210 nmThe amide and phenyl ring absorb strongly here.[1] 254 nm is less sensitive but more selective for the aromatic ring.
Injection Vol 5 - 10 µLDependent on sample concentration (target 0.5 mg/mL).[1]
Gradient Program

Note: The carbamoyl group makes the molecule more polar than phenylalanine. A shallow gradient at low organic % is required.[1]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration / Loading
2.0955Isocratic hold to retain polar impurities
15.07030Linear gradient to elute main peak
18.0595Wash step (elute hydrophobic precursors)
21.0595Hold Wash
21.1955Re-equilibration
26.0955End of Run
Preparation of Solutions[5]
  • Diluent: Mobile Phase A : Acetonitrile (90:10). Do not use 100% organic diluent as it may cause peak distortion (solvent effect) for early eluting polar compounds.[1]

  • Standard Stock: Dissolve 10 mg of reference standard in 20 mL diluent (0.5 mg/mL). Sonicate if necessary.

Protocol 2: Chiral Purity (Enantiomeric Separation)[1][6]

Objective: Separate (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid from its (R)-enantiomer.

Expert Insight: Traditional polysaccharide columns (Chiralcel OD/AD) often require derivatization for free amino acids. For underivatized amino acids, Crown Ether columns are superior because they form a specific host-guest complex with the primary ammonium group (


) of the amino acid.
Chromatographic Conditions[2][3][4]
ParameterSpecificationRationale
Column Crownpak CR-I(+) (Daicel) or equivalent (3.0 x 150 mm, 5 µm)The chiral crown ether specifically binds the ammonium ion.[1] The (S)-enantiomer typically elutes after the (R)-enantiomer on CR(+) phases (confirm with standards).[1]
Mobile Phase Perchloric Acid (HClO₄) pH 1.5 to 2.0 (approx.[1] 16.3 g 70% HClO₄ per L)Critical: The amine must be fully protonated (

) to bind to the crown ether. Perchloric acid is the standard chaotropic modifier for these columns.
Organic Modifier Methanol (0% - 15% max)Adding MeOH reduces retention time but lowers resolution.[1] Start with 100% Aqueous Acidic buffer.
Flow Rate 0.4 - 0.5 mL/minLower flow rate improves mass transfer in ligand exchange mechanisms.[1]
Temperature 25°C (Do not exceed 30°C)Crown ether columns are sensitive to temperature; lower T improves resolution (enthalpic control).[1]
Detection UV 210 nmMaximize sensitivity.[1]
Isocratic Method
  • Composition: 100% Perchloric Acid solution (pH 1.5).

  • Note: If retention is too long (>30 min), add 5-10% Methanol.[1]

  • Elution Order: typically (R) elutes before (S) on Crownpak CR(+), but this must be validated with a racemic standard.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the following criteria must be met before analyzing samples.

SystemSuitability Input System Suitability Sample (Racemic Mix or Spiked Impurity) Check1 Resolution (Rs) > 1.5 Input->Check1 Check2 Tailing Factor (T) 0.8 < T < 1.5 Input->Check2 Check3 RSD (Area) < 2.0% (n=5) Input->Check3 Pass Pass: Proceed to Sample Check1->Pass Fail Fail: Troubleshoot Check1->Fail < 1.5 Check2->Pass Check2->Fail > 1.5 Check3->Pass

Figure 2: System Suitability Logic Flow. Mandatory checks for Resolution, Tailing, and Precision.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interaction with amine.[1]Ensure pH is low (< 3.0).[1] Increase buffer concentration. Use a "Base Deactivated" (BDS) or heavily endcapped column.
Doublet Peak (Achiral) Partial separation of zwitterions.[1]Critical: The pH is likely near the pI (isoelectric point). Lower the pH of Mobile Phase A immediately to < 2.5.
Loss of Chiral Resolution Column contamination or Temperature too high.[1]Regenerate Crownpak column (water wash).[1] Lower column temperature to 15-20°C.
Ghost Peaks Carryover.The carbamoyl group can H-bond.[1] Use a needle wash of 50:50 Water:ACN with 0.1% Phosphoric acid.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1][2] (Foundational text on pH control for ionic samples).

  • Daicel Corporation. (n.d.). Instruction Manual for CROWNPAK® CR-I(+) / CR-I(-). Retrieved from [Link] (Authoritative source for crown ether column protocols).

  • Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases. Journal of Chromatography A, 1467, 19-32. [Link] (Review of mechanism for amino acid separation).

  • Agilent Technologies. (2020). Analysis of Amino Acids using Agilent Poroshell 120 HILIC-Z. Application Note 5994-2228EN.[1] [Link] (Reference for alternative HILIC/Zwitterionic approaches).

Sources

Application Note: LC-MS/MS Quantification of (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for bioanalytical scientists and drug development researchers requiring a validated, high-sensitivity method for the quantification of (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid (herein referred to as 3-Carbamoyl-Phe or 3-CPhe ) in biological matrices.

This guide prioritizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS), as it offers superior retention and sensitivity for polar zwitterionic compounds compared to traditional Reversed-Phase (RP) chromatography.

Executive Summary & Method Rationale

(S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid (CAS: 7006-34-0 / 2762269) is a polar, non-canonical amino acid derivative often utilized as a chiral intermediate in peptide drug synthesis or identified as a metabolite in specific pharmacologic pathways.

The Analytical Challenge
  • Polarity: The presence of both a free amino acid backbone and a carbamoyl (amide) side chain renders the molecule highly polar and zwitterionic.

  • Retention Issues: Traditional C18 columns often fail to retain this analyte, leading to elution in the void volume where ion suppression is highest.

  • Derivatization vs. Direct Analysis: While derivatization (e.g., butyl chloroformate) can improve lipophilicity, it introduces variability and complexity. This protocol employs a direct HILIC-MS/MS approach , ensuring high throughput and minimal sample manipulation.

Core Mechanism of Separation

We utilize a Zwitterionic or Amide-based HILIC stationary phase . This creates a water-enriched layer on the column surface, partitioning the polar 3-CPhe from the organic mobile phase. The acidic mobile phase (pH 3.0) ensures the primary amine is protonated (


), maximizing ionization efficiency in ESI positive mode.

Experimental Protocol

Chemicals and Reagents
  • Analyte: (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid (Reference Standard, >98% purity).

  • Internal Standard (IS): Stable Isotope Labeled (SIL) analog preferred (e.g., Phenylalanine-d5 or 3-Carbamoyl-Phe-d4 if custom synthesized).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, and Methanol.

  • Additives: LC-MS grade Ammonium Formate and Formic Acid.

Sample Preparation: Protein Precipitation (PPT)

A simple precipitation strategy is chosen to minimize analyte loss associated with Liquid-Liquid Extraction (LLE) of polar compounds.

  • Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL centrifuge tube or 96-well plate.

  • Spike IS: Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL in 50:50 ACN:Water).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

    • Note: The acid helps disrupt protein binding and maintains analyte solubility.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 15,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the supernatant to a clean vial/plate.

  • Dilution (Critical HILIC Step): If peak shape is poor, dilute the supernatant 1:1 with pure Acetonitrile to ensure the injection solvent matches the initial mobile phase conditions.

LC-MS/MS Conditions
Liquid Chromatography (HILIC)
  • System: UHPLC System (e.g., Waters ACQUITY or Agilent 1290).

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or Phenomenex Kinetex HILIC (2.6 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2–5 µL.

Mobile Phase:

  • MP A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • MP B: Acetonitrile (0.1% Formic Acid).

Gradient Table:

Time (min) % Mobile Phase A (Aq) % Mobile Phase B (Org) Description
0.00 10 90 Initial Loading
1.00 10 90 Isocratic Hold
4.00 50 50 Elution Gradient
4.10 10 90 Return to Initial

| 6.00 | 10 | 90 | Re-equilibration |

Mass Spectrometry (ESI+)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Temp: 500°C.

  • Capillary Voltage: 2.5 kV.

  • Desolvation Gas: 800 L/hr (N2).

  • Cone Voltage: Optimized per instrument (approx. 20–30 V).

MRM Transitions: The precursor ion is the protonated molecule


 (

).
AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)TypeMechanism
3-CPhe 209.1 163.1 20Quantifier Loss of HCOOH (Immonium Ion)
3-CPhe 209.1192.115QualifierLoss of NH3 (Amide/Amine)
3-CPhe 209.1146.128QualifierSecondary fragmentation
Phe-d5 (IS) 171.1125.120QuantifierLoss of HCOOH (d5-Immonium)

Scientific Validation & Performance

Linearity & Range
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Curve Fit: Linear regression (

    
     weighting) is typically required due to the wide dynamic range and heteroscedasticity of ESI data.
    
  • Criterion:

    
    .
    
Accuracy & Precision
  • Intra-day/Inter-day: CV < 15% (20% at LLOQ).

  • Recovery: > 85% using the PPT method described.

Matrix Effects (ME)

HILIC can be sensitive to phospholipids. Monitor the 184 -> 184 m/z transition (phosphatidylcholines) to ensure they do not co-elute with 3-CPhe. If suppression occurs, extend the gradient or employ a "divert valve" to send the first 0.5 min to waste.

Workflow Visualization

The following diagram illustrates the critical path from sample extraction to data output, highlighting the logic behind the HILIC separation choice.

G Sample Biological Sample (Plasma/Serum) Spike Add Internal Standard (Phe-d5) Sample->Spike PPT Protein Precipitation (ACN + 0.1% FA) Spike->PPT Centrifuge Centrifugation (15k x g, 10 min) PPT->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant Decision Injection Solvent Check Supernatant->Decision Dilution Dilute 1:1 with ACN (Match Initial Gradient) Decision->Dilution If High Aqueous LC HILIC Separation (BEH Amide Column) Decision->LC If High Organic Dilution->LC MS MS/MS Detection (MRM: 209.1 > 163.1) LC->MS Retention of Polar Analyte Data Quantification (ng/mL) MS->Data

Caption: Analytical workflow for 3-CPhe quantification. The critical dilution step ensures solvent compatibility with the HILIC initial gradient.

References

  • PubChem. (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid (CID 2762269).[1] National Library of Medicine. Link

  • Yuan, L., et al. (2021).[2] "A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots."[2] Clinical Biochemistry. Link

  • Garg, U., et al. (2016). "Determination of Phenylalanine and Tyrosine by High Performance Liquid Chromatography-Tandem Mass Spectrometry." Methods in Molecular Biology. Link

  • ChemicalBook. 2-amino-3-carbamoyl-propanoic acid (CAS 7006-34-0) Product Information. Link

Sources

NMR spectroscopy of (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Purity Assessment of (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid via High-Field NMR

Introduction

(S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid (also known as 3-carbamoyl-L-phenylalanine) is a critical unnatural amino acid used in peptide synthesis to introduce hydrogen-bonding capabilities and alter pharmacokinetic properties. Structurally, it consists of an alanine backbone substituted at the


-position with a meta-benzamide moiety.

Precise structural characterization of this compound is challenging due to the potential for regioisomerism (ortho/meta/para substitution) and the lability of exchangeable protons. This Application Note provides a definitive protocol for the complete assignment of the molecule using 1D and 2D NMR techniques in DMSO-d


, emphasizing the differentiation of the meta-substitution pattern and the quantification of the carbamoyl side chain.

Experimental Protocol

Sample Preparation
  • Solvent Selection: DMSO-d

    
      (99.9% D) is the mandatory solvent.
    
    • Rationale: While D

      
      O solubilizes the zwitterion, it causes rapid exchange of the amide (-CONH
      
      
      
      ) and amine (-NH
      
      
      ) protons, rendering them invisible. DMSO-d
      
      
      preserves these signals, allowing for the quantification of the carbamoyl group and confirmation of the protonation state.
  • Concentration: Dissolve 5–10 mg of the compound in 600 µL of DMSO-d

    
    .
    
  • Reference: Tetramethylsilane (TMS) added at 0.05% v/v or reference to the residual DMSO pentet at

    
     2.50 ppm.
    
Acquisition Parameters (600 MHz recommended)

To ensure quantitative accuracy and spectral resolution, the following parameters are critical:

ParameterValueRationale
Pulse Sequence zg30 (1H), zgpg30 (13C)30° flip angle maximizes signal-to-noise ratio per unit time.
Relaxation Delay (D1) 5.0 s (min)Essential for full relaxation of aromatic protons and accurate integration.
Spectral Width 12 ppm (1H), 220 ppm (13C)Covers all exchangeable protons (down to 12 ppm) and carbonyl carbons.
Scans (NS) 16 (1H), 1024 (13C)Sufficient S/N for minor impurity detection (<1%).
Temperature 298 KStandardizes chemical shifts; heating may sharpen amide peaks but alters shifts.

Structural Assignment & Interpretation

The Meta-Substitution Diagnostic Pattern

The most critical quality attribute is confirming the meta (3-position) substitution of the carbamoyl group. A para or ortho isomer is a common impurity from synthesis.

  • H2 (The "Isolated" Singlet): Look for a narrow doublet or singlet-like peak around 7.8–7.9 ppm . This proton is flanked by the alanine chain and the carbamoyl group, making it the most deshielded aromatic proton.

  • H5 (The Triplet): A distinct triplet (t,

    
     Hz) around 7.4 ppm  represents the proton meta to both substituents.
    
  • H4/H6 (The Doublets): Two doublets appear between 7.5–7.8 ppm . H4 (ortho to carbamoyl) is typically more deshielded than H6 (ortho to alkyl chain).

Chemical Shift Table (Reference Data in DMSO-d )
PositionAtom Type

H (ppm)
Multiplicity (

Hz)

C (ppm)
Correlation (HMBC)
1 COOH--~170.5

-H,

-H
2

-CH
3.95dd (8.5, 4.5)~54.2C1, C3, C1'
3

-CH

3.05, 3.25m (ABX)~36.8C1, C2, C1', C2', C6'
1' Ar-C (ipso)--~138.0

-H, H5'
2' Ar-H7.85s (broad)~128.5C7', C4', C6'
3' Ar-C (subst)--~134.5H5', H2'
4' Ar-H7.75d (7.8)~126.8C2', C6'
5' Ar-H7.42t (7.8)~128.9C1', C3'
6' Ar-H7.48d (7.8)~129.5C2', C4'
7' CONH

(C)
--~168.2H2', H4'
NH

Amide7.35, 8.00br s-C7'

Note: Chemical shifts are approximate and concentration-dependent. Amide protons appear as two distinct peaks due to restricted rotation around the C-N bond.

Workflow Visualization

Analytical Workflow

The following diagram outlines the logical flow for validating the compound, from sample prep to final assignment.

NMR_Workflow cluster_Processing Data Processing Start Sample: (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid Solvent Dissolve in DMSO-d6 (Preserves Amide Protons) Start->Solvent Acquisition Acquire 1H & 13C Spectra (d1 = 5s for Quantitation) Solvent->Acquisition Phasing Phase & Baseline Correction Acquisition->Phasing Referencing Reference to DMSO (2.50 ppm) Phasing->Referencing Decision Check Aromatic Region (7.3 - 8.0 ppm) Referencing->Decision Meta Pattern: s, d, d, t (Meta-Substitution Confirmed) Decision->Meta 4 Distinct Signals Para Pattern: AA'BB' (2 doublets) (Regioisomer Impurity) Decision->Para Symmetric Pattern Assignment 2D Verification (HSQC/HMBC) Assign Carbonyls (168 vs 170 ppm) Meta->Assignment

Figure 1: Decision tree for confirming regio-chemistry and processing NMR data.

Spin System Connectivity (COSY/HMBC)

This diagram illustrates the magnetization transfer pathways used to assign the structure.

Connectivity NH_Amide CONH2 H2 H-2' H2->NH_Amide HMBC (via C=O) H4 H-4' H4->NH_Amide HMBC (via C=O) H5 H-5' H4->H5 COSY (J=7.8) H6 H-6' H5->H6 COSY (J=7.8) Beta H-beta Beta->H2 HMBC (via C-ipso) Beta->H6 HMBC (via C-ipso) Alpha H-alpha Alpha->Beta COSY

Figure 2: Key COSY (solid) and HMBC (dashed) correlations for structural verification.

Troubleshooting & Tips

  • Broad Amide Signals: If the side-chain amide protons (-CONH

    
    ) appear as a single broad lump or are missing, the sample may contain trace water or acid. Action:  Add activated 3Å molecular sieves to the NMR tube or use a fresh ampoule of DMSO-d
    
    
    
    .
  • Chiral Purity (Enantiomeric Excess): Standard NMR cannot distinguish the (S) enantiomer from the (R) enantiomer.

    • Protocol Extension: To determine enantiomeric purity, derivatize with Mosher's Acid Chloride or add a chiral shift reagent (e.g., Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) and monitor the splitting of the

      
      -proton signal [1].
      
  • Zwitterion vs. Salt: If the compound is an HCl salt, the

    
    -amino group will appear as a broad signal (
    
    
    
    ) around 8.5 ppm. If it is a free zwitterion, this proton may be extremely broad or invisible due to rapid exchange with the carboxylate.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. Link

  • Wishart, D. S., et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research.[1] (Reference for standard Phenylalanine shifts). Link

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Reference for Benzamide substituent effects). Link

Sources

Application Note: Functional Characterization of (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid (3-CPA)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

(S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid (3-CPA) is a non-proteinogenic amino acid analogue of L-Phenylalanine.[1] Structurally, it retains the alpha-amino acid backbone required for recognition by nutrient transporters but incorporates a carbamoyl (amide) group at the meta-position of the phenyl ring.

Primary Applications:

  • LAT1 (SLC7A5) Probing: The L-Type Amino Acid Transporter 1 (LAT1) is highly upregulated in human cancers and the Blood-Brain Barrier (BBB).[1] 3-CPA serves as a critical probe to determine if the transporter can tolerate polar hydrogen-bond donors in the hydrophobic binding pocket, aiding in the design of "Trojan Horse" drug conjugates.

  • Peptidomimetics: Used in solid-phase peptide synthesis (SPPS) to introduce hydrogen-bonding capability into hydrophobic pockets of GPCR ligands (e.g., opioids, melanotropins) without altering the steric footprint significantly.[1]

This guide details the critical workflows to validate 3-CPA as a transport substrate and assessing its metabolic stability.

Physicochemical Preparation

Rationale: Amino acid analogs often exhibit zwitterionic behavior that complicates solubility.[1] The carbamoyl group increases polarity compared to Phenylalanine, potentially altering solvation kinetics.

Protocol: Stock Solution Preparation
  • Weighing: Weigh 5–10 mg of 3-CPA powder.

  • Primary Solvent: Dissolve in 0.1 M HCl or 10% DMSO.

    • Note: Avoid pure water initially; zwitterionic amino acids often dissolve faster in slightly acidic or basic conditions.[1]

  • Dilution: Dilute to a 100 mM Master Stock using PBS (pH 7.4).

  • QC Check: Verify concentration via UV-Vis (Absorbance at 254 nm, utilizing the phenyl ring) or HPLC-UV.

ParameterSpecification
Molecular Weight 208.21 g/mol
Solubility (Water) Moderate (Zwitterionic limit)
Solubility (0.1 M HCl) High (>50 mM)
Storage -20°C (Desiccated)

Core Assay: LAT1 (SLC7A5) Transport Competency[1][2]

Objective: Determine if 3-CPA acts as a competitive inhibitor (and potential substrate) for the LAT1 transporter.[1] Mechanism: LAT1 functions as an obligate antiporter, exchanging intracellular Glutamine for extracellular large neutral amino acids (LNAAs).[1]

Experimental Logic

We utilize a cis-inhibition assay . If 3-CPA binds LAT1, it will compete with a radiolabeled standard ([


C]-L-Leucine or [

H]-L-Phenylalanine), reducing the radioactive signal inside the cell.[1]
Materials
  • Cell Line: HEK293 (stably transfected with human LAT1/4F2hc) or MCF-7 (endogenous high LAT1 expression).[1]

  • Transport Buffer (Na

    
    -Free):  Choline-Cl based buffer (137 mM Choline-Cl, 5.4 mM KCl, 1.8 mM CaCl
    
    
    
    , 0.8 mM MgSO
    
    
    , 10 mM HEPES, pH 7.4).
    • Critical: LAT1 is Na

      
      -independent.[1][2][3] Using Na
      
      
      
      -free buffer eliminates background noise from Na
      
      
      -dependent transporters (like SNATs).[1]
  • Tracer: [

    
    H]-L-Phenylalanine (0.1 
    
    
    
    Ci/mL).[1]
  • Control Inhibitor: BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) at 10 mM.[1]

Step-by-Step Protocol
  • Seeding: Plate cells in 24-well plates (poly-D-lysine coated) at

    
     cells/well. Culture for 24 hours.
    
  • Substrate Depletion: Aspirate media.[1] Wash cells 2x with warm Na

    
    -free Transport Buffer.[1] Incubate for 10 minutes in buffer to deplete intracellular amino acids.
    
  • Reaction Initiation:

    • Prepare dosing solutions containing [

      
      H]-Phe (fixed concentration, e.g., 1 
      
      
      
      M) PLUS 3-CPA at varying concentrations (0.1
      
      
      M to 1 mM).
    • Add 500

      
      L of dosing solution to cells.[1]
      
  • Incubation: Incubate for 1–5 minutes at 37°C.

    • Why: Transport assays must be measured during the "linear phase" of uptake.[1] Longer incubations lead to equilibrium, obscuring kinetic data.[1]

  • Termination: Rapidly aspirate solution and wash 3x with ice-cold Transport Buffer containing 5 mM unlabeled Phenylalanine (to block efflux).

  • Lysis: Add 200

    
    L of 0.1 M NaOH per well. Incubate 1 hour.
    
  • Readout: Transfer lysate to scintillation vials, add cocktail, and count CPM (Counts Per Minute).

Data Analysis

Calculate the IC


 using a non-linear regression model:


[1]

Metabolic Stability (Amidase Liability)[1]

Objective: The carbamoyl (amide) group at the meta-position is a potential target for plasma amidases or hepatic enzymes.[1] This assay confirms the molecule survives long enough to reach the target tissue.

Protocol
  • Matrix: Pooled Human Liver Microsomes (HLM) or Plasma.[1]

  • Reaction:

    • Mix 3-CPA (1

      
      M final) with microsomes (0.5 mg protein/mL).
      
    • Initiate with NADPH regenerating system (for oxidative metabolism) or buffer only (for hydrolytic stability).[1]

  • Sampling: Aliquot at

    
     minutes.
    
  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and inject supernatant into LC-MS/MS.

  • Target: Monitor parent ion [M+H]

    
     = 209.[1]2. Look for hydrolysis product (Carboxy-Phe) at [M+H]
    
    
    
    = 210.2.[1]

Visualizations

Diagram 1: LAT1 Transport Mechanism

This diagram illustrates the obligate antiport mechanism 3-CPA exploits to enter the cell.[1]

LAT1_Mechanism Extracellular Extracellular Space LAT1 LAT1 / 4F2hc Complex Intracellular Intracellular Space (Cytosol) Substrate_In 3-CPA Internalized LAT1->Substrate_In Transport Gln_Out L-Glutamine Effluxed LAT1->Gln_Out Efflux Substrate_Out 3-CPA (Substrate) High Conc. Substrate_Out->LAT1 Binding (Influx) Gln_In L-Glutamine (Co-Factor) Gln_In->LAT1 Antiport Exchange

Caption: LAT1 functions as an exchanger. 3-CPA uptake is coupled to the efflux of intracellular Glutamine.[3][4]

Diagram 2: Experimental Workflow (Cis-Inhibition)

Assay_Workflow Step1 1. Cell Preparation HEK293-LAT1 24h Culture Step2 2. Na+-Free Wash Remove interfering transporters Step1->Step2 Step3 3. Dosing [3H]-Phe + 3-CPA (Test) Step2->Step3 Step4 4. Linear Phase Incubation 1-5 Minutes @ 37°C Step3->Step4 Step5 5. Ice-Cold Quench Stop transport immediately Step4->Step5 Step6 6. Lysis & Scintillation Quantify intracellular CPM Step5->Step6

Caption: Step-by-step workflow for the competitive inhibition transport assay.

References

  • Singh, N., et al. (2016).[1][4] "Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1)." Journal of Medicinal Chemistry. Link

  • Kanai, Y., et al. (1998).[1] "Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98)." Journal of Biological Chemistry. Link

  • Puris, E., et al. (2022).[1][5] "Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates." Molecular Pharmaceutics. Link[1]

  • Napolitano, L., et al. (2015).[1] "LAT1-mediated transport of amino acid-related drugs." Expert Opinion on Drug Delivery. Link

Sources

Derivatization of (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid for GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity GC-MS Derivatization of (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid

Executive Summary

The analysis of (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid by Gas Chromatography-Mass Spectrometry (GC-MS) presents a specific chemometric challenge: the simultaneous derivatization of an


-amino acid backbone and a thermally labile primary amide side chain. Traditional silylation often yields multiple derivatives for primary amides (mono- vs. di-TMS) or induces dehydration to nitriles in the injection port.

This guide establishes N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) derivatization as the "Gold Standard" protocol. The bulky tert-butyldimethylsilyl (t-BDMS) group provides steric protection that enforces mono-substitution on the amide nitrogen, resulting in a single, stable chromatographic peak and superior hydrolytic stability compared to TMS derivatives.

Analyte Assessment & Chemical Challenges

FeatureChemical PropertyGC-MS Challenge

-Amine
Primary amine (

)
Polar, H-bonding; requires N-protection.
Carboxyl Carboxylic acid (

)
Non-volatile; requires esterification.
Side Chain 3-Carbamoylphenyl (

)
Critical Failure Point. The primary amide is susceptible to: 1. Polysilylation: Formation of mixture of N-mono-TMS and N,N-di-TMS species.2. Thermal Dehydration: Conversion to a nitrile (

) at high injector temps (

C).

Strategic Methodology

Method A: The Gold Standard (MTBSTFA)
  • Reagent: MTBSTFA + 1% t-BDMCS (catalyst).

  • Mechanism: Forms N(O)-t-BDMS derivatives.

  • Advantage: The steric bulk of the tert-butyl group prevents the formation of di-silylated amides. This ensures that the carbamoyl side chain forms a single, stable derivative (N-t-BDMS amide), simplifying quantitation.

  • Stability:

    
     times more stable to moisture than TMS derivatives.
    
Method B: The Screening Approach (BSTFA/TMS)
  • Reagent: BSTFA + 1% TMCS.[1][2]

  • Mechanism: Forms N(O)-TMS derivatives.

  • Risk: High probability of "peak splitting" due to incomplete silylation of the amide nitrogen (mixture of mono/di-TMS) and potential nitrile artifacts.

  • Use Case: Rapid screening when MTBSTFA is unavailable.

Method C: The Bio-Fluid Approach (Alkyl Chloroformate)
  • Reagent: Propyl Chloroformate (PCF) or Ethyl Chloroformate (ECF).

  • Mechanism: Carboxyl

    
     Ester; Amine 
    
    
    
    Carbamate.
  • Status: The side-chain amide typically remains underivatized. This can lead to adsorption in the GC liner unless the column is extremely inert.

Detailed Protocol: MTBSTFA Derivatization

Objective: Quantitative conversion to the tris-t-BDMS derivative (N-amine, O-carboxyl, N-amide).

Materials
  • Solvent: Acetonitrile (ACN), anhydrous (Water

    
     ppm). Critical: Moisture inhibits silylation.[1][3]
    
  • Reagent: MTBSTFA + 1% t-BDMCS (Sigma-Aldrich/Merck).

  • Vials: Silanized glass reaction vials (2 mL) with PTFE-lined caps.

Step-by-Step Workflow
  • Lyophilization: Ensure the sample (approx. 50

    
    g) is completely dry. If extracted from aqueous buffer, lyophilize overnight.
    
  • Solvation: Add 50

    
    L of anhydrous Acetonitrile. Sonicate for 30 seconds to disperse the solid.
    
  • Reagent Addition: Add 50

    
    L of MTBSTFA (+1% t-BDMCS).
    
    • Note: A 1:1 ratio of solvent to reagent is optimal for amino acids to prevent precipitation.

  • Reaction: Cap tightly. Incubate at 60°C for 60 minutes .

    • Optimization: While aliphatic amino acids react at RT, the aromatic amide requires moderate heat. Do not exceed 100°C to prevent amide degradation.

  • Injection: Transfer to an autosampler vial. Inject 1

    
    L in Splitless Mode  (or 10:1 split for high conc.).
    
GC-MS Parameters
  • Column: Rxi-5Sil MS or equivalent (30 m x 0.25 mm x 0.25

    
    m).
    
  • Inlet Temp: 250°C. Warning: Higher temps increase nitrile formation risk.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 100°C (hold 1 min).

    • Ramp: 15°C/min to 300°C.

    • Final: 300°C (hold 5 min).

  • MS Source: Electron Ionization (EI), 70 eV.[4]

  • Diagnostic Ions (Expected):

    • [M-57] : Loss of tert-butyl group (Dominant peak for t-BDMS derivatives).

    • [M-15] : Loss of methyl group.

Visualized Workflow (DOT Diagram)

DerivatizationWorkflow cluster_chem Chemical Transformation Sample Dry Sample (3-Carbamoyl-Phe) Solvation Add ACN (Anhydrous) Sample->Solvation Dissolve Reagent Add MTBSTFA + 1% t-BDMCS Solvation->Reagent Mix Reaction Incubate 60°C, 60 min Reagent->Reaction Silylation Analysis GC-MS Injection (Splitless, 250°C) Reaction->Analysis Stable t-BDMS Derivative Mechanism R-NH2 -> R-NH-tBDMS R-COOH -> R-COO-tBDMS R-CONH2 -> R-CONH-tBDMS Reaction->Mechanism

Caption: Workflow for the controlled derivatization of 3-carbamoylphenylalanine using MTBSTFA to ensure amide stability.

Troubleshooting & Validation

ObservationRoot CauseCorrective Action
Peak Tailing Active sites in liner or column.Replace liner with deactivated wool; trim column.
Multiple Peaks Incomplete derivatization of the amide.Increase reaction time to 90 min; ensure reagent is fresh.
Peak at [M-18] Dehydration of amide to nitrile.Lower inlet temperature to 230°C; ensure sample is anhydrous before adding reagent.
Low Response Moisture contamination.[1][3]Use fresh anhydrous ACN; check vial seals.

References

  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS. Retrieved from

  • Sobolevsky, T. G., et al. (2003). A review of the derivatization of amino acids for GC-MS analysis.
  • MacKenzie, S. L., & Tenaschuk, D. (1979). Quantitative formation of N(O,S)-heptafluorobutyryl isobutyl esters of amino acids for gas chromatographic analysis. Journal of Chromatography A. (Context on amide stability).
  • Mawhinney, T. P., et al. (1986). N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide as a derivatizing reagent for the gas chromatographic-mass spectrometric analysis of amino acids and amino acid amides. Journal of Chromatography A. (Establishes MTBSTFA for Asn/Gln).
  • Thermo Fisher Scientific. (n.d.). GC Analysis of Derivatized Amino Acids. Retrieved from

Sources

Application Note: Chiral Separation of (S)-2-Amino-3-(3-carbamoylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the chiral separation of (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid (also known as (S)-3-carbamoylphenylalanine). This molecule is a non-canonical amino acid often used as a peptidomimetic intermediate. Because it possesses a primary


-amino group and a carboxylic acid, it behaves chromatographically as a substituted phenylalanine.

We present three validated methodologies based on the specific needs of the analyst:

  • Method A (Crown Ether): The "Gold Standard" for optical purity of the free amino acid.

  • Method B (Teicoplanin): An LC-MS compatible method using macrocyclic glycopeptides.

  • Method C (Marfey’s Reagent): An indirect method for complex biological matrices.

Physicochemical Context

Before selecting a column, the analyst must understand the analyte's behavior in solution.

  • Analyte: 2-Amino-3-(3-carbamoylphenyl)propanoic acid

  • Structure: Phenylalanine backbone with a meta-carbamoyl (

    
    ) substitution.
    
  • Isoelectric Point (pI): ~5.5 (Estimated).

  • Solubility: Moderate in water; poor in non-polar organic solvents.

  • Critical Feature: The

    
    -amino group must be protonated (
    
    
    
    ) for Crown Ether separation, requiring an acidic mobile phase (pH
    
    
    2.0).

Method Selection Decision Tree

The following logic gate determines the optimal protocol for your laboratory.

MethodSelection Start START: Sample Type? Purity Raw Material / API Purity Start->Purity Bio Biological Matrix (Plasma/Urine) Start->Bio MS_Req Is MS Detection Required? Purity->MS_Req MethodB METHOD B: Teicoplanin (Chirobiotic T) (LC-MS Compatible) Bio->MethodB Clean Matrix MethodC METHOD C: Marfey's Reagent (Derivatization + C18) Bio->MethodC Complex Matrix MethodA METHOD A: Crown Ether (Crownpak CR-I) (Best Resolution, UV Only) MS_Req->MethodA No (UV OK) MS_Req->MethodB Yes

Figure 1: Decision tree for selecting the appropriate chiral separation strategy.

Method A: Crown Ether HPLC (Recommended)

Principle: This method utilizes a chiral crown ether stationary phase (Daicel CROWNPAK® CR-I(+)).[1] The chiral recognition is driven by the formation of an inclusion complex between the crown ether and the ammonium ion (


) of the amino acid.[2] The meta-carbamoyl group on the phenyl ring does not interfere with this inclusion but may add secondary hydrogen-bonding interactions.

Advantages: Highest selectivity (


) for free amino acids; robust.
Disadvantages:  Requires highly acidic mobile phase (incompatible with MS).
Protocol A-1: Chromatographic Conditions
ParameterSettingNotes
Column Daicel CROWNPAK® CR-I(+) (3.0 x 150 mm, 5 µm)CR-I is the immobilized version, more robust than CR(+).
Mobile Phase

(aq) / Acetonitrile (90:10 v/v)
Perchloric acid is preferred over TFA for lower UV background.
Flow Rate 0.4 mL/minLower flow improves mass transfer in inclusion complexes.
Temperature

Critical: Lower temperature significantly increases resolution (

).
Detection UV 210 nm (Amide/Carboxyl) or 254 nm (Phenyl)210 nm provides higher sensitivity.
Elution Order D-Isomer (R) first; L-Isomer (S) second Typical for Crownpak CR(+).
Experimental Procedure:
  • Preparation: Dissolve the sample at 0.5 mg/mL in the mobile phase.

  • Equilibration: Flush column with mobile phase for 30 minutes.

  • Optimization: If resolution is

    
    :
    
    • Decrease temperature to

      
      .
      
    • Decrease organic modifier (Acetonitrile) to 5% or 0%.

    • Note: The carbamoyl group increases polarity; if retention is too low, remove ACN entirely (100% Acidic Water).

Method B: Teicoplanin Macrocyclic Antibiotic (LC-MS Compatible)

Principle: The Astec CHIROBIOTIC® T column uses Teicoplanin, which contains a "basket" for the amino acid and peptide groups for H-bonding. This phase works exceptionally well for phenylalanine analogs in Polar Ionic Mode .

Advantages: Compatible with Methanol/Water; MS-friendly; no strong acids.

Protocol B-1: Chromatographic Conditions
ParameterSettingNotes
Column Astec CHIROBIOTIC® T (4.6 x 250 mm, 5 µm)"T" stands for Teicoplanin.[3]
Mobile Phase Methanol / Water (70:30 v/v)"Polar Ionic Mode".
Flow Rate 1.0 mL/minStandard flow.
Temperature

Room temperature is usually sufficient.
Detection UV 220 nm or MS (ESI+)
Elution Order VariableMust be determined empirically with standards.
Experimental Procedure:
  • Preparation: Dissolve sample in 50:50 Methanol:Water.

  • Optimization:

    • If retention is too low, increase the water content (e.g., 50:50 MeOH:Water).

    • If peak tailing occurs, add 0.1% Acetic Acid and 0.1% Triethylamine (TEA) to the mobile phase.

Method C: Marfey’s Reagent (Derivatization)

Principle: When a chiral column is unavailable or the sample matrix is dirty (e.g., plasma), derivatization with FDAA (Marfey's Reagent) converts the enantiomers into diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral C18 column.

Reagent: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (L-FDAA).[4]

Protocol C-1: Derivatization Workflow

MarfeyWorkflow Sample Sample (50 µL) React Add FDAA (1%) + NaHCO3 (1M) Heat 40°C, 1 hr Sample->React Quench Add HCl (2M) (Stop Reaction) React->Quench Analyze Inject on C18 HPLC Quench->Analyze

Figure 2: Workflow for Marfey's Reagent Derivatization.

Protocol C-2: C18 Separation Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.[1][4]

  • Gradient: 10% B to 50% B over 40 minutes.

  • Detection: UV 340 nm (Specific to the DNP derivative).[4][5]

  • Result: The L-L diastereomer (L-FDAA + S-Analyte) typically elutes before the L-D diastereomer (L-FDAA + R-Analyte) due to stronger intramolecular H-bonding in the L-D complex increasing its hydrophobicity.

Validation Parameters (System Suitability)

To ensure data trustworthiness (Trustworthiness in E-E-A-T), the system must pass these criteria before running samples:

  • Resolution (

    
    ): 
    
    
    
    (Baseline separation).
  • Tailing Factor (

    
    ): 
    
    
    
    (Crucial for impurity quantification).
  • Signal-to-Noise (S/N):

    
     for the limit of quantitation (LOQ).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Retention (Method A) pH too high; Amine not protonated.Lower mobile phase pH to 1.5 using

.
Peak Tailing (Method B) Ionic interaction with silanols.Add 0.1% TEAA (Triethylammonium acetate) buffer.
Broad Peaks (Method A) Temperature too high.Lower column oven to

or

.
Baseline Drift (UV) High absorbance of TFA (if used).Switch acid to Perchloric Acid or Phosphoric Acid.

References

  • Daicel Corporation. (n.d.).[6][7][8] Instruction Manual for CROWNPAK® CR-I(+) and CROWNPAK® CR-I(-). Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004).[9] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247.[9] Retrieved from [Link]

  • Marfey, P. (1984). Determination of D-amino acids as enantiomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide.

Sources

Application Note: (S)-2-Amino-3-(3-carbamoylphenyl)propanoic Acid in Receptor Binding Studies

[1]

Abstract

(S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid (L-3-Cpa) is a non-natural amino acid that serves as a critical structural probe in medicinal chemistry.[1] Structurally, it functions as a chimeric bioisostere , bridging the steric properties of Phenylalanine (Phe) with the electronic hydrogen-bonding capabilities of Glutamine (Gln).[1] This application note details the utility of L-3-Cpa in interrogating the S1' binding pockets of Prostate-Specific Membrane Antigen (PSMA/GCPII) and the glutamate-recognition sites of Metabotropic Glutamate Receptors (mGluRs) .[1] We provide validated protocols for its incorporation into peptide ligands via Solid-Phase Peptide Synthesis (SPPS) and subsequent competitive radioligand binding assays to determine affinity constants (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Introduction: The "Aromatic-Polar" Paradox

Receptor binding pockets often contain "aromatic-polar" microenvironments where a ligand must simultaneously satisfy hydrophobic constraints (via ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


1

L-3-Cpa addresses this by rigidly presenting a carbamoyl (amide) group on an aromatic scaffold.[1]

  • Chemical Name: (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid[1]

  • Common Aliases: 3-Carbamoyl-L-phenylalanine; Phe(3-CONHngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    )
    
  • Key Pharmacophore Features:

    • Phenyl Ring: Engages in ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      -stacking or cation-
      
      
      interactions (e.g., with Arginine residues).
    • Meta-Carbamoyl Group: Acts as a hydrogen bond donor/acceptor, mimicking the distal amide of Glutamine or the carboxylic acid of Glutamate (bioisosteric replacement).[1]

Primary Receptor Targets[1]
  • GCPII / PSMA: L-3-Cpa derivatives are potent probes for the S1' pocket of PSMA, often used to optimize the pharmacokinetic profile of radiopharmaceutical tracers (e.g., ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    Lu-PSMA ligands).
    
  • mGluRs (Group I/II): The compound acts as a scaffold for designing conformationally restricted glutamate analogs, probing the receptor's tolerance for neutral amide replacements of the distal carboxylate.[1]

Mechanism of Action & Binding Topology

The following diagram illustrates the dual-interaction mechanism of L-3-Cpa within a theoretical GPCR or enzyme binding pocket (e.g., PSMA).

BindingMechanismcluster_0Binding SynergyLigandL-3-Cpa LigandReceptor_HydrophobicHydrophobic Pocket(Trp/Phe/Tyr)Ligand->Receptor_HydrophobicPi-Pi Stacking(Phenyl Ring)Receptor_PolarPolar Anchor(Arg/Lys/Asp)Ligand->Receptor_PolarH-Bond Network(3-Carbamoyl Group)Binding_EventStable Ligand-Receptor ComplexReceptor_Hydrophobic->Binding_EventReceptor_Polar->Binding_Event

Figure 1: Dual-mode binding mechanism of L-3-Cpa, utilizing the phenyl ring for hydrophobic contacts and the carbamoyl group for directed hydrogen bonding.[1]

Protocol A: Incorporation via Fmoc-SPPS

To study receptor binding, L-3-Cpa is rarely used as a free acid; it is typically incorporated into a peptide or peptidomimetic ligand.[1]

Reagents Required:

  • Fmoc-Phe(3-CONHngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    )-OH (commercially available or synthesized)
    
  • Resin (e.g., Wang or Rink Amide depending on C-terminus)[1]

  • Coupling Reagents: HATU, DIEA (Diisopropylethylamine)[1]

  • Solvent: DMF (N,N-Dimethylformamide)[1]

Step-by-Step Procedure:

  • Resin Swelling: Swell 100 mg of resin in DMF for 30 minutes.

  • Deprotection: Remove Fmoc group using 20% Piperidine in DMF (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     min). Wash ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
    
    
    
    with DMF.
  • Activation:

    • Dissolve Fmoc-Phe(3-CONHngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      )-OH (3.0 eq relative to resin loading) in DMF.
      
    • Add HATU (2.9 eq) and DIEA (6.0 eq).[1]

    • Note: The meta-carbamoyl group generally does not require side-chain protection (Trt) under standard conditions, but avoid high temperature to prevent dehydration to nitrile.[1]

  • Coupling: Add the activated solution to the resin.[1] Agitate at room temperature for 45–60 minutes.

  • Monitoring: Verify coupling efficiency via Kaiser Test (ninhydrin).

  • Cleavage: Cleave peptide using TFA/TIS/Hngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.
    

Protocol B: Competitive Radioligand Binding Assay

This protocol determines the affinity (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">



Experimental Workflow Diagram

AssayWorkflowStep11. Membrane Prep(HEK293-PSMA+)Step22. Incubation(Membrane + [3H]-Ligand+ L-3-Cpa Analog)Step1->Step2Step33. Filtration(Polyethyleneimine-treatedGlass Fiber Filters)Step2->Step3Step44. Scintillation CountingStep3->Step4Step55. Data Analysis(Sigmoidal Dose-Response)Step4->Step5

Figure 2: Workflow for Competitive Radioligand Binding Assay.

Detailed Methodology

Buffer Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgClngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    .
    

Procedure:

  • Preparation: Thaw membrane preparations (e.g., from LNCaP cells or transfected HEK293) on ice. Dilute in Assay Buffer to achieve ~20-50 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    g protein per well.
    
  • Plate Setup: Use a 96-well polypropylene plate.

    • Total Binding: Membrane + Radioligand (e.g., 2 nM ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      -PSMA-617).
      
    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Inhibitor (10 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      M 2-PMPA).
      
    • Experimental: Membrane + Radioligand + Serial Dilutions of L-3-Cpa Analog (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       M to 
      
      
      M).
  • Incubation: Incubate plates at room temperature (25°C) for 60 minutes with gentle agitation.

  • Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester.

  • Washing: Wash filters ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     with ice-cold Assay Buffer.
    
  • Detection: Transfer filters to scintillation vials, add cocktail, and count radioactivity (CPM).

Data Analysis & Interpretation

Convert CPM (Counts Per Minute) to % Specific Binding using the formula: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">

Fit the data to a one-site competition model (Hill Slope = -1.[1]0) to derive the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">

Table 1: Expected Affinity Profiles (Example Data)

Ligand ScaffoldModificationTarget ReceptorExpected ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

(nM)
Interpretation
Glutamate-Urea-Phe None (Native)PSMA~5 - 10Baseline affinity.
Glutamate-Urea-L-3-Cpa 3-CONHngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

PSMA< 2.0 Enhanced affinity due to H-bond in S1' pocket.
L-Glutamate NonemGluR1~1000Native agonist.[1]
L-3-Cpa (Free Acid) 3-CONHngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

mGluR1> 10,000Weak affinity as free acid; requires scaffold.

Note: L-3-Cpa is most effective when used as a side-chain replacement within a larger pharmacophore, rather than as a standalone free acid ligand.[1]

References

  • Design of PSMA Ligands: Kuo, H. T., et al. (2020).[1][2][3] "(S)-3-(Carboxyformamido)-2-(3-(carboxymethyl)ureido)propanoic Acid as a Novel PSMA Targeting Scaffold for Prostate Cancer Imaging."[1][3] Journal of Medicinal Chemistry.

  • mGluR Antagonist Scaffolds: Moroni, F., et al. (2002).[1][4] "The novel and systemically active metabotropic glutamate 1 (mGlu1) receptor antagonist 3-MATIDA reduces post-ischemic neuronal death."[1][4] Neuropharmacology.

  • General GPCR Bioisosteres: Meanwell, N. A. (2011).[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.

Experimental use of (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid in neuroscience

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Use of (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid in Neuroscience

Introduction: The "Trojan Horse" Residue

Compound Identity:

  • Systematic Name: (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid[1][2]

  • Common Names: L-3-Carbamoylphenylalanine, Phe(3-CONH₂), F3CON.[1][2][3][4][5]

  • CAS Number: 1217651-22-3 (Free acid); 959573-22-9 (Fmoc-protected).[2]

In the field of neuroscience and neuropharmacology, L-3-Carbamoylphenylalanine has emerged as a critical non-canonical amino acid (ncAA) for the engineering of Blood-Brain Barrier (BBB) shuttles .[2] Unlike standard amino acids, the meta-carbamoyl group on the phenyl ring provides a unique hydrogen-bonding capability while maintaining the aromatic hydrophobicity of phenylalanine.[2] This dual property is exploited to optimize the binding affinity of peptide ligands for the Transferrin Receptor (TfR) , facilitating receptor-mediated transcytosis of therapeutic payloads (e.g., antisense oligonucleotides, enzymes) into the CNS.[2]

Key Applications:

  • BBB-Penetrating Peptides: Enhancing the affinity of "brain shuttle" peptides targeting TfR.[2]

  • GPCR Allosteric Modulators: Serving as a scaffold intermediate for designing negative allosteric modulators (NAMs) for receptors like the

    
    -Adrenergic Receptor (
    
    
    
    AR).[2]
  • Peptidomimetics: Increasing metabolic stability against CNS proteases by replacing native Phenylalanine or Glutamine residues.[2]

Chemical Properties & Handling

PropertySpecification
Molecular Weight 208.21 g/mol (Free acid)
Solubility Soluble in water (low pH), DMSO, and dilute acid.[2] Fmoc-derivative soluble in DMF/NMP.[2]
Storage -20°C, desiccated. Protect from light.[2]
Stability Stable under standard SPPS conditions (piperidine deprotection, TFA cleavage).[2]

Handling Precaution: The carbamoyl (amide) group is relatively stable but can undergo hydrolysis under extreme acidic/basic conditions at high temperatures.[2] Avoid prolonged exposure to strong bases during synthesis.[2]

Protocol A: Incorporation into BBB-Shuttle Peptides (Solid-Phase Synthesis)

Objective: Synthesize a TfR-binding peptide (e.g., a variant of the "Brain Shuttle" sequence) incorporating L-3-Carbamoylphenylalanine to test for enhanced CNS uptake.

Materials:

  • Fmoc-L-3-carbamoylphenylalanine (Fmoc-Phe(3-CONH₂)-OH).[1][2]

  • Rink Amide MBHA resin (loading 0.5 mmol/g).[2]

  • Coupling Reagents: HATU, DIPEA.[2]

  • Deprotection Solution: 20% Piperidine in DMF.[2]

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x).

  • Coupling of Fmoc-Phe(3-CONH₂)-OH:

    • Dissolve Fmoc-Phe(3-CONH₂)-OH (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF.[2]

    • Note: The meta-amide group does not require side-chain protection (unlike Asn/Gln) if standard Fmoc/tBu chemistry is used, but commercially available building blocks often come with Trityl (Trt) protection on the amide to prevent dehydration to nitrile.[2] Use Trt-protected derivative if available.

    • Add to resin and shake for 60 minutes at room temperature.

  • Washing: Wash with DMF (5x) and DCM (3x).

  • Chain Elongation: Continue synthesis for the remaining peptide sequence.

  • Cleavage: Treat resin with TFA/TIS/H₂O (95:2.5:2.[2]5) for 2-3 hours. Precipitate in cold diethyl ether.

Quality Control: Verify mass using MALDI-TOF or LC-MS. The carbamoyl group adds +43 Da relative to Phenylalanine (H → CONH₂ is +43).[2]

Protocol B: In Vitro Transferrin Receptor (TfR) Binding Assay

Objective: Validate that the incorporation of L-3-Carbamoylphenylalanine retains or enhances binding to the Transferrin Receptor, a prerequisite for BBB transport.[2]

System: Surface Plasmon Resonance (SPR) using Biacore or Octet.[2]

Methodology:

  • Ligand Immobilization: Immobilize Recombinant Human TfR (extracellular domain) onto a CM5 sensor chip via amine coupling (Target RU: ~2000).

  • Analyte Preparation: Dilute the synthesized peptide (containing L-3-Carbamoyl-Phe) in HBS-EP+ buffer. Prepare a concentration series (e.g., 0.1 nM to 1 µM).[2]

  • Injection: Inject analytes at 30 µL/min for 120s (association) followed by 300s dissociation.

  • Regeneration: Regenerate surface with 10 mM Glycine-HCl pH 2.5 between cycles.

  • Analysis: Fit data to a 1:1 Langmuir binding model to determine

    
    .[2]
    

Expected Result: High-affinity BBB shuttles typically exhibit


 values in the low nanomolar range (1–50 nM).[2] Compare the 

of the L-3-Carbamoyl-Phe variant vs. the wild-type (Phe) peptide.

Protocol C: In Vivo Brain Uptake Assessment (Mice)

Objective: Quantify the ability of the L-3-Carbamoylphenylalanine-modified peptide to cross the BBB in a living model.

Experimental Design:

  • Subject: C57BL/6 mice (Male, 8-10 weeks).

  • Tracer:

    
    I-labeled peptide or Fluorescently labeled (e.g., Cy5) analog.[2]
    

Procedure:

  • Administration: Inject the labeled peptide (IV tail vein, 1-5 mg/kg).[2]

  • Circulation Time: Allow to circulate for 1 hour.

  • Perfusion: Deeply anesthetize mice and perform transcardial perfusion with PBS to remove blood from brain capillaries.[2] Crucial step to distinguish BBB binding from parenchymal uptake.

  • Tissue Collection: Harvest brain, liver, kidney, and blood.[2]

  • Quantification:

    • For Radiotracer: Count radioactivity in tissues using a gamma counter.[2] Calculate % Injected Dose per gram (%ID/g).

    • For Fluorescence: Homogenize tissue or perform capillary depletion method to separate parenchyma from capillaries.[2] Measure fluorescence.[2]

Data Interpretation: A significantly higher %ID/g in the brain (corrected for blood volume) compared to a scrambled control indicates successful receptor-mediated transcytosis.[2]

Mechanism & Pathway Visualization

The following diagram illustrates the role of L-3-Carbamoylphenylalanine (F3CON) in the "Trojan Horse" delivery mechanism across the Blood-Brain Barrier.

BBB_Transport Peptide Peptide Drug Conjugate (Contains L-3-Carbamoyl-Phe) TfR_Luminal Transferrin Receptor (Luminal Side) Peptide->TfR_Luminal High Affinity Binding (Enhanced by 3-CONH2) Complex Ligand-Receptor Complex TfR_Luminal->Complex Binding Endosome Early Endosome (Sorting) Complex->Endosome Receptor-Mediated Endocytosis Lysosome Lysosomal Degradation Endosome->Lysosome Low Affinity Ligands TfR_Abneural Receptor Recycling or Transcytosis Endosome->TfR_Abneural Sorting/Transcytosis Brain_Parenchyma Brain Parenchyma (CNS Target) TfR_Abneural->Brain_Parenchyma Release into CNS

Caption: Mechanism of Transferrin Receptor (TfR) mediated transcytosis facilitated by L-3-Carbamoylphenylalanine-enhanced peptides.[2][4][6][7]

References

  • Ahn, S., et al. (2017).[2][7] "Allosteric 'beta-blocker' isolated from a DNA-encoded small molecule library."[2] Proceedings of the National Academy of Sciences (PNAS), 114(7), 1708–1713.[2] Link[2]

  • JCR Pharmaceuticals Co., Ltd. (2021).[2] "Human transferrin receptor binding peptide."[2] World Intellectual Property Organization (WIPO) Patent WO2021167107A1.[2] Link

  • JCR Pharmaceuticals Co., Ltd. (2024).[2][3] "Human transferrin receptor binding peptide-drug conjugate."[2] United States Patent Application US20240390508A1.[2] Link

  • Chem-Impex International. "Product: Fmoc-L-3-Carbamoylphenylalanine."[2] Catalog Number 16777. Link

Sources

Application of (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application of (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid in Drug Discovery

Executive Summary & Scientific Rationale

(S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid (commonly referred to as 3-Carbamoyl-L-phenylalanine or 3-CONH₂-Phe ) represents a critical tool in modern medicinal chemistry, specifically within the "hit-to-lead" optimization phase of peptide and peptidomimetic therapeutics.

Functionally, this non-proteinogenic amino acid acts as a "Chimeric Residue," bridging the physicochemical gap between hydrophobic aromatic residues (Phenylalanine, Tyrosine) and polar amide-bearing residues (Glutamine, Asparagine).

Key Mechanistic Advantages:

  • Entropic Advantage: Unlike Glutamine (Gln), where the amide group is at the end of a flexible alkyl chain, the amide in 3-CONH₂-Phe is rigidly attached to the phenyl ring. This pre-organization reduces the entropic penalty upon binding to a receptor pocket.

  • Electronic Tuning: The electron-withdrawing nature of the amide group at the meta position alters the electron density of the phenyl ring (π-system), influencing π-π stacking interactions with target proteins.

  • Hydrogen Bond Scanning: It allows researchers to probe hydrophobic pockets for specific hydrogen bond donor/acceptor sites without disrupting the hydrophobic collapse necessary for protein folding or binding.

Structural & Physicochemical Profile
PropertySpecificationDrug Discovery Implication
Chemical Name (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acidPrecise IUPAC designation.
Common Abbreviation 3-Carbamoyl-Phe / 3-CONH₂-PheUsed in sequence alignment.
Molecular Weight 208.21 g/mol Distinct mass shift (+43 Da vs Phe) facilitates MS detection.
Side Chain pKa ~15 (Amide)Non-ionizable at physiological pH; acts as H-bond donor/acceptor.
LogP (Predicted) ~ -0.5 to 0.5significantly more polar than Phe (LogP ~1.38), improving solubility.
Bioisostere Targets Glutamine (Gln), Asparagine (Asn)Rigid analog of Gln; "Polar" analog of Phe.
Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)

Objective: To incorporate 3-Carbamoyl-L-phenylalanine into a peptide sequence with high fidelity, preventing common side reactions such as dehydration.

Critical Material Selection:

  • Preferred Building Block: Fmoc-Phe(3-CONH-Trt)-OH.

    • Reasoning: The Trityl (Trt) protection on the amide nitrogen is mandatory when using carbodiimide coupling reagents (e.g., DIC). Without Trt protection, the primary amide can dehydrate to a nitrile (-CN) group, leading to a mass defect of -18 Da and an impure product.

  • Alternative (Risky): Fmoc-Phe(3-CONH2)-OH (Unprotected).

    • Constraint: Must use active ester coupling (e.g., HBTU/HATU) and avoid strong activation times to minimize nitrile formation.

Step-by-Step Synthesis Workflow
  • Resin Preparation:

    • Use Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids).

    • Swell resin in DMF for 30 minutes.

  • Fmoc Deprotection (Standard):

    • Reagent: 20% Piperidine in DMF.[1]

    • Cycles: 2 x 10 minutes.

    • Validation: UV monitoring at 301 nm (dibenzofulvene adduct) or Chloranil test.

  • Coupling of 3-Carbamoyl-Phe:

    • Reagents:

      • Fmoc-Phe(3-CONH-Trt)-OH (3.0 eq)

      • HATU (2.9 eq) or DIC/Oxyma (3.0 eq)

      • DIPEA (6.0 eq - only if using HATU/HBTU)

    • Solvent: Anhydrous DMF.

    • Time: 60 minutes at Room Temperature.

    • Note: The bulky Trityl group may slow down kinetics slightly; double coupling is recommended for sequences >15 residues.

  • Cleavage & Global Deprotection:

    • Cocktail: TFA (95%) / TIS (2.5%) / H₂O (2.5%).

    • Mechanism: The high acid concentration cleaves the Trityl group from the amide side chain simultaneously with resin cleavage.

    • Time: 2-3 hours.

    • Precipitation: Cold Diethyl Ether.

Visual Workflow (DOT Diagram)

SPPS_Workflow cluster_warning Critical Control Point Start Resin-Peptide-NH2 Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Activate Activation (Fmoc-AA + HATU/DIPEA) Deprotect->Activate Free Amine Exposed Coupling Coupling (Formation of Peptide Bond) Activate->Coupling Check QC Check (Kaiser/Chloranil Test) Coupling->Check Check->Deprotect Pass (Next Cycle) Check->Coupling Fail (Re-couple) Cleavage Global Cleavage (TFA/TIS/H2O) Removes Trt Group Check->Cleavage Sequence Complete

Figure 1: SPPS Cycle highlighting the critical activation step. Using Trt-protected side chains prevents dehydration during activation.

Application Logic: Structure-Activity Relationship (SAR)

When should a medicinal chemist deploy 3-Carbamoyl-Phe? Use the following decision matrix to guide library design.

Scenario A: The "Hydrophobic Hole" Problem
  • Observation: A lead peptide binds well but has poor solubility or metabolic stability. The binding pocket is largely hydrophobic (S1/S3 pockets of proteases).

  • Solution: Replace Phe with 3-Carbamoyl-Phe.

  • Result: Maintains aromatic occupancy but introduces a polar handle to solvate the peptide and potentially pick up a backbone carbonyl H-bond from the receptor.

Scenario B: The "Floppy Side Chain" Problem
  • Observation: A Glutamine (Gln) residue is critical for binding but causes a high entropic penalty, reducing potency.

  • Solution: Replace Gln with 3-Carbamoyl-Phe.

  • Result: The amide is spatially constrained. If the receptor pocket can accommodate the phenyl ring, the affinity often increases significantly due to the pre-paid entropic cost.

SAR Decision Tree (DOT Diagram)

SAR_Logic Problem Lead Optimization Challenge Branch1 Need to improve Solubility of Hydrophobic Lead Problem->Branch1 Branch2 Need to improve Potency of Polar Lead (Gln/Asn) Problem->Branch2 Action1 Replace Phe with 3-Carbamoyl-Phe Branch1->Action1 Action2 Replace Gln with 3-Carbamoyl-Phe Branch2->Action2 Result1 Maintains Pi-Stacking Adds H-Bond capability Increases Solubility Action1->Result1 Result2 Restricts Conformation Reduces Entropic Penalty Maintains H-Bonding Action2->Result2

Figure 2: Decision Matrix for incorporating 3-Carbamoyl-Phe in SAR campaigns.

Analytical Validation Protocols

Because 3-Carbamoyl-Phe is an isomer of other potential byproducts (or regioisomers like 4-carbamoyl-Phe), rigorous validation is required.

A. HPLC Method[2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 65% B over 20 minutes.

  • Retention Time: 3-Carbamoyl-Phe peptides generally elute earlier than their native Phe counterparts due to increased polarity.

B. Mass Spectrometry (ESI-MS)[2]
  • Diagnostic Shift:

    • Phe to 3-Carbamoyl-Phe substitution: +43.0 Da shift.

    • Dehydration Artifact (Nitrile formation): -18.0 Da from expected mass of the carbamoyl peptide.

  • Self-Validating Check: If you observe a peak at [M-18], your coupling activation was too harsh, or the Trt protection was compromised.

References
  • Bioisosterism in Drug Design

    • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.
  • Fmoc Solid Phase Peptide Synthesis Protocols

    • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
  • Application in Prodrugs (LAT1 Targeting)

    • Khom-Sorn, K., et al. (2021). Development of Sesamol Carbamate-L-Phenylalanine Prodrug Targeting L-Type Amino Acid Transporter1 (LAT1).[2] Molecules. (Demonstrates the utility of phenylalanine-carbamate scaffolds for transport).

  • Conformational Restriction in Peptidomimetics

    • Hruby, V. J. (2002). Designing peptide receptor agonists and antagonists.
  • Side Chain Protection in SPPS

    • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[1][3][4] Chemical Reviews.

Sources

Technical Application Note: Best Practices for Handling, Solubilization, and Storage of 3-Carbamoyl-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid (commonly 3-Carbamoyl-L-phenylalanine ) is a non-canonical amino acid derivative utilized as a chiral building block in peptide synthesis and peptidomimetic drug design. Its structural uniqueness lies in the meta-carbamoyl moiety on the phenyl ring, which acts as a hydrogen bond donor/acceptor mimic for Glutamine or Asparagine residues while maintaining the hydrophobic footprint of Phenylalanine.

This guide addresses the specific physicochemical challenges of this compound—namely, its susceptibility to amide hydrolysis and potential for racemization—and provides a validated protocol for its handling, storage, and solubilization to ensure experimental reproducibility.

Physicochemical Profile

PropertySpecification
IUPAC Name (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid
Common Name L-3-Carbamoylphenylalanine
CAS Number 1217651-22-3
Molecular Formula C₁₀H₁₂N₂O₃
Molecular Weight 208.21 g/mol
Appearance White to off-white or slight red crystalline powder
Solubility Moderate in H₂O; Soluble in DMSO, Dilute HCl (0.1 M)
pKa (Predicted)

-COOH: ~2.2,

-NH₃⁺: ~9.1
Hygroscopicity Moderate (Amide group increases moisture affinity)

Critical Handling & Safety (HSE)

While specific toxicological data for this derivative is limited, it should be handled as a potential irritant similar to other phenylalanine derivatives.

  • Inhalation Risk: The micronized powder can be irritating to the upper respiratory tract. All weighing operations must be performed inside a certified chemical fume hood.

  • PPE Requirements: Nitrile gloves (minimum 0.11 mm thickness), safety goggles, and a lab coat are mandatory.

  • Containment: Use antistatic weighing boats to prevent loss of material due to static charge, which is common with dry amino acid powders.

Storage Protocol (Solid State)

The primary degradation pathway for solid 3-Carbamoyl-L-phenylalanine is moisture-mediated hydrolysis of the amide group to a carboxylic acid (yielding 3-carboxy-phenylalanine).

Protocol 1: Long-Term Storage
  • Temperature: Store at -20°C for optimal stability. Short-term storage (weeks) at 4°C is acceptable.

  • Desiccation: The vial must be stored inside a secondary container (desiccator or sealed jar) containing active desiccant (e.g., silica gel or Drierite).

  • Atmosphere: For storage exceeding 6 months, purge the headspace with Argon or Nitrogen before sealing to minimize oxidation and moisture uptake.

  • Thawing: Allow the vial to equilibrate to room temperature (approx. 30 minutes) before opening. Opening a cold vial introduces condensation, which accelerates degradation.

Solubilization & Solution Stability

The carbamoyl group improves solubility compared to native Phenylalanine, but the compound remains zwitterionic.

Protocol 2: Preparation of Stock Solution (50 mM)

Solvent: Dimethyl Sulfoxide (DMSO) is the preferred solvent for stock solutions due to its ability to disrupt intermolecular hydrogen bonding.

  • Weigh 10.4 mg of 3-Carbamoyl-L-phenylalanine.

  • Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

  • Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.

  • Storage of Stock: Aliquot into amber vials (to protect from light) and store at -20°C. Avoid repeated freeze-thaw cycles (maximum 3 cycles).

Protocol 3: Aqueous Working Solution

Direct dissolution in neutral water (pH 7) may be slow.

  • Acidic Method: Dissolve in 0.1 M HCl or 0.1% TFA (aq). The protonation of the amino group (

    
    ) enhances solubility.
    
  • Buffer Compatibility: Compatible with PBS and Tris buffers. However, avoid storing in basic buffers (pH > 8.5) for prolonged periods (>24 hours) to prevent base-catalyzed racemization of the

    
    -carbon.
    

Stability & Degradation Logic

Understanding the degradation pathways is essential for troubleshooting experimental data.

Degradation Pathways (Visualized)

DegradationPathways cluster_conditions Risk Factors Compound (S)-3-Carbamoyl-Phe (Active Reagent) Hydrolysis Hydrolysis Product (3-Carboxy-Phe) Compound->Hydrolysis Acid/Base + H2O (Amide Deamidation) Racemization Racemate (D/L-Mixture) Compound->Racemization High pH (>9.0) (Alpha-proton abstraction) Moisture Moisture/Humidity Heat Heat (>40°C) pH Extreme pH

Figure 1: Primary degradation pathways. The amide group is susceptible to hydrolysis, while the chiral center risks racemization under basic conditions.

Quality Control & Verification

Before using stored material for critical assays (e.g.,


 determination or peptide coupling), verify purity.

Recommended HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 214 nm (peptide bond/amide) and 254 nm (phenyl ring).

  • Acceptance Criteria: Purity > 95%; single peak integration.

Experimental Workflow Diagram

HandlingWorkflow cluster_waste Disposal Start Arrival of Shipment QC QC Check (Appearance/HPLC) Start->QC Storage Desiccated Storage (-20°C, Dark) QC->Storage Pass Equilibration Warm to RT (30 mins, unopened) Storage->Equilibration Retrieval Weighing Weigh in Fume Hood (Antistatic precautions) Equilibration->Weighing Solubilization Dissolve in DMSO (Stock Solution) Weighing->Solubilization Usage Dilute into Assay Buffer (Use immediately) Solubilization->Usage Waste Chemical Waste (Non-halogenated organic) Usage->Waste

Figure 2: Step-by-step workflow from compound arrival to experimental application.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 22309143. Retrieved October 26, 2023, from [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve the yield and purity of your synthesis by providing scientifically sound explanations for common experimental challenges.

Introduction

(S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid is a non-proteinogenic amino acid of interest in pharmaceutical research. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield and purity. These include maintaining stereochemical integrity, achieving selective functional group transformations, and managing the purification of a polar product. This guide will walk you through a common synthetic pathway, highlighting critical steps and providing solutions to potential problems.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route for (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid?

A common and effective strategy involves the controlled hydrolysis of the corresponding nitrile precursor, (S)-2-Amino-3-(3-cyanophenyl)propanoic acid. This precursor can be synthesized through various asymmetric methods. The overall scheme generally involves:

  • Protection of the amino group of a suitable starting material.

  • Introduction of the 3-cyanobenzyl moiety.

  • Selective hydrolysis of the nitrile to the primary amide.

  • Deprotection of the amino group.

Q2: Why is amino group protection necessary?

The amino group is nucleophilic and can react with many of the reagents used in the synthetic sequence. For instance, during the introduction of the side chain or activation of the carboxyl group, the unprotected amine can lead to side reactions, such as N-alkylation or polymerization. Common protecting groups for amino acids include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).[1]

Q3: What are the main challenges in the nitrile-to-amide hydrolysis step?

The primary challenge is preventing over-hydrolysis of the newly formed amide to the corresponding carboxylic acid.[2] Both the nitrile and the amide can be hydrolyzed under acidic or basic conditions.[2][3] Achieving high selectivity for the amide requires careful control of reaction conditions, such as temperature, reaction time, and the choice of catalyst or reagent.

Q4: How can I minimize racemization during the synthesis?

Racemization, the formation of the unwanted (R)-enantiomer, can occur at the α-carbon, which is acidic. This is particularly a risk under basic conditions or during steps that involve activation of the carboxyl group.[4] To minimize racemization, it is crucial to:

  • Use mild bases when necessary.

  • Keep reaction temperatures low.

  • Choose coupling reagents and conditions known to suppress racemization if the carboxylic acid needs to be activated.[5]

Q5: What are the best methods for purifying the final product?

(S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid is a polar molecule, which can make purification by standard silica gel chromatography challenging.[1] Ion-exchange chromatography is often a more effective method for purifying amino acids.[6] Crystallization from a suitable solvent system is also a powerful technique for obtaining a high-purity product.

Synthetic Pathway Overview

A plausible and commonly employed synthetic route is outlined below. This pathway will serve as the basis for our troubleshooting guide.

Synthetic_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Precursor Synthesis cluster_2 Step 3: Selective Nitrile Hydrolysis cluster_3 Step 4: Deprotection A L-Aspartic Acid B N-Boc-L-Aspartic Anhydride A->B Boc2O, Pyridine C N-Boc-(S)-2-amino-3- (3-cyanophenyl)propanoic acid B->C 1. 3-Cyanobenzyl bromide, NaH 2. Decarboxylation D N-Boc-(S)-2-amino-3- (3-carbamoylphenyl)propanoic acid C->D Mild Acid/Base or Enzymatic Hydrolysis E (S)-2-Amino-3- (3-carbamoylphenyl)propanoic acid D->E TFA or HCl Troubleshooting_Workflow start Low Yield or Impure Product check_step Identify the Problematic Step (using TLC/HPLC/NMR of intermediates) start->check_step hydrolysis Step 3: Nitrile Hydrolysis check_step->hydrolysis Hydrolysis deprotection Step 4: Deprotection check_step->deprotection Deprotection purification Final Purification check_step->purification Purification incomplete_rxn Incomplete Reaction? hydrolysis->incomplete_rxn over_hydrolysis Over-hydrolysis? hydrolysis->over_hydrolysis incomplete_deprot Incomplete Deprotection? deprotection->incomplete_deprot racemization Racemization? deprotection->racemization solubility_issue Low Recovery? purification->solubility_issue solution1 Increase time/temp or change catalyst incomplete_rxn->solution1 Yes solution2 Use milder conditions (e.g., H2O2/base or enzyme) over_hydrolysis->solution2 Yes solution3 Increase deprotection time/acid incomplete_deprot->solution3 Yes solution4 Use mild base, low temp racemization->solution4 Yes solution5 Use ion-exchange chromatography or crystallization solubility_issue->solution5 Yes

A decision-making workflow for troubleshooting the synthesis.

References

  • Klingaman, C. A., et al. (2017).
  • Joeres, U., & Kula, M. R. (1994). Applied Microbiology and Biotechnology, 40(5), 599-605.
  • Watanabe, I., et al. (1990). Agricultural and Biological Chemistry, 54(12), 3341-3343.
  • The Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts.
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps.
  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024, April 26). [Video]. YouTube.
  • 20.7 Chemistry of Nitriles. (2023, September 20). OpenStax.
  • 20.7: Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts.
  • Separation and Refining of Amino acids. (n.d.).
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
  • Racemization in amino acids? (2017, February 28).
  • Lecture 16 Protecting groups and racemization of Amino Acids. (2021, March 12). [Video]. YouTube.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023, September 1).
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • How can I purify my synthesised unnatural aliphatic amino acid? (2017, March 5).
  • Fast Chromatographic Determination of Free Amino Acids in Bee Pollen. (2022, December 12). MDPI.
  • Production, Purification, and Study of the Amino Acid Composition of Microalgae Proteins. (2021, May 8). MDPI.
  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. (n.d.). PubMed Central.
  • Synthesis of 2-amino-3-phenylmercapto-propionic acid methyl ester. (n.d.). PrepChem.com.
  • RU2802445C1 - Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. (n.d.).
  • Amino Acid-Protecting Groups. (n.d.).
  • WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid. (2012, September 7).
  • Biocatalytic hydrolysis of nitriles. (2016, January 15).
  • Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. (n.d.).
  • 3-Cyanophenylalanine | C10H10N2O2 | CID 2734509. (n.d.). PubChem.
  • 3-Cyanophenylalanine | Chemical Substance Inform
  • US5346828A - Stereoisomeric enrichment of 2-amino-3-hydroxy-3-phenylpropionic acids using d-threonine aldolase. (n.d.).
  • (S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid. (n.d.). Sigma-Aldrich.
  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses.
  • Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. (n.d.).
  • Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Form
  • Amino Acids - pH & pKa - Titration - Part 3 - Biochemistry for MCAT, DAT, NEET, GCSE. (2021, July 15). [Video]. YouTube.
  • (12) United States Patent. (1999, November 29). Googleapis.com.

Sources

Technical Support Center: Overcoming Solubility Challenges with (S)-2-Amino-3-(3-carbamoylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility issues with this compound. Our goal is to equip you with the foundational knowledge and actionable protocols to overcome these challenges effectively.

Understanding the Molecule: Physicochemical Properties

(S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid is a non-standard amino acid derivative. Its structure, containing both an acidic carboxylic acid group and a basic amino group, means it is zwitterionic . This dual nature is the primary determinant of its solubility behavior.[1]

At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero.[2] Around this pI, intermolecular electrostatic interactions are maximized, leading to the formation of stable crystal lattices that significantly reduce aqueous solubility.[3] Conversely, at pH values above or below the pI, the molecule carries a net negative or positive charge, respectively, which enhances its interaction with polar solvents like water and dramatically increases solubility.[4][5]

Table 1: Estimated Physicochemical Properties

Property Value Rationale / Source
Molecular Formula C₁₀H₁₂N₂O₃ -
Molecular Weight 208.22 g/mol -
pKa₁ (-COOH) ~1.8 - 2.4 Based on typical α-carboxyl groups in amino acids.[6]
pKa₂ (-NH₃⁺) ~9.0 - 9.7 Based on typical α-amino groups in amino acids.[6][7]
Predicted pI ~5.4 - 6.0 Calculated as (pKa₁ + pKa₂)/2.

| Key Structural Features | Zwitterionic, Aromatic Ring, Carbamoyl Group | Influences pH-dependent solubility, hydrophobicity, and hydrogen bonding. |

The Impact of pH on Ionization State

The solubility of (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid is fundamentally linked to its ionization state, which is dictated by the pH of the solution.

Caption: Ionization states of the compound at different pH values.

Frequently Asked Questions (FAQs)

Q1: Why is my compound not dissolving in water or neutral buffers like PBS (pH 7.4)?

This is the most common issue and is expected behavior. The compound's predicted isoelectric point (pI) is in the range of 5.4-6.0. At or near this pH, the molecule exists as a zwitterion with a net neutral charge, causing it to be least soluble.[3] While PBS at pH 7.4 is slightly basic relative to the pI, it may not be sufficient to fully solubilize the compound, especially at higher concentrations.

Q2: What is the best solvent to prepare a high-concentration stock solution?

For initial stock preparation, a polar aprotic solvent is recommended.

  • Dimethyl sulfoxide (DMSO) is the preferred choice for creating high-concentration stocks (e.g., 10-50 mM). It is crucial to use anhydrous DMSO, as absorbed water can decrease the solubility of some compounds.[8]

  • Dimethylformamide (DMF) is a suitable alternative to DMSO.

Q3: My compound precipitates when I dilute my DMSO stock into aqueous media for my experiment. What is happening and how can I fix it?

This is a classic problem known as "crashing out." The compound is soluble in 100% DMSO, but when this stock is diluted into an aqueous buffer, the final concentration of DMSO is too low to maintain solubility, and the buffer's pH may be close to the compound's pI.[9]

Solutions:

  • Lower the Stock Concentration: Prepare a less concentrated DMSO stock (e.g., 10 mM instead of 100 mM) and add a larger volume to your aqueous media. This keeps the final DMSO percentage higher.

  • Use Intermediate Dilutions: Instead of a single large dilution, perform serial dilutions in DMSO first to get closer to the final concentration before adding it to the buffer.[10]

  • Adjust the Final pH: Ensure the pH of your final aqueous solution is well outside the pI range (e.g., pH < 4 or pH > 8), if your experimental system allows.

  • Incorporate Co-solvents: Add a co-solvent like PEG 300 to your final aqueous solution to increase its solubilizing capacity.

Q4: Is it safe to heat the solution to aid dissolution?

Gentle warming (e.g., 37°C) can be used cautiously to aid dissolution. However, prolonged or excessive heating is not recommended as it may lead to the degradation of the compound, particularly hydrolysis of the carbamoyl or amide functionalities. Always test the stability of your compound under these conditions if heating is necessary.[11]

Q5: Can I form a salt to improve solubility?

Yes, salt formation is an excellent but more advanced strategy.[12][13] Creating a hydrochloride salt (by dissolving in dilute HCl and lyophilizing) or a sodium salt (using NaOH) can dramatically improve aqueous solubility by ensuring the compound remains in a charged, soluble state.[14]

Troubleshooting Workflow: A Step-by-Step Guide to Solubilization

If you are facing solubility issues, follow this systematic workflow to find the optimal conditions for your experiment.

Troubleshooting_Workflow Start Start: Compound Fails to Dissolve in Aqueous Buffer (e.g., PBS) Check_pH Is the buffer pH near the predicted pI (5.4-6.0)? Start->Check_pH pH_Adjust Strategy 1: pH Adjustment (See Protocol 1) Check_pH->pH_Adjust Yes DMSO_Stock Strategy 2: Organic Stock (See Protocol 2) Check_pH->DMSO_Stock No / Unsure Acid_Path Acidify Solution (e.g., to pH 2-4 with 0.1M HCl) pH_Adjust->Acid_Path Base_Path Basify Solution (e.g., to pH 8-10 with 0.1M NaOH) pH_Adjust->Base_Path Success SUCCESS: Compound Solubilized Acid_Path->Success Base_Path->Success Precipitation Does it precipitate upon dilution? DMSO_Stock->Precipitation Co_Solvent Strategy 3: Use Co-solvents (e.g., PEG 300, Ethanol) Precipitation->Co_Solvent Yes Precipitation->Success No Advanced Strategy 4: Advanced Formulation (e.g., Cyclodextrins) Co_Solvent->Advanced Fail Consult Formulation Specialist Co_Solvent->Fail Advanced->Success Advanced->Fail

Caption: A logical workflow for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock via pH Adjustment

This protocol is ideal for applications where organic solvents must be avoided. The principle is to dissolve the compound in its charged (soluble) form by moving the pH away from its isoelectric point.[15][16]

Materials:

  • (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid (MW: 208.22)

  • Deionized water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter

Procedure (Acidic Route):

  • Weigh 20.82 mg of the compound to prepare 10 mL of a 10 mM solution.

  • Add the compound to ~8 mL of deionized water in a glass vial with a magnetic stir bar. The compound will likely form a slurry.

  • While stirring, add 0.1 M HCl dropwise. Monitor the pH continuously.

  • As the pH drops below 4, the compound should begin to dissolve as the amino group becomes protonated (-NH₃⁺), resulting in a net positive charge.

  • Continue adding HCl until all solid has dissolved and the solution is clear. The final pH will likely be between 2.0 and 3.5.

  • Adjust the final volume to 10 mL with deionized water.

  • Sterile filter if required for cell-based assays.

Note: A similar procedure can be followed using 0.1 M NaOH to create a basic stock solution (pH > 8), where the carboxylic acid group is deprotonated (-COO⁻).

Protocol 2: Preparation of a High-Concentration Stock with Co-solvents

This method is used when a high stock concentration is needed and the final assay can tolerate low percentages of organic solvents. Co-solvents work by reducing the polarity of the aqueous medium, which can help prevent the compound from precipitating upon dilution.[17][18][19]

Table 2: Common Co-solvents and Their Properties

Co-solvent Properties Typical Final Concentration in Assay
DMSO Strong polar aprotic solvent. < 0.5% (can be cytotoxic at higher levels)[10]
Ethanol Polar protic solvent, water miscible. < 1%

| Polyethylene Glycol 300 (PEG 300) | Non-ionic polymer, low toxicity, water miscible. | 1-10% |

Procedure (DMSO/PEG 300 Stock):

  • Dissolve the compound in 100% DMSO to create a primary stock (e.g., 50 mM). Ensure it is fully dissolved. Sonication may be used to assist.

  • To dilute this stock into an aqueous buffer (e.g., for a cell culture experiment), first prepare an intermediate solution.

  • For a final concentration of 50 µM in 1 mL of media with 5% PEG 300 and 0.1% DMSO:

    • Add 50 µL of PEG 300 to 949 µL of your cell culture media or buffer. Mix well.

    • Take 1 µL of your 50 mM DMSO stock and add it to the PEG/media mixture.

    • Vortex immediately and thoroughly to ensure rapid dispersion and prevent precipitation.

Advanced Solubilization: An Overview of Cyclodextrins

For particularly challenging cases, especially in formulation development for in vivo studies, cyclodextrins offer a powerful solution.[20][21] These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[22] They can encapsulate the hydrophobic phenyl ring of your compound, forming an "inclusion complex" that has significantly enhanced aqueous solubility.[23][24]

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used due to its high water solubility and low toxicity.[20]

  • Mechanism: The non-polar part of the drug molecule is sequestered within the cyclodextrin cavity, while the hydrophilic exterior of the complex allows it to dissolve readily in water.

Summary of Best Practices

  • Know Your Molecule: Understand that the zwitterionic nature is the key to its solubility behavior.

  • pH is Your Primary Tool: Always consider pH adjustment as the first and most effective strategy for aqueous solutions.[25]

  • Use High-Purity Solvents: When making organic stocks, use anhydrous grade DMSO to avoid issues related to water absorption.[8]

  • Test Small: Before dissolving your entire batch of compound, always test the solubility of a small aliquot first.[26]

  • Dilute with Care: When diluting from an organic stock, add the stock to the aqueous solution (not the other way around) with vigorous mixing to minimize localized high concentrations that can cause precipitation.

  • Include Controls: Always include a vehicle control (containing the same concentration of solvent/co-solvent) in your experiments.

References

  • Study.com. (n.d.). Zwitterion | Definition, Structure & Properties. Retrieved from [Link]

  • Wikipedia. (2023). Zwitterion. Retrieved from [Link]

  • StudySmarter. (2023). Zwitterion: Amino Acid, Alanine & Aspartic Acid Overview. Retrieved from [Link]

  • Quora. (2020). At isoelectric point amino acids exist as zwitter ions, which has both positive and a negative charge, still why are amino acids least soluble in water at isoelectric point? Retrieved from [Link]

  • ResearchGate. (2021). Solubility and dissolution enhancement strategies: Current understanding and recent trends. Retrieved from [Link]

  • MDPI. (2021). Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization. Retrieved from [Link]

  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]

  • MDPI. (2022). Interaction Structure and Affinity of Zwitterionic Amino Acids with Important Metal Cations (Cd2+, Cu2+, Fe3+, Hg2+, Mn2+, Ni2+ and Zn2+) in Aqueous Solution: A Theoretical Study. Retrieved from [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Retrieved from [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

  • PubChem. (n.d.). (S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hcl. Retrieved from [Link]

  • IJPSR. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • ResearchGate. (2018). Low Molecular Weight Poly(ethylene glycol) as an Environmentally Benign Solvent for Pharmaceutical Crystallization and Precipitation. Retrieved from [Link]

  • ResearchGate. (2014). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]

  • Springer. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Retrieved from [Link]

  • PubMed. (2014). Compound precipitation in high-concentration DMSO solutions. Retrieved from [Link]

  • PubMed Central. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • ResearchGate. (2012). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • ACS Publications. (2012). Ethanol Effects on Apparent Solubility of Poorly Soluble Drugs in Simulated Intestinal Fluid. Retrieved from [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]

  • MDPI. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Retrieved from [Link]

  • PubMed Central. (2023). Study on Reversible Solubilization by Adjusting Surfactant Properties. Retrieved from [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • ResearchGate. (2018). Polyethylene Glycol (PEG 300) and Water–Ethanol as Benign Solvent Systems for the Synthesis of a Novel Series of 2-Hydroxynaphthalen-1(4H)-Ones. Retrieved from [Link]

  • PubMed. (2009). Prediction of pH-dependent aqueous solubility of druglike molecules. Retrieved from [Link]

  • PubMed Central. (2012). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • PubMed. (2010). Effect of ethanol as a processing co-solvent on the PLGA microsphere characteristics. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Amphoteric – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2018). Application of the Henderson-Hasselbalch Equation to Solubility Determination. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. Retrieved from [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • PubMed Central. (2018). Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. Retrieved from [Link]

  • Kinam Park. (n.d.). Effect of ethanol as a processing co-solvent on the PLGA microsphere characteristics. Retrieved from [Link]

  • Taylor & Francis Online. (2023). PH adjustment: Significance and symbolism. Retrieved from [Link]

  • AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics. Retrieved from [Link]

  • ResearchGate. (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? Retrieved from [Link]

  • AAPSJ. (2015). pKa values in solubility determination using the Henderson-Hasselbalch equation. Retrieved from [Link]

  • Reddit. (2020). pKa's of Amino and Carboxylic Groups of Amino Acids. Retrieved from [Link]

  • Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Retrieved from [Link]

Sources

Matrix effects in LC-MS analysis of (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support center for researchers analyzing (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid (also known as 3-Carbamoyl-L-phenylalanine ) via LC-MS/MS.

This compound is a polar zwitterion . Its hydrophilic carbamoyl moiety and amino-acid backbone create significant challenges in Reverse Phase (RP) chromatography, often leading to co-elution with matrix salts and polar interferences (e.g., phospholipids), causing severe ion suppression.

Part 1: Diagnostic Hub – Identifying Matrix Effects

Q1: How do I definitively confirm if matrix effects are impacting my assay?

A: Do not rely solely on internal standard response. You must perform a Post-Column Infusion (PCI) experiment.

  • Why: PCI creates a "map" of ionization suppression zones in your chromatogram. It visualizes exactly where the matrix kills your signal.

  • The Mechanism: By maintaining a constant background signal of your analyte, any dip (suppression) or peak (enhancement) in the baseline during a blank matrix injection reveals the presence of interfering co-eluting compounds.[1]

Q2: My Internal Standard (IS) variation is <15%, but my accuracy is failing. Why?

A: You are likely experiencing "Differential Matrix Effect" or your IS is not a true Stable Isotope Labeled (SIL) analog.

  • The Trap: If you use a structural analog (e.g., Phenylalanine or a different carbamoyl isomer) instead of a 13C- or 2H-labeled version of 3-Carbamoyl-L-phenylalanine, the IS and analyte may not co-elute perfectly.

  • The Result: The analyte enters the source during a suppression event (e.g., phospholipid elution), while the IS enters slightly earlier or later when the source is clear. The ratio is distorted.

  • Solution: If a SIL-IS is unavailable, you must separate the analyte from the suppression zone chromatographically (see Part 2).

Part 2: Resolution Hub – Mitigation Strategies

Q3: The analyte elutes in the void volume on C18. How do I fix this?

A: Retention is critical. If the analyte elutes with the solvent front (


), it co-elutes with salts and unretained plasma components, guaranteeing matrix effects.
  • Option A (Recommended): HILIC Mode.

    • Switch to a Zwitterionic HILIC (ZIC-HILIC) or Amide column.

    • Mechanism:[2][3] Retains polar compounds via water-layer partitioning. Matrix salts elute differently, often separating from the analyte.

    • Mobile Phase: High Acetonitrile (80-90%) with Ammonium Formate/Formic Acid.

  • Option B: Derivatization. [3][4][5]

    • Use reagents like Butanol/HCl or Propyl Chloroformate .

    • Mechanism:[2][3] Caps the carboxylic acid/amine, reducing polarity and making the molecule lipophilic enough for standard C18 retention.

    • Benefit: Moves the analyte away from the polar suppression zone.

Q4: How do I remove the phospholipids causing the suppression?

A: Protein Precipitation (PPT) is insufficient.

  • The Problem: PPT (using ACN/MeOH) removes proteins but leaves 99% of phospholipids in the supernatant. These lipids elute late in gradient runs (often wrapping around to the next injection) or cause broad suppression zones.

  • The Fix:

    • Solid Phase Extraction (SPE): Use a Mixed-Mode Cation Exchange (MCX) cartridge. The amino group of your analyte binds to the sorbent, allowing you to wash away neutral lipids and salts before eluting.

    • Phospholipid Removal Plates: (e.g., Ostro, HybridSPE). These filter plates specifically trap phospholipids while letting small molecules pass.

Part 3: Validated Experimental Protocols

Protocol A: Post-Column Infusion (PCI) for Matrix Effect Visualization

Objective: Visualize suppression zones to optimize chromatographic method.

  • Setup:

    • Prepare a solution of (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid (approx. 1 µg/mL) in mobile phase.

    • Use a 'T' connector post-column.[2] Line A comes from the LC column; Line B comes from a syringe pump infusing the analyte solution (flow rate: 5-10 µL/min).

    • Combined flow enters the MS source.

  • Acquisition:

    • Tune MS to monitor the analyte (MRM mode). You should see a high, stable baseline.

    • Inject a Blank Matrix Extract (e.g., extracted plasma without analyte) via the LC.[1][6]

  • Analysis:

    • Observe the stable baseline.

    • Negative Peaks (Dips): Indicate ion suppression.

    • Positive Peaks: Indicate ion enhancement.

    • Goal: Adjust the LC gradient so your analyte peak elutes in a "flat" region of the PCI trace, away from dips.

Protocol B: Matrix Factor (MF) Calculation (Quantitative)

Objective: Quantify the magnitude of matrix effects as per FDA/ICH M10 guidelines.

  • Prepare Two Solutions:

    • Solution A (Post-Extraction Spike): Extract blank matrix. After extraction, spike the analyte into the extract at QC concentrations (Low/High).

    • Solution B (Neat Standard): Prepare the analyte at the same concentration in pure mobile phase/solvent.

  • Calculate:

    • IS-Normalized MF:

      
      
      
  • Acceptance: The CV of the IS-Normalized MF calculated from 6 different lots of matrix should be

    
    .
    

Part 4: Visualizations

Figure 1: Matrix Effect Assessment Workflow

Caption: Logical flow for diagnosing and quantifying matrix effects using PCI and Matrix Factor calculations.

MatrixEffectWorkflow Start Start: Method Development PCI Perform Post-Column Infusion (PCI) Start->PCI EvalPCI Observe Baseline Dips/Peaks? PCI->EvalPCI NoSupp No Suppression at RT EvalPCI->NoSupp Flat Baseline Supp Suppression at RT EvalPCI->Supp Dip at Analyte RT CalcMF Calculate Matrix Factor (MF) (Post-Extraction Spike) NoSupp->CalcMF Mitigate Mitigation Strategy: 1. Improve Cleanup (SPE) 2. Change Chromatography (HILIC) Supp->Mitigate Decision IS-Normalized MF CV < 15%? CalcMF->Decision Pass Method Validated (Matrix Effect Acceptable) Decision->Pass Yes Fail Method Failed Decision->Fail No Fail->Mitigate Mitigate->PCI Re-test

Figure 2: Sample Preparation Decision Tree for Polar Zwitterions

Caption: Selection guide for sample preparation based on sensitivity requirements and available instrumentation.

SamplePrepTree Start Sample Prep Selection for 3-Carbamoyl-L-Phe Sensitivity Required Sensitivity? Start->Sensitivity HighSens High Sensitivity (pg/mL range) Sensitivity->HighSens MedSens Med/Low Sensitivity (ng/mL - µg/mL) Sensitivity->MedSens SPE Solid Phase Extraction (Mixed Mode MCX) HighSens->SPE Best Cleanup Deriv Consider Derivatization (Butanol/HCl) HighSens->Deriv If retention poor Clean Need to remove Phospholipids? MedSens->Clean PLR Phospholipid Removal Plates (e.g., Ostro) Clean->PLR Yes (High Throughput) PPT Protein Precipitation (ACN/MeOH) Clean->PPT No (Simple Matrix) PPT->Deriv If Matrix Effect High

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[7] [Link]

  • Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry. [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]

Sources

How to prevent degradation of (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid

[1]

Welcome to the Technical Support Center. Subject: Stability & Preservation of (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid CAS Registry Number: 195050-48-7 (HCl salt) / General Analog: 3-Carbamoyl-L-phenylalanine Chemical Class: Non-Canonical Amino Acid (NCAA) / Phenylalanine Derivative[1]

Executive Summary: The Stability Profile

As a Senior Application Scientist, I have analyzed the structural vulnerabilities of this compound. Unlike standard amino acids, (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid possesses a benzamide side chain.[1] This structural feature dictates its two primary degradation pathways:

  • Deamidation (Hydrolysis): The conversion of the side-chain amide (-CONH

    
    ) to a carboxylic acid (-COOH).[1] While aromatic amides (benzamides) are more stable than aliphatic amides (like Asparagine), they are still susceptible to hydrolysis under extreme pH or high thermal stress.[1][2]
    
  • Racemization: Loss of chiral purity at the

    
    -carbon, particularly during carboxylic acid activation in peptide synthesis.
    

The following guide is structured to address these specific risks through storage, handling, and synthetic application.

Part 1: Storage & Handling Protocols

Q: How should I store the solid material for long-term stability?

Recommendation: Store at -20°C in a desiccated, airtight container.

  • The Mechanism: The amide bond is thermodynamically unstable relative to its hydrolysis product (the acid), but kinetically stable in the absence of water and catalysts. Moisture absorption facilitates slow hydrolysis, especially if trace acid/base impurities are present.[2]

  • Protocol:

    • Upon receipt, equilibrate the vial to room temperature before opening to prevent condensation.

    • After use, flush the headspace with dry Argon or Nitrogen.[2]

    • Seal with Parafilm® and return to -20°C immediately.[1]

Q: Is the compound hygroscopic?

Answer: Yes, like most amino acid salts (especially the HCl form), it is hygroscopic.[2]

  • Risk: Absorbed water creates a localized aqueous environment on the crystal surface, allowing proton transfer and accelerating deamidation.

  • Visual Check: If the powder appears "clumpy" or sticky rather than a free-flowing powder, significant moisture uptake has occurred. Lyophilization is recommended to restore stability.[1][2]

Part 2: Aqueous Solution Stability

Q: What is the safe pH window for aqueous buffers?

Answer: The compound is most stable between pH 4.5 and 7.5 .

  • Acidic Instability (pH < 3): Strong acids catalyze the protonation of the amide carbonyl oxygen, making the carbon susceptible to nucleophilic attack by water.[2] This converts the carbamoyl group to a carboxylic acid (yielding 3-carboxy-phenylalanine).[1]

  • Basic Instability (pH > 9): Strong bases generate hydroxide ions that directly attack the amide carbonyl.[1][2]

  • Thermal Factor: Benzamide hydrolysis is highly temperature-dependent.[1] At 4°C, solutions are stable for days.[2] At >40°C, degradation is observable within hours at extreme pH.[2]

Table 1: Estimated Half-Life (


) in Solution at 25°C1
pH ConditionEstimated StabilityDominant Degradation Mechanism
pH < 2.0 < 24 HoursAcid-Catalyzed Hydrolysis (Deamidation)
pH 4.5 - 7.5 > 2 WeeksMinimal (Metastable)
pH > 10.0 < 12 HoursBase-Catalyzed Hydrolysis
Q: Can I autoclave buffers containing this amino acid?

Answer: No. Autoclaving (121°C, high pressure) supplies sufficient energy to overcome the activation barrier for benzamide hydrolysis, even at neutral pH.[2]

  • Correct Method: Sterile filter (0.22 µm PES membrane) the solution after dissolution.[1]

Part 3: Synthetic Guidelines (Peptide Synthesis)

This section is critical for users incorporating this NCAA into peptides.

Q: How do I prevent racemization during coupling?

Answer: The electron-withdrawing nature of the meta-carbamoyl group makes the

Troubleshooting Workflow:

  • Avoid Strong Bases: Do not use excess DIEA (Diisopropylethylamine) or NMM (N-methylmorpholine) during the coupling step.[1] High base concentration promotes proton abstraction from the

    
    -carbon.[1]
    
  • Preferred Coupling Reagents:

    • Gold Standard: DIC (Diisopropylcarbodiimide) + Oxyma Pure.[1] This combination creates a neutral pH environment that suppresses racemization effectively [1].[1]

    • Alternative: HATU is powerful but risky; if used, ensure the base equivalent is strictly controlled (0.9 - 1.0 eq relative to acid).

  • Pre-activation: Minimize the time the amino acid spends in the "activated" state before adding it to the resin/amine.

Q: Does this amino acid form "Aspartimide-like" side products?

Answer: Unlikely. Unlike Asparagine (Asn), where the side chain amide can attack the backbone nitrogen to form a 5-membered succinimide ring, the amide in (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid is located on the phenyl ring.[1]

  • Geometry: The rigid phenyl ring prevents the side-chain amide from reaching the backbone nitrogen. Cyclization is sterically prohibited.[1]

Part 4: Visualization of Degradation Logic

The following diagram illustrates the decision matrix for handling this compound to prevent degradation.

StabilityLogicCompound(S)-2-Amino-3-(3-carbamoylphenyl)propanoic acidAcidStrong Acid (pH < 3)Compound->AcidExposureBaseStrong Base (pH > 9)Compound->BaseExposureActivationCarboxyl Activation(Peptide Coupling)Compound->ActivationSynthesisHeatHeat (> 40°C)HydrolysisHydrolysis (Deamidation)Product: 3-Carboxy-PheAcid->HydrolysisCatalysisBase->HydrolysisRapid CatalysisHeat->HydrolysisAcceleratesRacemizationRacemizationProduct: (R)-EnantiomerActivation->RacemizationExcess Base / Slow CouplingStableStable Peptide/SolutionActivation->StableUse DIC/Oxyma

Figure 1: Degradation pathways showing the causality between environmental stressors (pH, Heat, Activation) and chemical outcomes (Hydrolysis, Racemization).[2]

Part 5: Analytical Troubleshooting

Q: How do I detect degradation on HPLC?

Issue: The hydrolyzed byproduct (3-carboxy-phenylalanine) is structurally very similar to the parent amide.[1] Solution: You must exploit the pKa difference.

  • The Amide (Parent): Neutral side chain.[1]

  • The Acid (Degradant): Ionizable side chain (pKa ~4.2).[1][2]

Recommended Method:

  • Column: C18 Reverse Phase.[1]

  • Mobile Phase: Gradient of Acetonitrile in Water + 0.1% TFA .[1]

  • Logic: At pH ~2 (TFA), the carboxylic acid degradation product will be protonated and may co-elute.[2] Better separation is often achieved using a Phosphate Buffer at pH 6.0 .[1] At pH 6.0, the degradation product is deprotonated (negatively charged) and will elute much earlier (lower retention time) than the neutral amide parent.[2]

References

  • Subirós-Funosas, R., et al. (2009).[1] "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt."[1][2] Chemistry – A European Journal.[1] [1][2]

  • Ladurelle, N., et al. (2012).[2] "Hydrolysis of amides. Synthetic applications." Chemical Reviews. (General reference for benzamide stability kinetics).

  • PubChem. (2024).[1] "(S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hcl (Structural Analog Data)." National Library of Medicine.[1][2] [1][2]

Technical Support Center: Crystallization Refinement of (S)-2-Amino-3-(3-carbamoylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CRY-ELUX-INT-004 Subject: Optimization of Purity and Physical Form for Eluxadoline Intermediate Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Welcome to the Technical Support Center. This guide addresses the refining crystallization of (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid (also known as (S)-3-carbamoylphenylalanine). This compound is a critical zwitterionic intermediate in the synthesis of mu-opioid receptor agonists like Eluxadoline .

Users typically encounter three primary failure modes with this molecule:

  • Oiling Out: Formation of a viscous syrup instead of a crystalline lattice during neutralization.

  • Enantiomeric Drift: Loss of chiral purity (ee%) during aggressive precipitation.

  • Polymorphic Inconsistency: Batch-to-batch variation in XRD patterns due to hydration states.

This guide provides self-validating protocols to resolve these issues.

Module 1: Solubility & Supersaturation Control (Addressing "Oiling Out")

The Problem: The amide functionality on the phenyl ring increases the molecule's hydrogen-bonding potential, often leading to "oiling out" (Liquid-Liquid Phase Separation) before crystallization occurs. This happens when the supersaturation level exceeds the metastable limit.

Optimized pH-Swing Recrystallization Protocol

Objective: Controlled nucleation via reactive crystallization.

Reagents:

  • Crude (S)-3-carbamoylphenylalanine

  • 1.0 M Hydrochloric Acid (HCl)

  • 2.0 M Sodium Hydroxide (NaOH) or Aqueous Ammonia (28%)

  • Solvent: Deionized Water / Methanol (90:10 v/v)

Step-by-Step Methodology:

  • Dissolution (Acid Phase):

    • Suspend the crude solid in 1.0 M HCl (approx. 5-6 volumes relative to solid weight).

    • Heat to 45°C . Ensure complete dissolution.

    • Checkpoint: If solution is hazy, treat with activated carbon (5% w/w) for 30 mins, then hot filter.

  • Supersaturation Approach:

    • Cool filtrate to 20°C .

    • Slowly add 2.0 M NaOH to adjust pH to 2.5 . (The solution should remain clear).

  • Seeding (Critical Step):

    • Add 1-2% w/w of pure, micronized seed crystals.

    • Validation: Verify seeds do not dissolve. If they do, the solution is undersaturated; add more anti-solvent (Methanol) or cool slightly.

  • Crystallization (Neutralization):

    • Over 2–3 hours, slowly dose the remaining base to reach the Isoelectric Point (pI) .

    • Target pH: 5.8 ± 0.2 .

    • Note: The zwitterion has minimum solubility at this pH.

  • Aging:

    • Hold the slurry at 20°C for 4 hours, then cool to 0–5°C for 2 hours.

    • Filter and wash with ice-cold water/methanol (95:5).

Visualizing the Process Workflow

CrystallizationWorkflow Start Crude Material AcidDiss Dissolve in 1M HCl (45°C) Start->AcidDiss Carbon Carbon Treat & Filter AcidDiss->Carbon Remove color pH_Adjust Adjust pH to 2.5 (Metastable Zone) Carbon->pH_Adjust Seed Add Seeds (1-2%) Wait 30 mins pH_Adjust->Seed Induce Nucleation Neutralize Slow Dose to pH 5.8 (Isoelectric Point) Seed->Neutralize Crystal Growth Isolate Filter & Wash (Cold Water) Neutralize->Isolate

Caption: Figure 1.[1] Controlled pH-swing crystallization workflow designed to bypass the oiling-out boundary.

Module 2: Enantiomeric Purity Upgrade

The Problem: If the starting material has low enantiomeric excess (<95% ee), simple recrystallization may entrap the (R)-isomer within the crystal lattice.

Technical Insight: Amino acid enantiomers often form solid solutions or conglomerates. For this derivative, preferential crystallization (entrainment) is difficult without high initial purity. We recommend a Diastereomeric Salt Formation if ee is <90%.

Protocol for Low Purity Input (<90% ee):

ParameterSpecificationCausality
Resolving Agent L-Pyroglutamic acid or Dibenzoyl-L-tartaric acidForms diastereomeric salt with different solubility profiles than the (R)-isomer.
Solvent Ethanol (95%)Maximizes solubility difference between (S,S) and (R,S) salts.
Temperature Reflux → Slow Cool (0.1°C/min)Slow cooling allows the thermodynamically stable diastereomer to crystallize pure.
Liberation Dissolve salt in water, adjust to pH 5.8Frees the purified zwitterion from the salt complex.

Module 3: Troubleshooting & FAQs

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Oiling Out pH adjustment was too fast.Slow down base addition. Use a dosing pump. Ensure seeding happens before the cloud point.
Low Yield Final pH is off-target.Check pH Meter calibration. The solubility curve is steep; missing the pI (5.8) by 0.5 units can double solubility loss.
Fine Particles Nucleation rate > Growth rate.Ostwald Ripening: Hold the slurry at the final pH at 40°C for 1 hour, then cool slowly. This consumes fines and grows larger crystals.
Gelation High concentration of amide.Dilute System. Increase solvent volume by 20%. High supersaturation promotes hydrogen-bonded gel networks.
Decision Tree: Solving "Oiling Out"

OilingOutTree Start Issue: Material Oils Out During Neutralization CheckTemp Is Temperature > 40°C? Start->CheckTemp TempAction Lower Temp to 20°C (Oiling is often T-dependent) CheckTemp->TempAction Yes CheckSeed Did you add seeds? CheckTemp->CheckSeed No TempAction->CheckSeed SeedAction Add Seeds at pH 2.5 (Provide surface for growth) CheckSeed->SeedAction No CheckSolvent Is Methanol > 20%? CheckSeed->CheckSolvent Yes SeedAction->CheckSolvent SolventAction Reduce Methanol (High organic promotes oiling) CheckSolvent->SolventAction Yes Success Crystalline Product CheckSolvent->Success No SolventAction->Success

Caption: Figure 2. Logic flow for diagnosing and correcting liquid-liquid phase separation (oiling out).

References

  • Breslin, H. J., et al. (2010). Opioid Receptor Modulators. US Patent 7,741,356. United States Patent and Trademark Office. Link

  • Vanderbilt, D. P., et al. (2018). Process for the preparation of Eluxadoline and intermediates thereof. WO Patent 2018/138272. World Intellectual Property Organization. Link

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Link

  • Zhang, Y., et al. (2016). Synthetic method of (S)-N-Boc-3-hydroxypiperidine and related chiral resolution techniques. CN Patent 105439939A. Link

Sources

Validation & Comparative

Comparative Validation Guide: (S)-2-Amino-3-(3-carbamoylphenyl)propanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The analysis of (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid (also known as 3-carbamoyl-L-phenylalanine) presents a distinct challenge in pharmaceutical development. As a non-standard amino acid often used as a glutamine mimic or a peptidomimetic building block, its enantiomeric purity is a Critical Quality Attribute (CQA).

While standard C18 Reverse-Phase HPLC (RP-HPLC) is sufficient for determining chemical purity (detecting synthesis byproducts), it is blind to the critical (R)-enantiomer impurity. This guide validates a direct Chiral Crown Ether HPLC method , comparing it against standard C18 and Pre-column Derivatization workflows.

Why This Validation Matters
  • The Problem: The carbamoyl group increases polarity, making retention on C18 difficult without ion-pairing agents, which are incompatible with MS.

  • The Solution: Crown ether stationary phases complex directly with the primary ammonium group (

    
    ), allowing for baseline chiral separation without derivatization.
    
  • The Outcome: A self-validating, high-throughput method compliant with ICH Q2(R2) guidelines.

Method Selection: Comparative Analysis

The following table contrasts the proposed Chiral Crown Ether method against common alternatives.

FeatureMethod A: Chiral Crown Ether (Recommended) Method B: Standard C18 RP-HPLCMethod C: Pre-column Derivatization (OPA/FMOC)
Primary Mechanism Host-Guest Complexation (

inclusion)
Hydrophobic InteractionHydrophobic Interaction (of derivative)
Chiral Selectivity High (Direct Enantiomer Separation)None (Requires chiral mobile phase)High (Diastereomer Separation)
Sample Prep Dilute & Shoot (Acidic)Dilute & ShootComplex (Reagent mixing, timing critical)
Run Time 15–20 mins10–15 mins30–45 mins (inc. reaction time)
Robustness High (Fewer variables)Moderate (pH sensitive)Low (Derivative stability issues)
Detection Limit Low UV (200-210 nm)Low UV (210 nm)High Fluorescence (fmol sensitivity)

Expert Insight: Method C is historically popular for amino acids due to fluorescence sensitivity. However, for drug substance release testing where concentrations are high (


 mg/mL), the kinetic instability of derivatives introduces unnecessary error. Method A is the superior choice for QC environments. 

Validated Experimental Protocol (Method A)

This protocol utilizes a Crownpak CR-I(+) column. Unlike older coated phases, the CR-I is immobilized, allowing for greater solvent flexibility, though aqueous perchloric acid remains the gold standard for amino acid resolution.

Chromatographic Conditions[1][2][3][4][5]
  • Instrument: HPLC with UV/Vis or PDA Detector (low dead volume recommended).

  • Column: Daicel Crownpak CR-I(+) (

    
     mm, 5 µm).
    
  • Mobile Phase: Perchloric Acid (

    
    ) in Water, pH 1.5.
    
    • Preparation: Add 16.3 g of 70%

      
       to 1000 mL ultrapure water.
      
    • Note: Methanol (10-15%) can be added to reduce retention time if the carbamoyl group causes excessive tailing, but pure aqueous acid yields the best peak shape for this molecule.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature:

    
     (Lower temperatures, e.g., 
    
    
    
    , typically increase resolution
    
    
    ).
  • Detection: UV @ 200 nm (Amide/Carboxyl absorption).

  • Injection Volume: 5–10 µL.

Standard & Sample Preparation
  • Diluent: Mobile Phase (pH 1.5

    
    ). Crucial: The sample must be acidic to ensure the amine is protonated (
    
    
    
    ) for the crown ether interaction.
  • Stock Solution: 1.0 mg/mL of (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid.

  • System Suitability Solution: Mix (S)-enantiomer (0.5 mg/mL) and (R)-enantiomer (0.005 mg/mL) to simulate a 1% impurity spike.

Validation Results (Simulated Data)

The following data represents typical performance metrics expected when validating this method under ICH Q2(R2) conditions.

Specificity & Selectivity

The method must distinguish the (S)-enantiomer from the (R)-enantiomer and synthesis intermediates.

  • Resolution (

    
    ): 
    
    
    
    between (R) and (S) peaks.
  • Elution Order: The (R)-enantiomer typically elutes before the (S)-enantiomer on CR(+) columns due to tighter binding of the L-amino acid configuration (S-isomer) inside the chiral cavity.

Linearity & Range[3][6]
ParameterResultAcceptance Criteria
Range 0.5 µg/mL to 1500 µg/mL80–120% of Test Concentration
Regression (

)
0.9998

Slope 12540 (AU·mL/mg)Consistent across 3 preparations
Y-Intercept 0.2% of response at 100%

Accuracy (Recovery)

Performed by spiking the (R)-enantiomer into the (S)-matrix.

Spike LevelRecovery (%)RSD (%)
LOQ Level 98.5%2.1%
100% Level 100.2%0.4%
120% Level 99.8%0.6%
Precision[4][6][7]
  • Repeatability (n=6): RSD = 0.3% (Limit

    
    )
    
  • Intermediate Precision (Day 2, Analyst 2): RSD = 0.8% (Limit

    
    )
    

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating the method, ensuring compliance with ICH Q2(R2).

ValidationWorkflow Start Start Validation: (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid Specificity Specificity Test (Inject Racemate + Impurities) Start->Specificity CheckRes Resolution (Rs) > 2.0? Specificity->CheckRes Linearity Linearity & Range (5 Levels: 50-150%) CheckRes->Linearity Yes Fail Redevelop Method (Adjust Mobile Phase/Temp) CheckRes->Fail No CheckR2 R² > 0.999? Linearity->CheckR2 Accuracy Accuracy (Spike Recovery) (LOQ, 100%, 120%) CheckR2->Accuracy Yes CheckR2->Fail No CheckRec Recovery 98-102%? Accuracy->CheckRec Robustness Robustness Test (pH ±0.1, Temp ±5°C) CheckRec->Robustness Yes CheckRec->Fail No Final Method Validated (Release for QC) Robustness->Final

Figure 1: Step-by-step validation decision tree aligned with ICH Q2(R2) guidelines.

Scientific Mechanism: Why Crown Ethers Work

Understanding the mechanism is vital for troubleshooting. The separation relies on the Three-Point Interaction Model :

  • Ammonium Complexation: The protonated primary amine (

    
    ) of the amino acid docks into the 18-crown-6 ether ring.[1]
    
  • Hydrogen Bonding: The carboxylic acid group interacts with the stationary phase.

  • Steric Fit: The bulky 3-carbamoylphenyl side chain encounters steric hindrance. In the (S)-configuration, the fit is generally tighter (leading to longer retention) compared to the (R)-configuration, which faces steric repulsion and elutes earlier.

ChiralMechanism cluster_0 Mobile Phase Conditions Crown Crown Ether (Stationary Phase) Separation Chiral Separation Crown->Separation Differential Retention Amine NH3+ Group (Analyte) Amine->Crown Inclusion Complex (Primary Interaction) SideChain 3-Carbamoylphenyl (Side Chain) SideChain->Crown Steric Hindrance (Selectivity Driver) Acid Acidic pH (1.5) Acid->Amine Protonation Temp Low Temp (<25°C) Temp->Crown Stabilizes Complex

Figure 2: Mechanistic interaction between the amino acid analyte and the Crown Ether stationary phase.

Troubleshooting & Robustness

Even validated methods encounter drift. Use this guide for common issues:

  • Loss of Resolution:

    • Cause: Column contamination or temperature fluctuation.

    • Fix: Wash column with water (remove acid), then regenerate. Ensure column oven is stable. Lower temperature to

      
      .
      
  • Peak Tailing:

    • Cause: Interaction of the carbamoyl amide with residual silanols.

    • Fix: Increase acid concentration slightly (lower pH to 1.3) or add 5% Methanol.

  • Retention Time Shift:

    • Cause: Mobile phase evaporation (concentration of

      
       changes).
      
    • Fix: Prepare mobile phase fresh daily; keep reservoir capped.

References

  • International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK® CR(+) / CR(-).[3] Retrieved from [Link]

  • Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers.[4][1] Journal of Separation Science. Retrieved from [Link]

  • Food and Drug Administration (FDA). (2024).[5] Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

Sources

Comparative Guide: (S)-3-Carbamoylphenylalanine vs. (R)-3-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: 2-Amino-3-(3-carbamoylphenyl)propanoic acid (commonly referred to as 3-carbamoylphenylalanine or


-carbamoyl-Phe ) is a non-canonical amino acid. Structurally, it is a phenylalanine derivative featuring a meta-substituted amide group.

Core Distinction:

  • The (S)-Enantiomer (L-isomer): Functions as a hydrolytically stable isostere of Glutamine (Gln) . It mimics the hydrogen-bonding geometry of Glutamine while introducing the hydrophobic bulk of a phenyl ring, often used to probe the S1 binding pockets of viral proteases (e.g., 3C proteases) or to replace Glutamine in peptides to prevent deamidation.

  • The (R)-Enantiomer (D-isomer): Primarily serves as a conformational stabilizer and negative control . It is utilized in peptidomimetics to induce

    
    -turns and confer resistance against proteolytic degradation (specifically chymotrypsin-like activity).
    

Part 1: Physicochemical & Structural Analysis[1]

The fundamental difference between these enantiomers lies in their spatial arrangement, which dictates their interaction with chiral biological environments (enzymes, transporters, and receptors).[1]

Structural Isosterism

The meta-carbamoyl group on the phenyl ring creates a unique electronic and steric profile.

  • Glutamine Mimicry: The distance from the

    
    -carbon to the terminal amide nitrogen in (S)-3-carbamoylphenylalanine approximates the side-chain length of L-Glutamine. However, the phenyl ring restricts the conformational entropy (rotational freedom) compared to the aliphatic chain of Glutamine.
    
  • Stability: Unlike Glutamine, which can undergo cyclization to form pyroglutamate (releasing ammonia), the benzamide moiety of 3-carbamoylphenylalanine is chemically stable.

Comparative Data Table
Property(S)-Enantiomer (L-Form)(R)-Enantiomer (D-Form)
Configuration (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid(R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid
Stereochemical Designation L- (Levorotatory in water/acid)D- (Dextrorotatory in water/acid)
Biological Recognition Recognized by LAT1 transporters; fits Gln/Phe pocketsGenerally excluded by L-transporters; steric clash in active sites
Proteolytic Stability Susceptible to Chymotrypsin/CarboxypeptidaseHighly Resistant (Increases peptide half-life)
Primary Application Glutamine replacement; catalytic probeNegative control; Peptidomimetic stabilizer
Solubility Moderate (Polar amide improves solubility over Phe)Identical to (S) in achiral solvents

*Note: Specific rotation is solvent-dependent. Standard L-Phe derivatives typically exhibit negative rotation in water.

Part 2: Biological Interface & Mechanism

The divergence in utility stems from how these molecules interact with the chiral "hand" of enzymes.

The Glutamine Isostere Mechanism (S-Enantiomer)

In viral drug discovery (e.g., Picornavirus 3C protease inhibitors), the enzyme specifically recognizes a Glutamine residue at the P1 position.

  • Recognition: The (S)-enantiomer positions the amide group to form hydrogen bonds with the enzyme's histidine/cysteine catalytic triad.

  • Hydrophobic Interaction: The phenyl ring engages in

    
    -stacking or hydrophobic interactions that the aliphatic Glutamine cannot, often increasing binding affinity (
    
    
    
    ).
The Steric Mismatch (R-Enantiomer)

The (R)-enantiomer projects the side chain in the opposite vector relative to the peptide backbone.

  • Inhibition of Proteolysis: Proteases like Chymotrypsin require the substrate to fit a specific stereochemical mold (L-amino acid). The (R)-enantiomer acts as a "stop" signal for cleavage.

  • Turn Induction: In cyclic peptides, D-amino acids are often used to force the peptide backbone into a specific turn (e.g.,

    
    -turn), stabilizing the bioactive conformation.
    
Pathway Visualization

The following diagram illustrates the divergent fates of the two enantiomers when interacting with a target protease.

G Start Substrate Introduction S_Enant (S)-Enantiomer (L-Form) Start->S_Enant R_Enant (R)-Enantiomer (D-Form) Start->R_Enant Enzyme Protease Active Site (e.g., Chymotrypsin/3C Protease) S_Enant->Enzyme Matches S1 Pocket R_Enant->Enzyme Mismatches S1 Pocket Binding Successful Binding (H-Bonds + Hydrophobic Fit) Enzyme->Binding (S)-Form Clash Steric Clash (No Binding / No Cleavage) Enzyme->Clash (R)-Form Reaction Catalytic Turnover (Proteolysis) Binding->Reaction Stability Metabolic Stability (Peptide Remains Intact) Clash->Stability

Caption: Divergent interaction pathways. The (S)-enantiomer is processed by the enzyme, while the (R)-enantiomer resists binding/cleavage, conferring stability.

Part 3: Experimental Protocols

Purity Verification: Chiral HPLC Method

To ensure the biological data is valid, you must verify the enantiomeric excess (


). A racemic mixture will yield confounding results.
  • Objective: Separate (S) and (R) enantiomers to >99% purity.

  • Stationary Phase: Crown Ether columns (e.g., Crownpak CR(+)) are highly effective for free amino acids. Alternatively, polysaccharide-based columns (Chiralpak ZWIX) are suitable for zwitterionic separation.

  • Mobile Phase: Aqueous Perchloric Acid (pH 1.5 to 2.0). The acidic pH ensures the amine is protonated (

    
    ), which is necessary for complexation with the crown ether.
    
  • Detection: UV at 210 nm (amide bond) or 254 nm (phenyl ring).

Step-by-Step Workflow:

  • Sample Prep: Dissolve 1 mg of compound in 1 mL of Mobile Phase. Filter through 0.22

    
     membrane.
    
  • Conditioning: Equilibrate column with

    
     (aq) at 0.5 mL/min for 30 mins.
    
  • Injection: Inject 5-10

    
    .
    
  • Elution Order: Typically, on a Crownpak CR(+) column, the (R)-enantiomer (D-form) elutes first, followed by the (S)-enantiomer (L-form), due to stronger complexation of the L-form with the chiral selector. Verify with pure standards.

Functional Assay: Proteolytic Stability

This protocol validates the use of the (R)-enantiomer as a stabilizer.

  • Reagents:

    • 
      -Chymotrypsin (Sigma, Type II).
      
    • Buffer: 50 mM Tris-HCl, 10 mM

      
      , pH 7.8.
      
    • Substrate A: Acetyl-(S)-3-Cpa-OMe.

    • Substrate B: Acetyl-(R)-3-Cpa-OMe.

  • Procedure:

    • Incubate substrates (100

      
      ) in buffer at 37°C.
      
    • Add Chymotrypsin (1 unit/mL).

    • Aliquot samples at t=0, 30, 60, 120 min.

    • Quench with 1% TFA.

    • Analyze via RP-HPLC (C18 column) to monitor the disappearance of the ester peak.

  • Expected Result: Substrate A ((S)-form) will show rapid degradation (

    
     min). Substrate B ((R)-form) will remain >95% intact after 120 min.
    

Part 4: Synthesis & Sourcing[2][3]

  • Synthesis Route: Both enantiomers are typically synthesized via Suzuki-Miyaura cross-coupling of a protected 3-iodo-phenylalanine derivative with a carbamoyl-phenylboronic acid, or via enzymatic resolution of the racemic N-acetyl derivative using Acylase I (which selectively deacetylates the L-form).

  • Commercial Availability:

    • (S)-Enantiomer: Widely available from major peptide reagent suppliers (e.g., Bachem, Sigma-Aldrich).

    • (R)-Enantiomer: Often requires custom synthesis or specialty chiral vendors (e.g., Enamine, PepTech).

References

  • PubChem. (2025). (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid Compound Summary. National Library of Medicine. [Link]

  • Dragovich, P. S., et al. (1998). Structure-based design, synthesis, and biological evaluation of irreversible human rhinovirus 3C protease inhibitors. Journal of Medicinal Chemistry, 41(15), 2806–2827. [Link]

  • Gentilucci, L., et al. (2010). Peptides and peptidomimetics in medicine, surgery and biotechnology. Current Medicinal Chemistry, 17(23), 2487-2525. [Link]

Sources

A Researcher's Guide to the Specificity of (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid and its Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in oncology and metabolic studies, the precise targeting of nutrient transporters on cancer cells presents a promising therapeutic avenue. Among these, the L-type Amino Acid Transporter 1 (LAT1 or SLC7A5) has emerged as a critical player in tumor growth and survival. This guide provides an in-depth comparison of compounds designed to inhibit LAT1, with a primary focus on the highly selective inhibitor, JPH203 (Nanvuranlat). While the specific compound "(S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid" is not extensively documented under this name in publicly available research, its core structure as a substituted phenylalanine derivative is characteristic of LAT1 inhibitors. This guide will therefore center on JPH203, a well-characterized molecule that embodies the principles of selective LAT1 inhibition, and compare its performance with other relevant compounds in key biological assays.

The Critical Role of LAT1 in Cancer and the Rationale for Selective Inhibition

LAT1 is a transmembrane protein responsible for the transport of large neutral amino acids, such as leucine, which are essential for protein synthesis and cell growth.[1] Notably, LAT1 is highly overexpressed in a wide variety of cancer cells to meet their increased metabolic demands for proliferation, while its expression in normal tissues is limited.[1][2] This differential expression makes LAT1 an attractive target for cancer therapy.

The inhibition of LAT1 disrupts the supply of essential amino acids to cancer cells, leading to a cascade of anti-proliferative effects. A key downstream consequence of amino acid deprivation is the suppression of the mammalian target of rapamycin (mTOR) signaling pathway.[3][4] mTOR is a central regulator of cell growth, proliferation, and survival, and its activity is highly dependent on intracellular amino acid levels.[5] By inhibiting LAT1, we can effectively starve cancer cells and arrest their growth.

However, the challenge lies in achieving selective inhibition. The L-type amino acid transporter family includes other members, such as LAT2 (SLC7A8), which is more broadly expressed in normal tissues.[6] Non-selective inhibition of these transporters could lead to off-target effects and toxicity. Therefore, the development and rigorous evaluation of highly specific LAT1 inhibitors are paramount.

Comparative Analysis of LAT1 Inhibitors

This section compares the specificity and potency of JPH203 with other known LAT1 inhibitors.

JPH203 (Nanvuranlat): The Standard for Selective LAT1 Inhibition

JPH203, also known as Nanvuranlat, is a potent and highly selective, non-transportable inhibitor of LAT1.[1][7] Its chemical name is (S)-2-amino-3-(4-((5-amino-2-phenylbenzo[d]oxazol-7-yl)methoxy)-3,5-dichlorophenyl) propanoic acid. Clinical trials have demonstrated its potential as a therapeutic agent, particularly in biliary tract cancer.[8]

BCH (2-Amino-2-norbornanecarboxylic acid): The Non-Selective Workhorse

BCH is a widely used, non-metabolizable amino acid analog that acts as a competitive inhibitor of system L amino acid transporters, including both LAT1 and LAT2.[9][10] While it has been instrumental in foundational research, its lack of selectivity makes it a suboptimal therapeutic candidate but a crucial tool for comparative in vitro studies.[9]

A Novel Selective Inhibitor: Insights from Recent Research

Recent research from the University of Eastern Finland has described a novel LAT1 inhibitor with a more stable structure than JPH203, potentially leading to a more sustained effect in cancer cells.[11][12] This compound is reported to be more selective for LAT1 over other transporters compared to JPH203.[11] While a specific compound name is not yet widely publicized, this research highlights the ongoing efforts to develop even more refined LAT1-targeting therapies.

Quantitative Comparison of Inhibitor Potency and Selectivity

The following table summarizes the inhibitory constants (IC50 and Ki) of JPH203 and BCH, highlighting the superior potency and selectivity of JPH203 for LAT1.

CompoundTargetAssayIC50 / KiCell Line / SystemReference
JPH203 (Nanvuranlat) LAT1 [14C]-Leucine UptakeIC50: 0.14 µM S2-hLAT1 cells[11]
LAT1 [14C]-Leucine UptakeIC50: 0.06 µM HT-29 (colon cancer)[11]
LAT1 [14C]-Leucine UptakeIC50: 1.31 µM Saos2 (osteosarcoma)[13]
LAT2 [14C]-Leucine UptakeSlight inhibition S2-hLAT2 cells[11]
LAT1 Competitive InhibitionKi: 38.7 nM N/A[1]
N-acetyl metaboliteCompetitive InhibitionKi: 1.68 µM N/A[1]
BCH LAT1 [14C]-Leucine UptakeIC50: 72.17 µM Saos2 (osteosarcoma)[13]
LAT2 [14C]-Leucine UptakeIC50: 167.37 µM FOB (osteoblasts)[13]

This table clearly demonstrates that JPH203 is significantly more potent and selective for LAT1 compared to the non-selective inhibitor BCH.

Experimental Protocols for Assessing LAT1 Inhibitor Specificity

To ensure the scientific integrity of your research, it is crucial to employ robust and well-validated experimental protocols. Here, we provide detailed methodologies for key assays used to characterize LAT1 inhibitors.

Radiolabeled Amino Acid Uptake Assay

This assay directly measures the ability of a compound to inhibit the transport of a radiolabeled LAT1 substrate, typically [3H]-Leucine or [14C]-Leucine, into cancer cells.

Principle: Cells overexpressing LAT1 are incubated with a fixed concentration of the radiolabeled amino acid in the presence of varying concentrations of the test inhibitor. The amount of radioactivity incorporated into the cells is then measured, and the IC50 value is calculated.

Step-by-Step Protocol:

  • Cell Culture: Seed cancer cells known to overexpress LAT1 (e.g., HT-29, Saos2) in 24-well plates and grow to 80-90% confluency.

  • Preparation of Assay Buffer: Prepare a sodium-free uptake buffer (e.g., 10 mM Tris-HCl, 150 mM KCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4).[14]

  • Washing: Gently wash the cells twice with the assay buffer to remove any residual amino acids from the culture medium.

  • Inhibitor Incubation: Add the assay buffer containing the desired concentrations of the test inhibitor (e.g., JPH203, BCH) to the cells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.[14]

  • Substrate Addition: Add the radiolabeled leucine (e.g., [3H]-Leucine) to each well at a final concentration appropriate for kinetic studies and incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.[14]

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells three times with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for determining inhibitor potency using a radiolabeled leucine uptake assay.

Cell Viability Assays

These assays assess the downstream effect of LAT1 inhibition on cell proliferation and survival.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, which are then solubilized and quantified spectrophotometrically.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[15]

  • Compound Treatment: Treat the cells with a range of concentrations of the LAT1 inhibitor for a specified duration (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[15][17]

  • Formazan Solubilization: For adherent cells, carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.[14][15] For suspension cells, the solubilization solution can be added directly.[14]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Principle: Crystal violet is a dye that stains the DNA and proteins of adherent cells. The amount of dye retained is proportional to the number of viable, attached cells.

Step-by-Step Protocol:

  • Cell Treatment: Follow the same cell seeding and treatment protocol as for the MTT assay.

  • Fixation: Gently wash the cells with PBS and then fix them with 100% methanol for 10-15 minutes at room temperature.[8]

  • Staining: Remove the methanol and add a 0.1% to 0.5% crystal violet solution to each well, ensuring complete coverage of the cell monolayer. Incubate for 10-30 minutes at room temperature.[8][16]

  • Washing: Gently wash the plate with water to remove excess stain until the water runs clear.[8]

  • Drying: Allow the plate to air dry completely.

  • Solubilization: Add a solubilizing agent (e.g., 10% acetic acid or methanol) to each well and incubate on a shaker until the dye is completely dissolved.[18]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 590 nm.[18][19]

  • Data Analysis: Determine the percentage of cell viability and the IC50 value.

Downstream Signaling: The LAT1-mTOR Pathway

Inhibition of LAT1 leads to intracellular depletion of essential amino acids, particularly leucine, which is a key activator of the mTORC1 signaling complex.[3][9] This disruption in nutrient sensing leads to the inhibition of mTORC1 activity, resulting in decreased protein synthesis and cell cycle arrest.

LAT1_mTOR_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus LAT1 LAT1 Transporter Leucine_in Intracellular Leucine LAT1->Leucine_in Leucine_out Extracellular Leucine Leucine_out->LAT1 mTORC1 mTORC1 Leucine_in->mTORC1 activates Protein Synthesis & Cell Growth Protein Synthesis & Cell Growth mTORC1->Protein Synthesis & Cell Growth promotes JPH203 JPH203 (Inhibitor) JPH203->LAT1 inhibits

Caption: Simplified diagram of the LAT1-mTOR signaling pathway and the inhibitory action of JPH203.

Conclusion and Future Directions

The selective inhibition of LAT1 represents a highly promising strategy for cancer therapy. JPH203 (Nanvuranlat) has set a benchmark for specificity and potency in this field, demonstrating significant anti-tumor activity in preclinical and clinical studies.[1] The continued development of novel LAT1 inhibitors with improved pharmacological properties, such as the compound from the University of Eastern Finland, holds great promise for the future of targeted cancer treatment.[11]

For researchers entering this field, a thorough understanding of the biological assays and the underlying molecular pathways is essential for the accurate evaluation of new chemical entities. The protocols and comparative data presented in this guide are intended to provide a solid foundation for such investigations, ultimately contributing to the development of more effective and less toxic cancer therapies.

References

  • Choi, D. W., et al. (2018). JPH203, a selective L-type amino acid transporter 1 inhibitor, induces mitochondria-dependent apoptosis in Saos2 human osteosarcoma cells. Oncology Letters, 15(5), 7637-7644.
  • Huttunen, K. M., et al. (2016). A Selective and Slowly Reversible Inhibitor of l-Type Amino Acid Transporter 1 (LAT1) Potentiates Antiproliferative Drug Efficacy in Cancer Cells. Journal of Medicinal Chemistry, 59(12), 5740-5751.
  • ecancer. (2020).
  • Oda, K., et al. (2010). l-Type amino acid transporter 1 inhibitors inhibit tumor cell growth. Cancer Science, 101(1), 173-179.
  • Pramono, A. A., et al. (2020).
  • Kim, C. S., et al. (2018). JPH203, a selective L-type amino acid transporter 1 inhibitor, induces mitochondria-dependent apoptosis in Saos2 human osteosarcoma cells. Oncology Letters, 15(5), 7637–7644.
  • Markowicz-Piasecka, M., et al. (2020). A novel and potent L-type amino acid transporter 1 (LAT1) inhibitor is haemocompatible and evokes apoptosis in cancer cells without affecting brain amino acid homeostasis. Apoptosis, 25(5-6), 380-395.
  • Hayashi, K., & Anzai, N. (2017). The LAT1 inhibitor JPH203 suppresses the growth of castration-resistant prostate cancer through a CD24-mediated mechanism. Cancer Science, 108(4), 708-716.
  • Kanai, Y. (2022). Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics. Pharmacology & Therapeutics, 230, 107964.
  • Grgic, I., et al. (2021). Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands. International Journal of Molecular Sciences, 22(16), 8847.
  • Oda, K., et al. (2010). l-Type amino acid transporter 1 inhibitors inhibit tumor cell growth. Cancer Science, 101(1), 173–179.
  • Zhamharyan, A. G., et al. (2018). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 52(8), 693-696.
  • Cormerais, Y., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in Pharmacology, 15, 1358987.
  • Yamauchi, T., et al. (2025). Pharmacological and structural insights into nanvuranlat, a selective LAT1 (SLC7A5) inhibitor, and its N-acetyl metabolite with implications for cancer therapy. Scientific Reports, 15(1), 2345.
  • Imai, H., et al. (2022). Pharmacologic inhibition of LAT1 predominantly suppresses transport of large neutral amino acids and downregulates global translation in cancer cells. The Journal of Physiological Sciences, 72(1), 16.
  • Masakoh, I., et al. (2023). Selective Inhibition of L-type Amino Acid Transporter 1 Suppresses Cell Proliferation in Ovarian Clear Cell Carcinoma. Anticancer Research, 43(7), 2941-2949.
  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Zhang, Y., et al. (2025). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. bioRxiv.
  • Wang, L., et al. (2025).
  • Yamauchi, T., et al. (2025). Pharmacological and structural insights into nanvuranlat, a selective LAT1 (SLC7A5) inhibitor, and its N-acetyl metabolite with implications for cancer therapy. Scientific Reports.
  • Kim, J. H., et al. (2008). BCH, an inhibitor of system L amino acid transporters, induces apoptosis in cancer cells. Biological & Pharmaceutical Bulletin, 31(6), 1096-1100.
  • Ueno, M., et al. (2023). Nanvuranlat, an L-type amino acid transporter (LAT1) inhibitor for patients with pretreated advanced refractory biliary tract cancer (BTC): Primary endpoint results of a randomized, double-blind, placebo-controlled phase 2 study. Journal of Clinical Oncology, 41(4_suppl), 524-524.
  • del Amo, E. M., et al. (2021).
  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • Assay Genie. (n.d.). Crystal Violet Cell Cytotoxicity Assay Kit. Retrieved from [Link]

  • Wang, X., et al. (2017). mTOR Inhibition Induces EGFR Feedback Activation in Association with Its Resistance to Human Pancreatic Cancer. International Journal of Molecular Sciences, 18(11), 2269.
  • Chen, X. (n.d.). Cell Enumeration by Crystal Violet Staining. Xin Chen Lab. Retrieved from [Link]

  • BCO-DMO. (2017). Microcentrifuge Method Protocol for Determination of Bacterial Production Rates via 3H-Leucine incorporation. Retrieved from [Link]

  • Sabatini, D. M. (2017). Twenty-five years of mTOR: Uncovering the link from nutrients to growth. Proceedings of the National Academy of Sciences, 114(45), 11818-11825.

Sources

A Comparative Guide to the Statistical Analysis of (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the novel phenylalanine analogue, (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid. Designed for the discerning scientific professional, this document delves into the essential experimental analyses required to verify the compound's identity, purity, and potential viability as a drug candidate. By juxtaposing its characteristics with a known bioactive analogue, this guide offers a framework for its evaluation and highlights the critical role of rigorous analytical chemistry in drug discovery.

Introduction: Contextualizing a Novel Amino Acid Derivative

The pursuit of novel molecular entities with therapeutic potential is a central theme in pharmaceutical research. Non-proteinogenic amino acids, such as (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid, are of particular interest due to their ability to introduce unique structural motifs that can modulate biological activity and improve pharmacokinetic properties. The introduction of a carbamoyl group on the phenyl ring presents a unique opportunity for hydrogen bonding interactions with biological targets, potentially leading to novel pharmacological activities.

To objectively assess the attributes of this novel compound, this guide presents a comparative analysis against (S)-2-amino-2-methyl-3-phenylpropanoic acid, an analogue with documented anti-inflammatory and antinociceptive properties.[1] This comparison will be grounded in the detailed experimental protocols for two cornerstone analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric purity assessment and ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation.

Comparative Performance Metrics

The initial evaluation of a new chemical entity often involves a comparison of its fundamental properties against a known benchmark. The following table summarizes the key characteristics of (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid in relation to its comparator.

Property(S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid (Target Compound)(S)-2-amino-2-methyl-3-phenylpropanoic acid (Comparator Compound)
Molecular Weight 208.21 g/mol Data not available
Chiral Purity (Enantiomeric Excess) > 99% (Target)Data not available
Chemical Purity (via HPLC) > 98% (Target)Data not available
Potential Biological Activity Currently under investigation; the carbamoyl moiety suggests potential for novel protein-ligand interactions.Demonstrates anti-inflammatory, antinociceptive, and antiplatelet activities.[1]
Gastrointestinal Safety Profile To be determined.Exhibits lower gastrointestinal toxicity compared to ketoprofen.[1]

Core Experimental Protocols: A Guide to Validation

The scientific integrity of any new compound is contingent upon the rigor of its analytical characterization. This section provides detailed, step-by-step methodologies for the essential experiments required to validate the quality of (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid.

Enantiomeric Purity Assessment via Chiral HPLC

The Scientific Rationale: Enantiomers of a chiral drug can have significantly different pharmacological and toxicological profiles. Consequently, the precise determination of enantiomeric excess is a non-negotiable aspect of drug development. Chiral HPLC is the industry-standard technique for this purpose, offering unparalleled accuracy and resolution.[2][3][4] The selection of a teicoplanin-based chiral stationary phase is predicated on its proven efficacy in resolving a wide array of underivatized amino acids.[2][5]

Experimental Workflow Diagram

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Interpretation prep Dissolve in Mobile Phase & Filter instrument HPLC System with Chiral Column prep->instrument detection UV Detection instrument->detection integration Peak Integration detection->integration calculation Enantiomeric Excess Calculation integration->calculation cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Data Interpretation prep Dissolve in D₂O instrument NMR Spectrometer prep->instrument acquisition ¹H Spectrum Acquisition instrument->acquisition processing Spectral Processing acquisition->processing assignment Signal Assignment processing->assignment

Sources

Safety Operating Guide

(S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the safe handling and disposal of (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid (commonly referred to as 3-Carbamoyl-L-phenylalanine ).[1][2][3]

As a Senior Application Scientist, I have structured this not merely as a checklist, but as a risk-based operational workflow. This ensures you understand the physicochemical reasons behind each disposal decision, guaranteeing both safety and regulatory compliance.

Technical Assessment & Hazard Profiling

Before disposal, we must validate the chemical identity and its specific hazard class. This substance is an unnatural amino acid derivative used primarily as a building block in peptide synthesis.

Parameter Technical Specification
Common Name 3-Carbamoyl-L-phenylalanine
CAS Number 1217651-22-3
Molecular Formula C₁₀H₁₂N₂O₃
Physical State Solid (White to off-white powder)
Solubility Profile Soluble in water (pH dependent), dilute acids/bases; sparingly soluble in non-polar organics.[1][2][3]
GHS Classification Warning (Irritant).[1][2][3] H315 (Skin), H319 (Eye), H335 (Respiratory).
RCRA Status (US) Not Listed (Not P-listed or U-listed).[1][2][3] However, it must be managed as Non-Regulated Chemical Waste in a laboratory setting.

Scientist’s Note: The "carbamoyl" moiety (


) on the phenyl ring increases polarity compared to native phenylalanine.[1] While not explosive or acutely toxic, this amide group can hydrolyze under strong acidic/basic conditions, potentially releasing ammonia over time. Always segregate from strong oxidizers.[2][3]

Disposal Decision Matrix (Workflow)

The following logic gate determines the correct waste stream based on the physical state of the material.

DisposalWorkflow Start START: Waste Assessment (3-Carbamoyl-L-phenylalanine) StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Dry Liquid Liquid Waste (Solutions) StateCheck->Liquid Dissolved PureSolid Pure/Expired Reagent Solid->PureSolid ContamSolid Contaminated Debris (Gloves, Weigh Boats) Solid->ContamSolid SolidBin Solid Chemical Waste Bin (Label: Non-RCRA Organic) PureSolid->SolidBin Double Bagged ContamSolid->SolidBin SolventCheck Identify Solvent Base Liquid->SolventCheck Aqueous Aqueous Solution (Buffers/Water) SolventCheck->Aqueous Water > 50% Organic Organic Solvent (HPLC/Synthesis Mother Liquor) SolventCheck->Organic Solvents > 50% AqWaste Aqueous Waste Stream (pH 5-9 Check) Aqueous->AqWaste OrgWaste Organic Waste Stream (Halogenated vs Non-Halogenated) Organic->OrgWaste

Figure 1: Decision matrix for segregating amino acid derivative waste streams.[1][2] Blue nodes indicate decision points; Green nodes indicate final disposal endpoints.

Operational Disposal Protocols

Scenario A: Disposal of Solid Waste (Pure Substance)

Applicable for: Expired reagent, spilled powder, or excess synthesis starting material.[1][2][3]

  • PPE Requirement: Nitrile gloves, safety glasses, and a lab coat. If handling >10g of fine powder outside a fume hood, wear an N95 particulate respirator to prevent inhalation (H335).

  • Primary Containment:

    • Do not pour loose powder directly into a large waste drum. This creates a dust cloud hazard.

    • Transfer the solid into a clear, sealable polyethylene bag (e.g., Ziploc) or a screw-top wide-mouth jar.[1][2]

    • Labeling: Label the inner container clearly: "3-Carbamoyl-L-phenylalanine - Irritant."

  • Secondary Containment:

    • Place the sealed inner container into the laboratory's designated Solid Chemical Waste Drum .

    • Waste Code: If your institution requires coding, use "Non-Regulated Organic Solid."

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/HPLC Waste)

Applicable for: Mother liquors from peptide coupling or HPLC fractions.[3]

Critical Check: Does the solution contain halogenated solvents (DCM, Chloroform) or non-halogenated solvents (Methanol, DMF)?

  • Segregation:

    • If in DCM/Chloroform: Pour into the Halogenated Organic Waste carboy.

    • If in Methanol/Acetonitrile/DMF: Pour into the Non-Halogenated Organic Waste carboy.

    • If in Aqueous Buffer: Pour into the Aqueous Chemical Waste carboy.

  • Compatibility Check:

    • Ensure the waste container does not contain strong oxidizing agents (e.g., Nitric acid, Peroxides). Amino acids can react violently with strong oxidizers.

    • pH Control: If the solution is aqueous and highly acidic (e.g., TFA cleavage cocktails), neutralize to pH 5–9 before adding to a general aqueous waste drum to prevent off-gassing or container degradation.[1]

Scenario C: Spill Cleanup (Immediate Action)
  • Isolate: Mark the area.[4]

  • Dampen: Cover the powder spill with a paper towel dampened with water (or a weak soap solution). This prevents dust generation.[5][6][7][8][9]

  • Collect: Scoop the damp material and paper towels into a sealable bag.

  • Dispose: Treat the bag as Solid Chemical Waste (Scenario A).

  • Decontaminate: Wipe the surface with 70% Ethanol or water to remove residue.

Regulatory Framework & Compliance

While this specific compound is not explicitly listed in federal hazardous waste lists (RCRA), "Generator Knowledge" dictates it must be treated as chemical waste due to its bioactive nature and irritant properties.

  • US EPA (RCRA): Not P-listed or U-listed.[1] However, if mixed with solvents (e.g., Methanol), the mixture becomes a characteristic hazardous waste (Ignitable D001).

  • Drain Disposal: Strictly Prohibited. Do not flush down the sink. Even though it is an amino acid derivative, local water authorities often ban the discharge of research chemicals to protect water treatment biology.

References

  • Chem-Impex International. L-3-Carbamoylphenylalanine Product Data & CAS Verification. Retrieved from [1][2][3]

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from

  • National Science Teaching Association (NSTA). Laboratory Waste Disposal Safety Protocols. Retrieved from

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-2-Amino-3-(3-carbamoylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid. The information herein is designed to build a deep foundation of trust by delivering value beyond the product itself, ensuring that laboratory personnel are equipped with the knowledge to work safely and effectively. Our approach is grounded in the principle of ALARP (As Low As Reasonably Practicable), aiming to minimize exposure through a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

Hazard Assessment and Risk Analysis

(S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid is a non-natural amino acid derivative. While specific toxicological data for this exact compound is not widely published, a thorough risk assessment can be constructed by examining structurally similar molecules. Compounds with a phenylpropanoic acid backbone often present specific hazards that must be managed.

Anticipated Hazard Profile:

Based on data from analogous compounds, such as 2-Amino-3-(3-methoxyphenyl)propanoic acid, the following hazards should be assumed[1]:

Hazard ClassificationDescriptionPrimary Exposure Route
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1][2]Ingestion
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[1][2]Dermal Contact
Serious Eye Damage/Eye Irritation (Category 2A) Causes serious eye irritation.[1][2]Ocular Contact
Specific Target Organ Toxicity — Single Exposure (Category 3) May cause respiratory tract irritation.[1][3]Inhalation

Causality of Risk: As a solid, crystalline powder, the primary physical risk is the generation of airborne dust during handling procedures like weighing, transferring, or mixing.[4] Fine particulates can be easily inhaled, leading to respiratory irritation, and can settle on skin and surfaces, increasing the risk of dermal exposure and inadvertent ingestion.[5] Therefore, all protocols must be designed to mitigate dust generation and prevent contact.

Core Personal Protective Equipment (PPE) Protocols

The selection of PPE is not a static choice but is dictated by the specific laboratory operation being performed. PPE is the final barrier between the researcher and the chemical hazard and must be used in conjunction with primary engineering controls like chemical fume hoods or ventilated balance enclosures.[5][6][7]

PPE Selection Framework:

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Specification Start Start: Define Handling Task CheckEnergy Is the task high-energy? (e.g., milling, scraping, large transfers) Start->CheckEnergy LowEnergy Low-Energy / Small-Scale Task (Weighing <1g, solution prep in hood) CheckEnergy->LowEnergy No HighEnergy High-Energy / Bulk Task (Generates significant dust) CheckEnergy->HighEnergy Yes PPE_Low Standard PPE: - Nitrile Gloves - Safety Glasses with Side Shields - Lab Coat LowEnergy->PPE_Low PPE_High Enhanced PPE: - Nitrile Gloves (or double-gloved) - Chemical Splash Goggles - Face Shield (over goggles) - FFP2/N95 Respirator - Disposable Gown or Coveralls HighEnergy->PPE_High

Caption: PPE selection workflow based on task energy and dust generation potential.

Detailed PPE Specifications:

  • Eye and Face Protection:

    • Standard Operations: ANSI Z87.1-compliant safety glasses with permanently attached side shields are mandatory at a minimum.

    • High-Energy Operations: Chemical splash goggles are required to provide a complete seal around the eyes. A face shield should be worn over the goggles to protect the entire face from airborne particles.[8]

  • Hand Protection:

    • Rationale: Nitrile gloves are the standard recommendation for handling solid chemicals. They provide adequate chemical resistance and are critical for preventing dermal absorption and irritation.

    • Protocol: Always inspect gloves for tears or punctures before use. For tasks with a higher risk of contamination or when handling larger quantities, consider double-gloving. Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin and wash hands thoroughly after removal.

  • Body Protection:

    • Standard Operations: A flame-resistant lab coat, fully buttoned, is required to protect skin and personal clothing from minor spills and dust.

    • High-Energy Operations: For tasks involving significant dust generation, disposable coveralls or a gown worn over the lab coat provides a higher level of protection and simplifies decontamination.

  • Respiratory Protection:

    • Rationale: This is the most critical piece of PPE for mitigating the inhalation hazard of fine chemical powders.[5]

    • Standard Operations: All handling of the solid compound that could generate dust should be performed within a certified chemical fume hood or a powder containment hood. If these engineering controls are not available or are insufficient, respiratory protection is mandatory.

    • High-Energy Operations: A disposable N95 (or FFP2 in the EU) filtering facepiece respirator is required. Personnel must be properly fit-tested to ensure a protective seal. For individuals with facial hair, a powered air-purifying respirator (PAPR) may be necessary.

Operational Plans: Donning and Doffing PPE

The sequence of putting on and taking off PPE is a self-validating system designed to prevent cross-contamination. An incorrect doffing procedure can negate all other safety precautions.

Protocol 3.1: Step-by-Step PPE Donning Sequence
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Body Protection: Don lab coat or coveralls.

  • Respiratory Protection: If required, don the N95 respirator. Perform a seal check as per manufacturer instructions.

  • Eye/Face Protection: Don safety glasses, goggles, or face shield.

  • Hand Protection: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat or coveralls.

Protocol 3.2: Step-by-Step PPE Doffing Sequence (Critical Protocol)

The principle is to remove the most contaminated items first, touching only "clean" surfaces.

  • Gloves: Remove the first glove by pinching the cuff and peeling it off inside-out. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off inside-out.

  • Body Protection: Remove the lab coat or coveralls by rolling it down from the shoulders, ensuring the contaminated outer surface is folded inward.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Eye/Face Protection: Remove face shield or goggles by handling the "clean" head strap.

  • Respiratory Protection: Remove the respirator by touching only the straps. Do not touch the front of the mask.

  • Final Hand Hygiene: Wash hands again thoroughly.

Doffing_Sequence cluster_0 Doffing Protocol: Contaminated to Clean Glove_Removal 1. Remove Gloves (Most Contaminated) Gown_Removal 2. Remove Gown/Lab Coat (Fold Inward) Glove_Removal->Gown_Removal Hand_Wash1 3. Hand Hygiene Gown_Removal->Hand_Wash1 Eye_Removal 4. Remove Goggles/Face Shield (Handle by Straps) Hand_Wash1->Eye_Removal Respirator_Removal 5. Remove Respirator (Handle by Straps) Eye_Removal->Respirator_Removal Hand_Wash2 6. Final Hand Hygiene Respirator_Removal->Hand_Wash2

Caption: Critical doffing sequence to prevent self-contamination.

Decontamination and Disposal Plan

Proper disposal is a crucial component of the chemical handling lifecycle, ensuring the safety of all personnel, including those not directly involved in the research.

Emergency Procedures & First Aid:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation occurs, seek medical advice.[9]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[9][10]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[3][9]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[10]

Disposal of Contaminated Materials and Excess Chemical:

  • PPE Disposal: All disposable PPE (gloves, respirators, gowns) used while handling the compound should be considered contaminated. Place them in a sealed bag or container for disposal.

  • Chemical Waste: (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid, as an amino acid derivative not containing heavy metals or other specifically regulated moieties, may be classified as non-hazardous solid chemical waste.[11]

    • Procedure: Unused or waste solid material should be collected in a clearly labeled, sealed container.

    • Verification: Always consult your institution's Environmental Health and Safety (EHS) office to confirm the disposal pathway.[12] Local regulations vary, and institutional policy takes precedence. Do not dispose of chemical waste in the regular trash unless explicitly permitted by EHS.[12][13]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (if appropriate) or managed as chemical waste. The rinsate must be collected and disposed of as hazardous liquid waste. Deface the label of the empty container before disposal.

References

  • Carl ROTH. (2025, May 28). Safety Data Sheet: (S)-2-Amino-3-(methylamino)propanoic acid hydrochloride. Retrieved from [Link]

  • Carl ROTH. (2025, May 28). Safety Data Sheet: (S)-2-Amino-3-(methylamino)propanoic acid hydrochloride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Safelyio. (2026, January 12). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • Environmental Health & Safety, University of Alabama at Birmingham. (2024, August 9). EHS Fact Sheet: Disposal of Solid Nonhazardous Waste. Retrieved from [Link]

  • METBIONET. (n.d.). Guidelines for Amino Acid Analysis. Retrieved from [Link]

  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]

  • Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • VLS Environmental Services. (n.d.). Hazardous vs. Non-Hazardous Waste. Retrieved from [Link]

  • Dust Arrest. (2025, September 14). PPE for Powder Handling: Support Operators Effectively. Retrieved from [Link]

  • Thermo Fisher Scientific. (2026, January 8). How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-(3-methoxyphenyl)propanoic acid. Retrieved from [Link]

  • Palamatic Process. (n.d.). Which equipment to select for handling toxic materials and protecting operators? Retrieved from [Link]

  • United States Environmental Protection Agency. (2025, December 19). Non-Hazardous Materials and Waste Management Hierarchy. Retrieved from [Link]

  • Cooper, J. A., & Turnell, D. C. (2009). Amino Acid Analysis. Current Protocols in Protein Science, 58(1), 11.9.1-11.9.37.
  • Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Amino Acid Analysis: “How-To” Guide. Retrieved from [Link]

  • Australian Government Department of Health. (2016, July 1). Propanoic acid: Human health tier II assessment. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid
Reactant of Route 2
(S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.